molecular formula C7H9N5O B1315241 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate CAS No. 524-35-6

2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate

Cat. No.: B1315241
CAS No.: 524-35-6
M. Wt: 179.18 g/mol
InChI Key: NAIGKGQHPIGYBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate is a useful research compound. Its molecular formula is C7H9N5O and its molecular weight is 179.18 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54247. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-7,9-dimethylpurin-9-ium-6-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O/c1-11-3-12(2)5-4(11)6(13)10-7(8)9-5/h3H,1-2H3,(H2-,8,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIGKGQHPIGYBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=[N+](C2=C1C(=NC(=N2)N)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60966810
Record name 2-Imino-7,9-dimethyl-3,9-dihydro-2H-purin-7-ium-6-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60966810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524-35-6
Record name 6H-Purinium, 2-amino-1,7-dihydro-7,9-dimethyl-6-oxo-, inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=524-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 524-35-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54247
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Imino-7,9-dimethyl-3,9-dihydro-2H-purin-7-ium-6-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60966810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ammonio-6,9-dihydro-7,9-dimethyl-6-oxo-1H-purinium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.598
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate, a methylated purine derivative of significant interest in medicinal chemistry and pharmacological research. The document details the primary synthetic pathway, elucidates the underlying reaction mechanism, and offers a step-by-step experimental protocol for its preparation. Furthermore, it includes essential data for the characterization and validation of the final compound, serving as a vital resource for researchers engaged in the synthesis and application of purine analogs.

Introduction: The Significance of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate

2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate, also known as 7,9-dimethylguanine, is a synthetic derivative of the naturally occurring purine base, guanine. The introduction of methyl groups at the N7 and N9 positions of the purine ring system significantly alters its electronic and steric properties, leading to unique biological activities. This modification can influence its interaction with enzymes and receptors, making it a valuable tool in drug discovery and for studying the structure and function of nucleic acids.

Alkylated purines, such as 7,9-dimethylguanine, are crucial in understanding the mechanisms of DNA alkylating agents, which form a major class of anticancer drugs[1][2]. The study of these compounds helps in elucidating the processes of DNA damage and repair, and in the design of more selective and effective chemotherapeutic agents.

This guide focuses on the most direct and efficient method for the synthesis of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate: the direct methylation of guanine.

Core Synthesis Pathway: Direct Methylation of Guanine

The most established and reliable method for the synthesis of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate is the direct methylation of guanine using a suitable methylating agent in an aprotic polar solvent[2]. This approach, while straightforward, requires careful control of reaction conditions to favor the formation of the desired N7,N9-dimethylated product.

Reaction Scheme:

Synthesis_Pathway Guanine Guanine Product 2-Amino-7,9-dimethyl-9H- purin-7-ium-6-olate Guanine->Product Methylation DimethylSulfate Dimethyl Sulfate (CH3)2SO4 DimethylSulfate->Product DMA N,N-Dimethylacetamide (DMA) DMA->Product Solvent

Caption: Direct methylation of guanine to yield 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate.

Rationale for Experimental Choices
  • Starting Material: Guanine: Guanine is a readily available and cost-effective starting material. Its purine core provides the necessary scaffold for the synthesis.

  • Methylating Agent: Dimethyl Sulfate ((CH₃)₂SO₄): Dimethyl sulfate is a potent and efficient methylating agent. Its high reactivity ensures the exhaustive methylation of the guanine molecule to form the desired product. It is important to handle dimethyl sulfate with extreme caution due to its high toxicity and carcinogenicity.

  • Solvent: N,N-Dimethylacetamide (DMA): DMA is an excellent solvent for this reaction due to its polar aprotic nature and high boiling point. It effectively dissolves guanine, which is often sparingly soluble in other organic solvents, and facilitates the methylation reaction by solvating the cationic intermediates.

Mechanism of Alkylation

The methylation of guanine with dimethyl sulfate proceeds via a nucleophilic attack of the nitrogen atoms of the guanine ring on the electrophilic methyl groups of dimethyl sulfate. The N7 position of guanine is generally the most nucleophilic site in the purine ring, leading to initial methylation at this position[3][4]. Subsequent methylation can occur at other nitrogen atoms, with the N9 position also being a favorable site for alkylation. The formation of the positively charged 7,9-dimethylguaninium ion is a key step in the reaction.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate.

Materials and Reagents
Reagent/MaterialFormulaMolecular Weight ( g/mol )Purity
GuanineC₅H₅N₅O151.13≥98%
Dimethyl Sulfate(CH₃)₂SO₄126.13≥99%
N,N-DimethylacetamideC₄H₉NO87.12Anhydrous, ≥99.8%
Diethyl Ether(C₂H₅)₂O74.12Anhydrous
EthanolC₂H₅OH46.07Absolute
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend guanine (1.0 eq) in anhydrous N,N-dimethylacetamide (DMA).

  • Addition of Methylating Agent: While stirring the suspension at room temperature, add dimethyl sulfate (3.0 eq) dropwise from the dropping funnel over a period of 30 minutes. Caution: This step should be performed in a well-ventilated fume hood, as dimethyl sulfate is highly toxic.

  • Reaction: After the addition is complete, heat the reaction mixture to 100-110 °C and maintain this temperature with continuous stirring for 2-3 hours. The suspension should gradually become a clear solution.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the cooled solution into a beaker containing a large excess of anhydrous diethyl ether with vigorous stirring.

    • A white precipitate of the crude product will form.

    • Collect the precipitate by vacuum filtration and wash it thoroughly with diethyl ether to remove any unreacted dimethyl sulfate and DMA.

  • Purification:

    • Recrystallize the crude product from hot ethanol or a mixture of ethanol and water to obtain the pure 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate as a white crystalline solid.

    • Dry the purified product under vacuum.

Experimental_Workflow cluster_0 Reaction cluster_1 Work-up & Isolation cluster_2 Purification Setup 1. Suspend Guanine in DMA Addition 2. Add Dimethyl Sulfate Setup->Addition Heating 3. Heat at 100-110 °C Addition->Heating Cooling 4. Cool to Room Temperature Heating->Cooling Precipitation 5. Precipitate with Diethyl Ether Cooling->Precipitation Filtration 6. Filter and Wash Precipitation->Filtration Recrystallization 7. Recrystallize from Ethanol Filtration->Recrystallization Drying 8. Dry under Vacuum Recrystallization->Drying FinalProduct FinalProduct Drying->FinalProduct Pure Product

Caption: A streamlined workflow for the synthesis and purification of the target compound.

Structural Validation and Characterization

To confirm the identity and purity of the synthesized 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate, a combination of spectroscopic techniques should be employed.

Spectroscopic Data
  • ¹H NMR (DMSO-d₆, 300 MHz) of 1,9-dimethylguanine: δ 7.64 (1H, s, H-8), 7.01 (2H, s, NH₂), 3.53 (3H, s, N-CH₃), 3.30 (3H, s, N-CH₃)[5]. For the target 7,9-dimethylguanine, one would expect two distinct methyl singlets corresponding to the N7 and N9 methyl groups, a singlet for the H-8 proton, and a broad singlet for the amino protons.

  • ¹³C NMR (DMSO-d₆, 75 MHz) of 1,9-dimethylguanine: δ 156.4 (C-2), 154.1 (C-6), 149.5 (C-4), 138.1 (C-8), 115.5 (C-5), 29.0 (N-CH₃), 27.9 (N-CH₃)[5]. The ¹³C NMR spectrum of 7,9-dimethylguanine should show signals for the five purine ring carbons and two distinct signals for the methyl carbons.

  • Mass Spectrometry (EI-MS) of 1,9-dimethylguanine: m/z 179 [M]⁺ (100), 163 [M-NH₂]⁺ (20)[5]. The mass spectrum of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate is expected to show a molecular ion peak at m/z 179, corresponding to its molecular weight[6][7].

Conclusion and Future Perspectives

The direct methylation of guanine with dimethyl sulfate in N,N-dimethylacetamide provides an effective and high-yielding pathway for the synthesis of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate. This technical guide offers a detailed and actionable protocol for its preparation, along with the necessary information for its characterization. The availability of a reliable synthetic route to this compound will facilitate further research into its biological properties and potential therapeutic applications, particularly in the fields of oncology and virology. Future work could focus on the development of more regioselective methylation methods to avoid the formation of other methylated isomers, as well as the exploration of its utility as a scaffold for the synthesis of more complex purine derivatives.

References

  • Bruker. (n.d.). 7-Methylguanosine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate. PubChem. Retrieved from [Link]

  • SpectraBase. (n.d.). 7-Methylguanine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Kohn, K. W., Hartley, J. A., & Mattes, W. B. (1987). Mechanisms of DNA sequence selective alkylation of guanine-N7 positions by nitrogen mustards. Nucleic Acids Research, 15(24), 10531–10549. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Dimethyl sulfate. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - 7-Methylguanine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000897). Retrieved from [Link]

  • ResearchGate. (n.d.). Supplement information Spectroscopic data of isolated compounds 1,9-dimethylguanine (1). Retrieved from [Link]

  • ChemInform. (2010). Preparation of Novel 3,7-, 7,9- and 1,7-Disubstituted Guanines. Retrieved from [Link]

  • Möller, B., & Pless, R. C. (1985). 7-Methylguanine in poly(dG-dC).poly(dG-dC) facilitates z-DNA formation. Nucleic Acids Research, 13(5), 1549–1561. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001020). Retrieved from [Link]

  • O'Connor, T. R., & Laval, F. (1993). Dimethylsulfate methylation of guanine residues in mammalian DNA: inverse correlation between methylation susceptibility and mutagenesis by bromodeoxyuridine and thymidine. Somatic Cell and Molecular Genetics, 19(6), 589-598. Retrieved from [Link]

  • Creative BioMart. (n.d.). Methylation Interference Assay. Retrieved from [Link]

  • Schöch, G., Sander, G., Topp, H., & Heller-Schöch, G. (1988). Determination of 7-methylguanine, N2,N2-dimethylguanosine, and pseudouridine in ultrafiltrated serum of healthy adults by high-performance liquid chromatography. Clinical Chemistry, 34(11), 2234-2239. Retrieved from [Link]

  • Chen, H. J., & Wang, Y. C. (2021). Analysis of N7-(2-carbamoyl-2-hydroxyethyl)guanine in dried blood spot after food exposure by Ultra High Performance Liquid Chromatography–Tandem Mass Spectrometry. Food and Chemical Toxicology, 156, 112521. Retrieved from [Link]

Sources

An In-depth Technical Guide to 7,9-Dimethylguanine: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 7,9-Dimethylguanine, a significant methylated purine derivative. It is intended for researchers, scientists, and professionals in drug development who are interested in the chemical and biological characteristics of this molecule. This document delves into its physical and chemical properties, offers a detailed methodology for its synthesis and characterization, and explores its relevance in the context of DNA adducts and molecular biology.

Introduction: The Significance of N7-Methylation in Guanine

Guanine, a fundamental component of nucleic acids, is susceptible to alkylation at various positions. The N7 position is particularly nucleophilic and a primary site for modification by methylating agents, leading to the formation of 7-methylguanine.[1] The further methylation at the N9 position results in the formation of 7,9-Dimethylguanine, a molecule with a permanent positive charge on the imidazole ring. This structural alteration has profound implications for its chemical behavior and biological interactions. Unlike its precursor, 7,9-dimethylguanine exists as a cation, often referred to as the 7,9-dimethylguaninium ion.[2] This guide will explore the unique properties conferred by this dual methylation.

Physicochemical Properties of 7,9-Dimethylguanine

The introduction of two methyl groups, particularly the one at the N7 position which imparts a positive charge, significantly alters the physicochemical properties of the guanine core. While extensive experimental data for 7,9-dimethylguanine is not as abundant as for other guanine derivatives, we can compile and infer its properties from available data and related compounds.

PropertyValueSource/Comment
Molecular Formula C₇H₉N₅O[3]
Molecular Weight 179.18 g/mol [3]
Appearance Expected to be a solid. The hemitosylate salt is a beige solid.[4]
Melting Point Data not available. For comparison, 7-Methylguanine has a melting point of 370 °C, and 1,9-Dimethylguanine has a melting point of 286.2 °C.[5][6]
Solubility Expected to be soluble in polar solvents like water and DMSO due to its ionic nature. 7-Methylguanine is soluble in DMSO.[5]
pKa The pKa of the N1-H is expected to be significantly lower than that of guanine (pKa ≈ 9.2) due to the permanent positive charge on the imidazole ring. This facilitates deprotonation to form a zwitterion.
LogP -0.9 (Computed for 1,9-Dimethylguanine)[7]

Chemical Synthesis and Characterization

The synthesis of 7,9-Dimethylguanine can be approached through the direct alkylation of guanine or its derivatives. A common method involves the methylation of guanosine, followed by the removal of the ribose sugar.

Rationale for Synthetic Strategy:

Direct methylation of guanine with agents like dimethyl sulfate can lead to a mixture of methylated isomers. A more controlled approach involves the methylation of a protected guanosine derivative. This strategy allows for better regioselectivity. The subsequent deglycosylation (removal of the ribose) is a standard procedure to yield the free purine base.

Experimental Protocol: Synthesis of 7,9-Dimethylguaninium Salt

This protocol is a generalized procedure based on the methylation of guanine derivatives.[8]

Step 1: Methylation of Guanosine

  • Suspend guanosine (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add a methylating agent, for example, dimethyl sulfate (excess, >2 equivalents), to the suspension.

  • Heat the reaction mixture at a controlled temperature (e.g., 100-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture and precipitate the product by adding a non-polar solvent like diethyl ether.

  • Collect the precipitate, which will be a mixture of methylated guanosine derivatives, including the desired 7,9-dimethylguanosinium salt.

Step 2: Acidic Hydrolysis (Deglycosylation)

  • Dissolve the crude methylated product from Step 1 in an acidic solution (e.g., 1 M HCl).

  • Heat the solution to reflux for a sufficient time (e.g., 1-2 hours) to cleave the glycosidic bond.

  • Monitor the hydrolysis by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and neutralize it carefully with a base (e.g., NaOH) to precipitate the free purine bases.

  • The desired 7,9-Dimethylguanine will likely remain in the aqueous solution as a salt. Purification can be achieved by ion-exchange chromatography.

Characterization Techniques:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show singlets for the two methyl groups (N7-CH₃ and N9-CH₃) and the C8-H proton. The chemical shifts of these protons will be downfield due to the aromatic nature and the positive charge of the purine ring system.

    • ¹³C NMR: The spectrum will show distinct signals for the seven carbon atoms. The chemical shifts of the carbons in the imidazole ring (C4, C5, C8) will be particularly affected by the positive charge.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode is ideal for characterizing the 7,9-dimethylguaninium cation. The expected m/z value for the molecular ion [M]⁺ would be approximately 180.09.

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum in an aqueous solution is expected to show characteristic absorbance maxima for the purine system. The exact λmax values will be influenced by the pH of the solution due to the potential deprotonation at N1. For comparison, 1,9-dimethylguanine in methanol exhibits λmax at 206 and 257 nm.[6]

Biological Significance: A Potential DNA Adduct

Alkylation of the N7 position of guanine is a common form of DNA damage induced by alkylating agents.[1] This modification can destabilize the glycosidic bond, leading to depurination and the formation of an abasic site. The presence of a methyl group at N7 introduces a positive charge into the imidazole ring, which is believed to contribute to this instability.

While the biological implications of 7,9-dimethylation of guanine within DNA are less studied than those of 7-monomethylation, it is plausible that such a lesion could arise from exposure to potent methylating agents. The permanent positive charge and the steric bulk of the two methyl groups would likely have significant consequences for DNA structure and replication. It could potentially stall DNA polymerases or lead to misincorporation of bases during replication.

Furthermore, 7,9-Dimethylguanine has been identified as a product of RNA degradation and its levels in urine and serum are being investigated as a potential biomarker for alcoholic liver disease.[9]

Experimental Workflows

Workflow for Analysis of 7,9-Dimethylguanine as a DNA Adduct

DNA_Adduct_Analysis DNA_Extraction DNA Extraction from Biological Sample Acid_Hydrolysis Acidic Hydrolysis to release purine bases DNA_Extraction->Acid_Hydrolysis Isolate DNA Purification Solid-Phase Extraction (SPE) or HPLC Purification Acid_Hydrolysis->Purification Release Adducts LC_MS_MS LC-MS/MS Analysis for Quantification Purification->LC_MS_MS Isolate Analyte Data_Analysis Data Analysis & Interpretation LC_MS_MS->Data_Analysis Detect & Quantify

Caption: Workflow for the detection and quantification of 7,9-Dimethylguanine from DNA.

Chemical Structure of 7,9-Dimethylguaninium Cation

Caption: Structure of the 7,9-Dimethylguaninium cation.

Conclusion

7,9-Dimethylguanine represents an important, albeit less studied, derivative of guanine. Its defining feature, the permanent positive charge on the imidazole ring, dictates its unique chemical and physical properties. Understanding these properties is crucial for researchers investigating DNA damage and repair, as well as those exploring novel biomarkers. The synthetic and analytical methodologies outlined in this guide provide a framework for the scientific community to further investigate the role of 7,9-Dimethylguanine in biological systems. As analytical techniques become more sensitive, it is anticipated that the significance of such hyper-alkylated nucleobases will become increasingly apparent.

References

  • ChemInform Abstract: Preparation of Novel 3,7-, 7,9- and 1,7-Disubstituted Guanines. (2010). ChemInform, 21(32), no-no. [Link]

  • Wang, J., & Zhang, J. (2008). Characterizing the properties of the N7,N9-dimethylguaninium chloride ion pairs: prospecting for the design of a novel ionic liquid. The Journal of chemical physics, 128(2), 024302. [Link]

  • Njuma, O. J., Su, Y., & Guengerich, F. P. (2018). The abundant DNA adduct N7-methyl deoxyguanosine contributes to miscoding during replication by human DNA polymerase η. The Journal of biological chemistry, 293(31), 12095–12104. [Link]

  • Jones, A. S., & Walker, R. T. (1973). The preparation of novel 3,7-, 7,9- and 1,7-disubstituted guanines. Tetrahedron Letters, 14(49), 4881-4884.
  • N2,N2-Dimethylguanosine. PubChem. [Link]

  • Hu, C. W., Chao, M. R., Sie, C. H., & Li, L. A. (2012). Simultaneous determination of N7-alkylguanines in DNA by isotope-dilution LC-tandem MS coupled with automated solid-phase extraction and its application to a small fish model. Analytical and bioanalytical chemistry, 402(7), 2423–2432. [Link]

  • 7-Methylguanine. NIST WebBook. [Link]

  • van Delft, J. H., van den Ende, A. M., Keizer, H. J., Ouwerkerk, J., & Baan, R. A. (1992). Determination of N7-methylguanine in DNA of white blood cells from cancer patients treated with dacarbazine. Carcinogenesis, 13(7), 1257–1259. [Link]

  • Park, J. W., Cundy, K. C., & Ames, B. N. (1989). 7-Methylguanine adducts in DNA are normally present at high levels and increase on aging: analysis by HPLC with electrochemical detection. Proceedings of the National Academy of Sciences of the United States of America, 86(17), 6681–6685. [Link]

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001522). Human Metabolome Database. [Link]

  • Spectroscopic data of isolated compounds 1,9-dimethylguanine (1). ResearchGate. [Link]

  • Lippert, B., Schöllhorn, H., & Thewalt, U. (1987). Hydrogen bonding patterns of 7,9-dimethylguanine and its trans-platinum(II) complexes. Journal of the American Chemical Society, 109(22), 6616-6621. [Link]

  • 1,9-Dimethylguanine. PubChem. [Link]

  • 7,9-Dimethylguanine Hemitosylate. Pharmaffiliates. [Link]

  • Wieczorek, Z., Stepinski, J., Jankowska, M., & Lönnberg, H. (1995). Fluorescence and absorption spectroscopic properties of RNA 5'-cap analogues derived from 7-methyl-, N2,7-dimethyl- and N2,N2,7-trimethyl-guanosines. Journal of photochemistry and photobiology. B, Biology, 28(1), 57–63. [Link]

  • pKa values bases. University of Tartu. [Link]

  • Williams, R. pKa Data Compiled by R. Williams. [Link]

  • The supramolecular assemblies of 7-amino-2,4-dimethylquinolinium salts and the effect of a variety of anions on their luminescent properties. ResearchGate. [Link]

  • Stability of Stevioside and Glucosyl-Stevioside under Acidic Conditions and its Degradation Products. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate (7,9-Dimethylguanine)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate, a methylated purine analog commonly known as 7,9-Dimethylguanine. While direct extensive research on this specific disubstituted purine is limited, this document synthesizes available data on closely related analogs, particularly 7-methylguanine, to provide a predictive framework for its synthesis, characterization, and potential biological activities. The information herein is intended to serve as a foundational resource for researchers embarking on the study of this and similar methylated purine derivatives.

Introduction and Molecular Overview

2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate (CAS Number: 524-35-6) is a derivative of the purine nucleobase guanine, featuring methyl groups at both the N7 and N9 positions of the purine ring.[1][2] This structural modification significantly alters the electronic and steric properties of the molecule compared to its parent compound, guanine. Such modifications are of considerable interest in medicinal chemistry and chemical biology, as they can influence a molecule's interaction with biological targets, metabolic stability, and cell permeability.[3][4]

The methylation of purines is a naturally occurring process involved in various biological functions, including the regulation of gene expression and RNA metabolism.[5][6] Synthetic methylated purines, such as the subject of this guide, are valuable tools for probing the active sites of enzymes that interact with nucleic acids and for developing novel therapeutic agents.[7] The related compound, 7-methylguanine, is a known competitive inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) and tRNA-guanine transglycosylase (TGT), enzymes that are implicated in cancer and other diseases.[5][8][9][10] This suggests that 7,9-dimethylguanine may possess similar or enhanced biological activities.

Table 1: Physicochemical Properties of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate

PropertyValueSource
CAS Number 524-35-6[1][2]
Molecular Formula C₇H₉N₅O[1][2]
Molecular Weight 179.18 g/mol [1][2]
IUPAC Name 2-amino-7,9-dimethyl-9H-purin-7-ium-6-olate
Synonyms 7,9-Dimethylguanine[1][2]
Predicted LogP -1.55[2]
Topological Polar Surface Area 83.67 Ų[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 5[2]

Synthesis and Characterization

Proposed Synthetic Protocol: Direct Methylation of Guanine

This proposed protocol is based on the general principles of purine alkylation and aims to produce 7,9-dimethylguanine.[12] Optimization of reaction conditions may be necessary to maximize the yield of the desired product.

dot

Synthesis_Workflow Guanine Guanine Reaction Reaction Mixture Guanine->Reaction Methylating_Agent Methylating Agent (e.g., Dimethyl Sulfate) Methylating_Agent->Reaction Solvent Anhydrous Solvent (e.g., DMF) Solvent->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Workup Product 2-Amino-7,9-dimethyl-9H- purin-7-ium-6-olate Purification->Product Isolation

Caption: Proposed workflow for the synthesis of 7,9-dimethylguanine.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), suspend guanine (1 equivalent) in anhydrous dimethylformamide (DMF).

  • Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, 2.5 equivalents) to the suspension.

  • Addition of Methylating Agent: While stirring vigorously, add dimethyl sulfate (2.2 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 50-60°C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to separate the desired 7,9-dimethylguanine from other regioisomers and unreacted starting material.

  • Characterization: Confirm the identity and purity of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Spectroscopic Characterization (Predicted)

As experimental spectra for 7,9-dimethylguanine are not widely available, the following are predicted characteristics based on the analysis of closely related compounds.

  • ¹H NMR: The ¹H NMR spectrum is expected to show two singlets in the aliphatic region corresponding to the two methyl groups at the N7 and N9 positions. Another singlet in the aromatic region would correspond to the H8 proton of the purine ring. The chemical shifts of the methyl protons will be informative for confirming the positions of methylation. For comparison, the ¹H-NMR spectrum of 1,9-dimethylguanine in DMSO-d₆ shows singlets at δ 7.64 (1H, H-8), δ 3.53 (3H, N-CH₃), and δ 3.30 (3H, N-CH₃).[13]

  • ¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the seven carbon atoms in the molecule. The chemical shifts of the two methyl carbons will be in the aliphatic region, while the five carbons of the purine ring will appear in the aromatic region. The ¹³C-NMR spectrum of 1,9-dimethylguanine in DMSO-d₆ shows signals at δ 156.4 (C-2), 154.1 (C-6), 149.5 (C-4), 138.1 (C-8), 115.5 (C-5), 29.0 (N-CH₃), and 27.9 (N-CH₃).[13]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (179.18 g/mol ). The fragmentation pattern can provide further structural information. The NIST WebBook provides the mass spectrum for 7-methylguanine, which can serve as a reference for predicting the fragmentation of the dimethylated analog.[14]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule, including N-H stretching of the amino group, C=O stretching of the carbonyl group, and C-N and C=C stretching of the purine ring.

Biological Activity and Potential Mechanism of Action

While there is a lack of direct studies on the biological activity of 7,9-dimethylguanine, the extensive research on its close analog, 7-methylguanine, provides a strong basis for predicting its potential therapeutic applications.

Inhibition of PARP-1 and TGT: A Potential Anticancer Mechanism

7-Methylguanine has been identified as a competitive inhibitor of both poly(ADP-ribose) polymerase-1 (PARP-1) and tRNA-guanine transglycosylase (TGT).[5][9][10]

  • PARP-1 Inhibition: PARP-1 is a key enzyme in the DNA damage response pathway. Its inhibition can lead to the accumulation of DNA damage in cancer cells, particularly those with deficiencies in other DNA repair pathways (e.g., BRCA mutations), ultimately leading to cell death.[8] The trapping of PARP-1 on DNA by inhibitors is considered a particularly effective anticancer mechanism.[8] Molecular modeling studies have shown that 7-methylguanine binds to the active site of PARP-1, competing with its natural substrate NAD⁺.[9]

  • TGT Inhibition: TGT is involved in the post-transcriptional modification of tRNA, which is essential for efficient and accurate protein synthesis. Inhibition of TGT can disrupt protein translation and has been shown to reduce the proliferation and migration of cancer cells.[10][15]

Given these activities of 7-methylguanine, it is highly probable that 7,9-dimethylguanine also functions as an inhibitor of PARP-1 and TGT. The additional methyl group at the N9 position could potentially enhance its binding affinity to the active sites of these enzymes, leading to increased potency.

dot

Mechanism_of_Action cluster_parp PARP-1 Inhibition cluster_tgt TGT Inhibition DMG_PARP 7,9-Dimethylguanine PARP1 PARP-1 DMG_PARP->PARP1 Inhibits DNA_Damage DNA Damage PARP1->DNA_Damage Repairs Cell_Death_PARP Cancer Cell Apoptosis DNA_Damage->Cell_Death_PARP Induces DMG_TGT 7,9-Dimethylguanine TGT tRNA-Guanine Transglycosylase DMG_TGT->TGT Inhibits Protein_Synthesis Protein Synthesis TGT->Protein_Synthesis Enables Cell_Proliferation Cancer Cell Proliferation Protein_Synthesis->Cell_Proliferation Supports

Caption: Hypothesized dual mechanism of action for 7,9-dimethylguanine.

Preclinical Anticancer Activity of 7-Methylguanine

Preclinical studies have demonstrated the anticancer potential of 7-methylguanine. In mouse models, oral administration of 7-methylguanine was found to be safe and effective in suppressing tumor growth.[5][6] These findings further support the investigation of 7,9-dimethylguanine as a potential anticancer agent.

Experimental Protocols for Biological Evaluation

To empirically validate the hypothesized biological activities of 7,9-dimethylguanine, the following experimental protocols can be employed.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a method for determining the cytotoxic effects of 7,9-dimethylguanine on cancer cell lines.[16][17][18][19]

dot

Cytotoxicity_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with varying concentrations of 7,9-Dimethylguanine Incubate_24h->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure Absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Analyze_Data Calculate IC₅₀ Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT in vitro cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 7,9-dimethylguanine in cell culture medium. Remove the existing medium from the wells and replace it with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Pharmacokinetics

There is no specific pharmacokinetic data available for 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate. However, the pharmacokinetics of purine analogs are generally characterized by their conversion to active intracellular metabolites.[20] The bioavailability and metabolic fate of 7,9-dimethylguanine would need to be determined through in vivo studies in animal models. Factors such as its solubility, cell permeability, and susceptibility to metabolic enzymes will influence its pharmacokinetic profile.

Future Directions and Therapeutic Potential

The structural similarity of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate to the known anticancer agent 7-methylguanine suggests that it holds significant potential as a therapeutic candidate. Future research should focus on:

  • Definitive Synthesis and Characterization: Establishing a reliable and scalable synthetic route and obtaining complete spectroscopic data for the compound.

  • In Vitro Biological Evaluation: Confirming its inhibitory activity against PARP-1 and TGT and assessing its cytotoxicity in a broad panel of cancer cell lines.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which it exerts its cytotoxic effects.

  • In Vivo Efficacy and Pharmacokinetic Studies: Evaluating its anticancer efficacy and determining its ADME properties in animal models.

  • Oligonucleotide Incorporation: Exploring its use as a modified nucleobase in the synthesis of therapeutic oligonucleotides, which could enhance their stability and target-binding affinity.[3][21]

References

  • tRNA-guanine transglycosylase from E. coli: a ping-pong kinetic mechanism is consistent with nucleophilic catalysis. PubMed. [Link]

  • Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity. Frontiers in Pharmacology. [Link]

  • Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity. PubMed. [Link]

  • Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. [Link]

  • Sequence specificity of guanine alkylation and repair. PubMed. [Link]

  • Molecular Mechanisms of PARP-1 Inhibitor 7-Methylguanine. PMC. [Link]

  • Molecular Mechanisms of PARP-1 Inhibitor 7-Methylguanine. PubMed. [Link]

  • Supporting Information - ScienceOpen. [Link]

  • ChemInform Abstract: Preparation of Novel 3,7-, 7,9- and 1,7-Disubstituted Guanines. ResearchGate. [Link]

  • Modeling the Structure of Human tRNA-Guanine Transglycosylase in Complex with 7-Methylguanine and Revealing the Factors that. ResearchGate. [Link]

  • Mono-methylated histones control PARP-1 in chromatin and transcription. eLife. [Link]

  • DNA Sequence Selectivity of guanine-N7 Alkylation by Three Antitumor Chloroethylating Agents. PubMed. [Link]

  • DIFFERENTIAL HETEROCYCLIC SUBSTRATE RECOGNITION BY, AND PTERIDINE INHIBITION OF E. coli AND HUMAN tRNA-GUANINE TRANSGLYCOSYLASES. PMC. [Link]

  • Mono-methylated histones control PARP-1 in chromatin and transcription. eLife. [Link]

  • Synthesis of Purine Modified 2′-C-Methyl Nucleosides as Potential Anti-HCV Agents. NIH. [Link]

  • 7-Methylguanine. NIST WebBook. [Link]

  • Mechanisms of DNA sequence selective alkylation of guanine-N7 positions by nitrogen mustards. PMC. [Link]

  • Predicted GC-MS Spectrum - 7-Methylguanine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000897). Human Metabolome Database. [Link]

  • Purine Analogs. Holland-Frei Cancer Medicine. NCBI Bookshelf. [Link]

  • Crystallographic study of inhibitors of tRNA-guanine transglycosylase suggests a new structure-based pharmacophore for virtual screening. PubMed. [Link]

  • Purine Analogues as Kinase Inhibitors: A Review. PubMed. [Link]

  • High-affinity inhibitors of tRNA-guanine transglycosylase replacing the function of a structural water cluster. PubMed. [Link]

  • Synthesis and Evaluation of 2,6-Modified Purine 2′-C-Methyl Ribonucleosides as Inhibitors of HCV Replication. NIH. [Link]

  • Global analysis of PARP-1 association with methylated DNA. Public Library of Science. [Link]

  • 7,9-Dimethylguanine. Appalachia Community Cancer Network ACCN. [Link]

  • Supplement information Spectroscopic data of isolated compounds 1,9-dimethylguanine (1) H-NMR (DMSO-d6, 300MHz): δ 7.64 (1H, s, - ResearchGate. [Link]

  • C7H9N. [Link]

  • Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases. PMC. [Link]

  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. ResearchGate. [Link]

  • Update on in vitro cytotoxicity assays for drug development. ResearchGate. [Link]

  • Oligonucleotide synthesis. Wikipedia. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Alkylation of the O6 of guanine is only one of many chemical events that may initiate carcinogenesis. PubMed. [Link]

  • In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. NIH. [Link]

  • Mechanism of action of alkylating agents. Alkylation of guanine may... - ResearchGate. [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000092). [Link]

  • Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA. PMC. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the crystal structure of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate, a methylated guanine derivative of significant interest to researchers in crystallography, medicinal chemistry, and drug development. This document delves into the intricacies of its molecular architecture, the experimental methodologies for its synthesis and characterization, and explores its potential biological significance.

Introduction: The Significance of Methylated Purines

Purine analogs are fundamental components of numerous biological processes and have been a cornerstone in the development of therapeutic agents. Chemical modifications of the purine scaffold, such as methylation, can profoundly influence their physicochemical properties, biological activity, and metabolic stability. The title compound, also known as 7,9-dimethylguanine, represents a unique zwitterionic structure with a formal positive charge on the imidazole ring and a negative charge on the pyrimidine ring. Understanding its precise three-dimensional arrangement is crucial for elucidating its structure-activity relationships and for the rational design of novel purine-based therapeutics.

Molecular Structure and Crystallographic Analysis

The definitive three-dimensional structure of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate was determined by single-crystal X-ray diffraction. The crystallographic data for this compound are available in the Crystallography Open Database (COD) under the identifier 4321868 .

The crystal structure reveals a planar purine ring system. The methylation at the N7 and N9 positions locks the tautomeric form and introduces a positive charge that is delocalized over the imidazole ring. The exocyclic oxygen at the C6 position is deprotonated, resulting in an olate form with a formal negative charge. This zwitterionic nature is a key feature of the molecule, influencing its solubility, crystal packing, and potential interactions with biological macromolecules.

Key Crystallographic Data

The following table summarizes the essential crystallographic parameters for 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate.

ParameterValue
Chemical Formula C₇H₉N₅O
Molecular Weight 179.18 g/mol [1]
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 7.95(2) Å, b = 9.88(3) Å, c = 10.11(2) Å
Volume 794.2 ų
Z 4
Calculated Density 1.498 g/cm³

Data sourced from the Crystallography Open Database, entry 4321868.

Molecular Geometry and Intermolecular Interactions

The purine core is essentially planar, with the methyl groups at N7 and N9 positions extending from this plane. The amino group at the C2 position is involved in intermolecular hydrogen bonding, which plays a crucial role in the crystal packing. The crystal structure is stabilized by a network of N-H···O and N-H···N hydrogen bonds, forming a robust three-dimensional supramolecular architecture.

Experimental Protocols

The synthesis and crystallization of high-quality single crystals are paramount for successful X-ray diffraction studies. The following sections outline the methodologies for the preparation and characterization of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate.

Synthesis of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate

The synthesis of 7,9-disubstituted guanines can be achieved through the direct methylation of guanine or its derivatives. A general and effective method involves the use of a methylating agent, such as methyl iodide or dimethyl sulfate, in a suitable solvent.

Step-by-Step Protocol:

  • Starting Material: Guanine (2-amino-1,9-dihydro-6H-purin-6-one).

  • Methylating Agent: Dimethyl sulfate.

  • Solvent: Dimethylformamide (DMF).

  • Procedure: a. Suspend guanine in DMF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. b. Add dimethyl sulfate dropwise to the suspension at room temperature. c. Heat the reaction mixture to 100-120 °C and maintain for 2-4 hours. d. Monitor the reaction progress by thin-layer chromatography (TLC). e. After completion, cool the reaction mixture to room temperature. f. Add an excess of diethyl ether to precipitate the crude product. g. Filter the precipitate and wash with diethyl ether. h. Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate.

Causality behind Experimental Choices:

  • Dimethyl sulfate is a potent methylating agent that readily reacts with the nitrogen atoms of the purine ring.

  • DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.

  • Heating is necessary to overcome the activation energy of the methylation reaction.

  • Recrystallization is a crucial purification step to obtain high-purity crystals suitable for X-ray diffraction.

Crystallization

The growth of single crystals suitable for X-ray diffraction requires careful control of crystallization conditions.

Step-by-Step Protocol:

  • Solvent Selection: A solvent or a mixture of solvents in which the compound has moderate solubility is ideal. For 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate, a mixture of ethanol and water is often effective.

  • Procedure (Slow Evaporation Method): a. Dissolve the purified compound in a minimal amount of the chosen hot solvent system to create a saturated solution. b. Filter the hot solution to remove any insoluble impurities. c. Transfer the clear solution to a clean vial. d. Cover the vial with a perforated parafilm or a loosely fitted cap to allow for slow evaporation of the solvent. e. Leave the vial undisturbed in a vibration-free environment at a constant temperature. f. Crystals should form over a period of several days to a week.

Self-Validating System: The quality of the crystals can be initially assessed under a microscope. Well-formed crystals with sharp edges and smooth faces are indicative of good internal order and are more likely to yield high-quality diffraction data.

X-ray Data Collection and Structure Refinement

Workflow Diagram:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction synthesis Synthesis of Compound purification Purification (Recrystallization) synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Crystal Structure

Caption: Workflow for Crystal Structure Determination.

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

  • Structure Solution: The collected diffraction data are processed to determine the unit cell parameters and space group. The initial crystal structure is solved using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and displacement parameters are refined using full-matrix least-squares methods to achieve the best fit between the observed and calculated structure factors.

Potential Applications in Drug Development

While the direct biological activity of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate is not extensively documented, its structural features and the known activities of related methylated guanines suggest several avenues for its potential application in drug development.

As a Molecular Probe

The fixed zwitterionic nature and specific methylation pattern of this compound make it a valuable tool for probing the binding pockets of purine-binding proteins, such as kinases and transferases. Its rigid structure can provide insights into the steric and electronic requirements for ligand recognition.

Lead Compound for Inhibitor Design

Methylation at the N7 and N9 positions can prevent metabolic degradation by enzymes that target these positions in endogenous purines. This enhanced metabolic stability is a desirable property in drug candidates. For instance, 7-methylguanine has shown preliminary anticancer activity, and it is plausible that 7,9-dimethylguanine derivatives could be explored for similar therapeutic applications. The structural information from the crystal structure can guide the design of more potent and selective inhibitors.

Biomarker Potential

Derivatives of methylated purines are often found as products of nucleic acid degradation. For example, 7,9-dimethylguanine has been identified as a potential biomarker for the severity of alcoholic liver disease, as it is a product of RNA degradation. Further investigation into the metabolic pathways involving 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate could reveal its utility as a biomarker for other pathological conditions.

Logical Relationship Diagram:

drug_development_logic cluster_properties Molecular Properties cluster_applications Potential Applications start Crystal Structure of 2-Amino-7,9-dimethyl-9H- purin-7-ium-6-olate prop1 Defined 3D Structure start->prop1 prop2 Zwitterionic Nature start->prop2 prop3 Metabolic Stability (N7, N9 methylation) start->prop3 app1 Molecular Probe for Purine-Binding Proteins prop1->app1 app2 Scaffold for Kinase Inhibitor Design prop1->app2 prop2->app1 prop3->app2 app3 Biomarker Discovery prop3->app3

Caption: Potential Drug Development Pathways.

Conclusion

The crystal structure of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate provides a precise and detailed understanding of its molecular architecture. This knowledge, coupled with established protocols for its synthesis and crystallization, offers a solid foundation for its use in various research and development endeavors. As a structurally unique methylated guanine derivative, it holds promise as a molecular probe, a scaffold for the design of novel therapeutics, and a potential biomarker. Further biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

  • Crystallography Open Database. (n.d.). COD Entry 4321868. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate. National Center for Biotechnology Information. Retrieved from [Link]1]

Sources

The Biological Versatility of Purine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The purine scaffold, a heterocyclic aromatic compound formed from the fusion of pyrimidine and imidazole rings, is a cornerstone of life's biochemistry.[1][2] Its derivatives are not only fundamental building blocks of nucleic acids (DNA and RNA) and energy currency (ATP), but they also function as critical signaling molecules and pharmacologically active agents.[2][3][4] This guide provides an in-depth exploration of the diverse biological activities of purine derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the mechanisms of purinergic signaling, examine the therapeutic applications of key purine analogs, and provide detailed protocols for assessing their biological activity.

Introduction: The Ubiquitous Purine Core

The significance of the purine ring system is underscored by its widespread presence in nature.[2] While purine itself is not found naturally, its substituted forms, such as adenine and guanine, are integral to a vast array of biological processes.[4]

  • Genetic Information: As components of nucleotides, purines are essential for the storage and transmission of genetic information in DNA and RNA.[4][5]

  • Energy Metabolism: Adenosine triphosphate (ATP) is the universal energy currency within cells, driving countless metabolic reactions.[4][6]

  • Cellular Signaling: Purine derivatives act as intracellular second messengers (e.g., cAMP, cGMP) and extracellular signaling molecules, a concept known as purinergic signaling.[4][7]

The inherent bioactivity of the purine structure has made it a "privileged scaffold" in medicinal chemistry, providing a robust framework for the design of novel therapeutics targeting a wide range of diseases.[1][8]

Purinergic Signaling: An Extracellular Communication Network

In 1972, Geoffrey Burnstock first proposed that ATP could act as a neurotransmitter, laying the foundation for the field of purinergic signaling.[7] This form of extracellular communication involves the release of purine nucleotides and nucleosides, primarily ATP and adenosine, which then act on specific cell surface receptors to modulate cellular function.[3][7][9] This signaling is crucial in neurotransmission, inflammation, immune responses, and cell proliferation.[7]

Purinergic receptors are broadly classified into two families:

  • P1 Receptors (Adenosine Receptors): These are G protein-coupled receptors (GPCRs) with four subtypes (A1, A2A, A2B, and A3) that are primarily activated by adenosine.[7] Their activation modulates adenylyl cyclase activity, influencing intracellular cyclic AMP (cAMP) levels and thereby regulating processes like neural excitability and vasodilation.[7]

  • P2 Receptors (ATP/ADP Receptors): This family is further divided into two classes:

    • P2X Receptors: Ligand-gated ion channels (seven subtypes, P2X1–7) that, upon binding ATP, allow the influx of cations like Ca²⁺ and Na⁺.[3][7]

    • P2Y Receptors: A family of GPCRs (eight subtypes) that are activated by ATP, ADP, and other nucleotides, leading to the activation of various downstream signaling pathways.[3][7]

The intricate interplay between these receptors and their ligands governs a vast array of physiological and pathological processes. For instance, ATP released from damaged cells can act as a danger signal, activating P2X7 receptors on immune cells to initiate inflammatory responses.[7]


}

Overview of Purinergic Signaling Pathways.

Therapeutic Applications of Purine Derivatives

The structural similarity of synthetic purine analogs to endogenous purines allows them to interact with biological pathways, often by mimicking natural purines to interfere with metabolic processes.[10] This has led to their development as potent therapeutic agents in various domains.

Anticancer Agents

Purine analogs are widely used in cancer chemotherapy, primarily by interfering with DNA and RNA synthesis, which is particularly effective against rapidly dividing cancer cells.[5][10][11]

  • Antimetabolites: These drugs mimic natural purines and disrupt nucleotide metabolism.[10]

    • Mercaptopurine (6-MP) and Thioguanine: Used in the treatment of acute lymphoblastic leukemia (ALL).[10][11][12] They are converted into metabolites that inhibit de novo purine synthesis and can be incorporated into nucleic acids, leading to DNA damage.[13]

    • Fludarabine: A mainstay in treating chronic lymphocytic leukemia (CLL), it inhibits DNA polymerase and ribonucleotide reductase.[10][12][14]

    • Cladribine and Pentostatin: Effective against hairy cell leukemia.[11][15] Pentostatin is a potent inhibitor of adenosine deaminase (ADA), an enzyme crucial for purine metabolism.[13]

Drug Mechanism of Action Primary Indication(s)
Mercaptopurine Inhibits de novo purine synthesis, incorporates into DNA/RNA.Acute Lymphoblastic Leukemia (ALL)
Thioguanine Inhibits de novo purine synthesis, incorporates into DNA/RNA.Acute Myeloid Leukemia (AML)
Fludarabine Inhibits DNA polymerase and ribonucleotide reductase.Chronic Lymphocytic Leukemia (CLL)
Cladribine Induces DNA strand breaks, inhibits DNA synthesis and repair.Hairy Cell Leukemia, Multiple Sclerosis
Pentostatin Potent inhibitor of adenosine deaminase (ADA).Hairy Cell Leukemia
Antiviral Agents

The strategy of disrupting nucleic acid synthesis is also highly effective against viruses, which rely on the host cell's machinery for replication.[16]

  • Acyclovir (Acycloguanosine): A cornerstone of anti-herpesvirus therapy.[17] Acyclovir is a prodrug that is selectively phosphorylated by a viral-encoded thymidine kinase.[17][18] The resulting acyclovir triphosphate acts as a potent inhibitor of viral DNA polymerase, halting viral replication.[17][18]

  • Ganciclovir: Similar to acyclovir but with broader activity against cytomegalovirus (CMV).

  • Didanosine (ddI): A reverse transcriptase inhibitor used in the treatment of HIV.[19] As a dideoxynucleoside, it lacks the 3'-hydroxyl group necessary for phosphodiester bond formation, causing chain termination during viral DNA synthesis.[19]

Immunosuppressive Agents

By interfering with the proliferation of immune cells, purine analogs can modulate the immune response.

  • Azathioprine: An immunosuppressive agent used to prevent organ transplant rejection and treat autoimmune diseases.[10][11] It is a prodrug that is non-enzymatically converted to mercaptopurine, which then inhibits the proliferation of lymphocytes.[11]

Methodologies for Assessing Biological Activity

Evaluating the biological effects of novel purine derivatives requires a cascade of robust assays to determine their potency, selectivity, and mechanism of action.[20]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Rationale: Many purine derivatives are designed as kinase inhibitors. This protocol describes a common method to quantify the inhibitory activity of a compound against a specific protein kinase by measuring the amount of ATP remaining after the kinase reaction. Less light (lower signal) indicates higher kinase activity and vice-versa.

Principle: The assay quantifies kinase activity by measuring the amount of ATP consumed. The kinase reaction is followed by the addition of a reagent that simultaneously stops the reaction and generates a luminescent signal proportional to the remaining ATP. Compound inhibition is measured as a reduction in ATP consumption.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a stock solution of the test purine derivative (e.g., 10 mM in 100% DMSO).

    • Perform serial dilutions in DMSO to create a concentration-response curve (e.g., 11 points, 1:3 dilution series).

    • Dilute these intermediate plates into the appropriate assay buffer.

  • Assay Plate Setup (384-well plate):

    • Add 2.5 µL of the diluted compound or control (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition) to the appropriate wells.

    • Add 2.5 µL of a solution containing the target kinase and its specific substrate peptide in reaction buffer.

    • Pre-incubate the plate for 10 minutes at room temperature to allow compound-enzyme interaction.

  • Initiation of Kinase Reaction:

    • Add 5 µL of ATP solution (at a concentration near the Km for the specific kinase) to all wells to start the reaction.

    • Incubate the plate for a defined period (e.g., 60 minutes) at room temperature. The incubation time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption).

  • Detection:

    • Add 10 µL of a commercial ATP detection reagent (e.g., ADP-Glo™, Kinase-Glo®) to all wells. This reagent lyses cells (if applicable), stops the kinase reaction, and contains luciferase/luciferin to generate light from the remaining ATP.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which the compound inhibits 50% of the enzyme's activity).


}

Workflow for an In Vitro Kinase Inhibition Assay.

Experimental Protocol: Radioligand Competitive Binding Assay

Rationale: To characterize the interaction of a purine derivative with a specific receptor (e.g., an adenosine receptor), a competitive binding assay is used to determine the compound's binding affinity (Ki).

Principle: This assay measures the ability of an unlabeled test compound to compete with a high-affinity radiolabeled ligand for binding to a receptor. The amount of radioligand bound is inversely proportional to the affinity and concentration of the test compound.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Membrane Preparation: Prepare cell membrane homogenates from a cell line overexpressing the target receptor.

    • Radioligand: Choose a suitable radioligand (e.g., ³H-DPCPX for the A1 adenosine receptor) and dilute it to a working concentration (typically at or below its Kd value).

    • Test Compound: Prepare serial dilutions of the purine derivative.

    • Non-specific Binding Control: Prepare a high concentration of a known, unlabeled ligand for the target receptor.

  • Assay Setup (in microcentrifuge tubes or 96-well plates):

    • Total Binding Wells: Add assay buffer, membrane preparation, and radioligand.

    • Non-specific Binding Wells: Add assay buffer, membrane preparation, radioligand, and the high-concentration unlabeled ligand.

    • Competition Wells: Add assay buffer, membrane preparation, radioligand, and the serially diluted test compound.

  • Incubation:

    • Incubate all samples at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 90 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The receptors and bound radioligand are retained on the filter, while the unbound radioligand passes through.

    • Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

  • Detection:

    • Place the filter discs into scintillation vials.

    • Add scintillation cocktail to each vial.

    • Count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Convert the DPM counts for the competition wells into a percentage of specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The purine scaffold is a testament to nature's efficiency, serving as a foundation for molecules that are central to life's most fundamental processes. Its derivatives have been successfully translated into a broad spectrum of therapeutic agents, from anticancer and antiviral drugs to immunosuppressants.[2][21] The ongoing exploration of purinergic signaling continues to unveil new potential drug targets.[22] Future research will undoubtedly focus on developing more selective and potent purine derivatives, leveraging advanced techniques like structure-based drug design and high-throughput screening to address unmet medical needs in oncology, neurodegeneration, and inflammatory diseases.

References

  • Vertex AI Search. Purinergic signalling.
  • YouTube. Examples of Analogs of Purine used As Chemotherapeutic Agents or drugs.
  • Wikipedia. Purinergic signalling.
  • Ahmad, S. F., Ansari, M. A., Nadeem, A., Bakheet, S. A., Al-Ayadhi, L. Y., Al-Shabanah, O. A., & Attia, S. M. (2018). Purinergic signaling: Diverse effects and therapeutic potential in cancer. PMC.
  • National Cancer Institute. Definition of purine nucleoside analog - NCI Dictionary of Cancer Terms.
  • Grosicki, S. (2014). Use of selected purine analogs in neoplastic and autoimmune diseases. Postepy higieny i medycyny doswiadczalnej (Online), 68, 106-113.
  • Majd, P., Zarghi, A., & Haddadi, M. (2015). Purine nucleoside analogs in the therapy of cancer and neuroinflammation. Medical oncology & therapy, 30(1), 1-10.
  • Wikipedia. Purine analogue.
  • National Center for Biotechnology Inform
  • Głowacka, I., & Cieslak, M. (2018).
  • Patsnap Synapse. (2024).
  • Benkirane, S., Misbahi, H., Boudkhili, M., Rodi, Y. K., Sebbar, N. K., & Essassi, E. M. (2023). Synthetic Routes and Pharmacological Activities of Purine Derivatives: A Review. Current Organic Chemistry, 27(19), 1683-1696.
  • Ragab, A. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Publishing.
  • ResearchGate. (2025). Biological activities of purine analogues: a review.
  • Johnson, S. A., & Thomas, W. (2000). Therapeutic potential of purine analogue combinations in the treatment of lymphoid malignancies.
  • O'Brien, S., Keating, M., & Freireich, E. (2001). Purine nucleoside analogues and combination therapies in B-cell chronic lymphocytic leukemia: dawn of a new era.
  • Balzarini, J., & De Clercq, E. (1993). Metabolism and mechanism of antiretroviral action of purine and pyrimidine derivatives. Pharmacology & therapeutics, 58(2), 203-248.
  • MDPI. (n.d.).
  • Wigglesworth, M. J., & Finch, H. (2015). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. In The Practice of Medicinal Chemistry (pp. 15-40). Elsevier Ltd.
  • Pérez-González, A., & Ruiz-Azuara, L. (2022). Structure–activity features of purines and their receptors: implications in cell physiopathology. RSC medicinal chemistry, 13(2), 143-167.
  • Sykes, J. E., & Papich, M. G. (2013). Antivirals: Past, Present and Future. PMC.
  • Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical reviews, 109(7), 2880-2893.
  • Sharma, S., & Das, J. (2021). A review: Mechanism of action of antiviral drugs. PMC.
  • EBSCO. (n.d.). Mechanisms of action of antiviral drugs. Research Starters.

Sources

An In-depth Technical Guide to 7,9-Dimethylguanine: From Discovery to Clinical Significance

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 7,9-dimethylguanine, a modified purine nucleobase that has transitioned from a subject of fundamental chemical interest to a clinically relevant biomarker. We will delve into its discovery, synthesis, characterization, and biological importance, with a particular focus on its emerging role in the diagnosis and monitoring of alcoholic liver disease. This document is intended for researchers, clinicians, and professionals in the field of drug development and diagnostics who require a detailed understanding of this molecule.

Introduction: The Landscape of Modified Guanines

Guanine, a fundamental component of nucleic acids, is subject to a variety of in vivo modifications that can profoundly impact biological processes. Methylation is a common modification, with derivatives such as 7-methylguanine (m7G) playing a crucial role in the 5' cap structure of messenger RNA (mRNA) and transfer RNA (tRNA), influencing their stability and translation.[1] While much attention has been focused on singly methylated guanines, the doubly methylated derivative, 7,9-dimethylguanine, has its own distinct and significant biological narrative. Unlike m7G, 7,9-dimethylguanine is not a component of the RNA cap but rather a product of RNA degradation.[2][3] Its presence and concentration in biological fluids have been identified as a valuable indicator of cellular turnover and, more specifically, the severity of certain pathological conditions.

The Chemical Identity of 7,9-Dimethylguanine

7,9-Dimethylguanine is a purine derivative with the chemical formula C₇H₉N₅O and a molecular weight of 179.18 g/mol .[2][4][5] It is structurally characterized by the presence of two methyl groups attached to the nitrogen atoms at positions 7 and 9 of the guanine ring system. This dual methylation imparts a permanent positive charge to the imidazole ring, a feature that influences its chemical properties and biological interactions.

PropertyValueSource
CAS Number 524-35-6[2][4][5]
Molecular Formula C₇H₉N₅O[2][4][5]
Molecular Weight 179.18[2][4][5]
SMILES CN1C=C2=C1C([O-])=NC(N)=N2[4]

Historical Perspective and Discovery

The precise historical account of the first synthesis and identification of 7,9-dimethylguanine is not prominently documented in readily available literature. However, the study of methylated purines dates back to the mid-20th century, with extensive research into the alkylation of nucleic acid components. Early work on the methylation of guanine and its derivatives with reagents like dimethyl sulfate and methyl iodide laid the foundation for the synthesis of various methylated guanine isomers, including 7,9-dimethylguanine.[6] These studies were initially driven by an interest in the chemical reactivity of nucleic acids and the potential mutagenic effects of alkylating agents. The identification of methylated guanines in natural sources, such as urine, further spurred investigation into their metabolic origins and physiological significance.

Synthesis and Characterization

The synthesis of 7,9-dimethylguanine is typically achieved through the direct methylation of guanine or its derivatives. The choice of methylating agent and reaction conditions is crucial for controlling the regioselectivity of the methylation process.

General Synthetic Approach: Methylation of Guanine

A common method for the preparation of 7,9-dimethylguanine involves the treatment of guanine with a methylating agent in a suitable solvent. For instance, the methylation of guanine with dimethyl sulfate in dimethylacetamide has been reported to yield the 7,9-dimethylpurine betaine.[6]

A simplified schematic of the synthesis of 7,9-Dimethylguanine.

Experimental Protocol: Illustrative Methylation of Guanine

The following is a generalized protocol based on established purine alkylation chemistry. Researchers should consult specific literature for optimized conditions.

  • Dissolution: Suspend guanine in a suitable aprotic solvent, such as dimethylacetamide or dimethylformamide.

  • Addition of Methylating Agent: Add a molar excess of a methylating agent, such as dimethyl sulfate or methyl iodide, to the suspension. The reaction is often carried out at an elevated temperature to ensure completion.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve precipitation, filtration, and subsequent purification by recrystallization or column chromatography.

The formation of other methylated isomers, such as 1,7-dimethylguanine and 3,7-dimethylguanine, is possible, and the final product must be carefully purified and characterized.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show distinct singlets for the two methyl groups at the N7 and N9 positions, a singlet for the C8 proton, and a broad signal for the amino group protons.

    • ¹³C NMR: The spectrum would display signals for the two methyl carbons and the five carbons of the purine ring system. The chemical shifts would be influenced by the electronic environment created by the methyl groups and the overall aromaticity of the ring.

  • Mass Spectrometry (MS):

    • Electron Ionization (EI)-MS: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 7,9-dimethylguanine (m/z = 179). Fragmentation patterns would involve the loss of methyl groups and other characteristic cleavages of the purine ring.

    • Electrospray Ionization (ESI)-MS: This technique would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 180.

Biological Significance and Clinical Relevance

The primary biological significance of 7,9-dimethylguanine lies in its origin as a catabolic product of RNA.[2][3] Its formation is a consequence of the natural turnover of cellular RNA, and its levels in biological fluids can reflect the rate of this process.

A Biomarker for Alcoholic Liver Disease

Recent metabolomic studies have highlighted a significant correlation between the urinary and serum levels of 7,9-dimethylguanine and the severity of alcoholic liver disease (ALD).[2][7] A 2022 study by He et al. demonstrated that the abundance of 7,9-dimethylguanine in urine is strongly associated with the Model for End-Stage Liver Disease (MELD) score, a well-established prognostic indicator for liver disease severity.[2][7]

The study found that urinary levels of 7,9-dimethylguanine were significantly elevated in patients with ALD compared to healthy controls.[7] Furthermore, the levels increased with the severity of the disease, with the highest concentrations observed in patients with severe alcoholic hepatitis.[7] The robust correlation suggests that 7,9-dimethylguanine could serve as a non-invasive biomarker for diagnosing and staging ALD.[8]

The pathway from RNA degradation to the clinical utility of 7,9-dimethylguanine as a biomarker.

Mechanism of Formation as a Biomarker:

The increased levels of 7,9-dimethylguanine in ALD are thought to be a direct consequence of accelerated RNA turnover and cellular damage in the liver caused by chronic alcohol consumption. Alcohol-induced oxidative stress and inflammation lead to increased rates of cell death and regeneration, resulting in a higher flux of RNA degradation products, including modified nucleobases, being released into the circulation and subsequently excreted in the urine.

Distinction from 7-Methylguanine in RNA Capping

It is critical to distinguish the biological role of 7,9-dimethylguanine from that of 7-methylguanine (m7G). While both are methylated guanine derivatives, their functions are entirely different. 7-Methylguanine is enzymatically incorporated into the 5' end of eukaryotic mRNA and some non-coding RNAs to form the "cap" structure.[1] This cap is essential for RNA stability, nuclear export, and the initiation of translation. In contrast, 7,9-dimethylguanine is not a component of the RNA cap and is not known to be incorporated into nascent RNA transcripts. Its presence in biological systems is as a free nucleobase resulting from the breakdown of RNA molecules.

Applications in Chemical Synthesis

Beyond its biological significance, 7,9-dimethylguanine serves as a chemical intermediate in the synthesis of other molecules. One notable, though less commonly cited, application is its use in the synthesis of Herbipoline. The specific details of this synthetic route are not widely published in mainstream chemical literature but are mentioned in some chemical supplier databases. This suggests its utility as a building block in specialized organic synthesis.

Future Directions and Conclusion

The discovery of 7,9-dimethylguanine as a robust biomarker for alcoholic liver disease has opened new avenues for non-invasive diagnostics and disease monitoring. Future research will likely focus on:

  • Clinical Validation: Large-scale clinical studies are needed to further validate the diagnostic and prognostic utility of 7,9-dimethylguanine in ALD and to establish standardized reference ranges.

  • Mechanistic Studies: A deeper understanding of the specific cellular pathways that lead to the release of 7,9-dimethylguanine in the context of liver disease will provide further insights into the pathophysiology of ALD.

  • Therapeutic Monitoring: Investigating whether changes in 7,9-dimethylguanine levels can be used to monitor the response to therapeutic interventions for ALD.

  • Exploration in Other Diseases: Given its origin from RNA turnover, it is plausible that 7,9-dimethylguanine could serve as a biomarker for other diseases characterized by increased cellular stress and turnover.

References

  • He L, Vatsalya V, Ma X, et al. Metabolic Analysis of Nucleosides/Bases in the Urine and Serum of Patients with Alcohol-Associated Liver Disease. Metabolites. 2022;12(12):1187. [Link]

  • Vanotti E, et al. Preparation of Novel 3,7-, 7,9- and 1,7-Disubstituted Guanines. ChemInform. 2010;24(36). [Link]

  • Lister JH. The Chemistry of Purines. In: Brown DJ, editor. Fused Pyrimidines Part II. New York: John Wiley & Sons; 1971.
  • He L, Vatsalya V, Ma X, et al. Metabolic Analysis of Nucleosides/Bases in the Urine and Serum of Patients with Alcohol-Associated Liver Disease. Metabolites. 2022;12(12):1187. [Link]

  • He L, et al. Urine Metabolites as Biomarkers and Metabolism Mechanism Studies of Alcohol-Associated Liver Disease. International Journal of Molecular Sciences. 2023;24(2):1234. [Link]

  • European Bioinformatics Institute. 7,9-Dimethylguanine. [Link]

  • Parker R. Control of RNA degradation in cell fate decision. Frontiers in Cell and Developmental Biology. 2023;11. [Link]

  • M7G-related tumor immunity: novel insights of RNA modification and potential therapeutic targets. Military Medical Research. 2022;9(1):43. [Link]

Sources

Spectroscopic Data for 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate, also known as 7,9-dimethylguanine, is a methylated purine derivative of significant interest in various fields of chemical and biological research.[1] As a member of the purine family, its structural elucidation is paramount for understanding its chemical reactivity, potential biological activity, and for its application in drug discovery and development. This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this zwitterionic compound. In the absence of extensive, publicly available experimental spectra for this specific molecule, this guide leverages established principles of spectroscopic analysis of purine derivatives and data from closely related analogs to predict its spectral features. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in designing experiments and interpreting data for the characterization of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate and similar compounds.

Molecular Structure and Expected Spectroscopic Behavior

The unique zwitterionic and aromatic structure of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate dictates its spectroscopic properties. The presence of a purine core, an amino group, a carbonyl group (in its olate form), and two distinct methyl groups gives rise to characteristic signals in various spectroscopic techniques.

Caption: Molecular structure of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate, both ¹H and ¹³C NMR will provide critical information about its carbon skeleton and the chemical environment of its protons.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum is expected to show distinct signals for the aromatic proton, the amino protons, and the two methyl groups. The chemical shifts are influenced by the electron-withdrawing and donating effects within the purine ring system.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
H87.5 - 8.0Singlet1HThe chemical shift is downfield due to the aromatic nature of the purine ring.
NH₂6.5 - 7.5Broad Singlet2HThe chemical shift can be variable and the peak may be broad due to quadrupole broadening and exchange with solvent.
N⁷-CH₃3.5 - 4.0Singlet3HThe chemical shift is influenced by the positive charge on the adjacent nitrogen.
N⁹-CH₃3.2 - 3.7Singlet3HSlightly different chemical shift from N⁷-CH₃ due to the different electronic environment.

Predictions are based on typical chemical shifts for purine derivatives and data from analogous compounds like 1,9-dimethylguanine.[2]

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The chemical shifts of the purine ring carbons are expected in the aromatic region, while the methyl carbons will appear in the aliphatic region.

Carbon Predicted Chemical Shift (δ, ppm) Notes
C6155 - 160Carbonyl-like carbon, shifted downfield.
C2152 - 157Carbon attached to the amino group.
C4148 - 153Quaternary carbon in the purine ring.
C8137 - 142Aromatic CH carbon.
C5114 - 119Quaternary carbon in the purine ring.
N⁷-CH₃28 - 33Methyl carbon attached to the positively charged nitrogen.
N⁹-CH₃26 - 31Methyl carbon with a slightly different chemical environment compared to N⁷-CH₃.

Predictions are based on data from analogous compounds such as 1,9-dimethylguanine and general trends in ¹³C NMR of purines.[2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.

Predicted Mass Spectrum

For 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate (C₇H₉N₅O), the expected high-resolution mass spectrum (HRMS) would show a prominent molecular ion peak.

Ion Predicted m/z Notes
[M+H]⁺180.0880The protonated molecular ion, expected to be the base peak in electrospray ionization (ESI) in positive mode.
[M]⁺˙179.0807The molecular ion, expected in electron ionization (EI).[1]

Fragmentation Pattern:

In tandem mass spectrometry (MS/MS) or under EI conditions, the molecular ion is expected to undergo characteristic fragmentation.[4][5] Common fragmentation pathways for purine alkaloids involve the loss of small neutral molecules.

  • Loss of CH₃ radical: A fragment at m/z ~164 could be observed due to the loss of a methyl radical from either the N7 or N9 position.

  • Loss of CO: A fragment corresponding to the loss of carbon monoxide from the purine ring.

  • Loss of HCN: Cleavage of the imidazole ring can lead to the loss of hydrogen cyanide.

  • Loss of NH₂ radical: A fragment at m/z ~163 may be observed due to the loss of the amino group.[2]

The fragmentation of N7-alkylguanines has been studied and often involves cleavage to produce the protonated guanine fragment.[6][7]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like the purine ring.

Predicted UV-Vis Absorption

The purine ring system is a strong chromophore. The absorption maxima are sensitive to substitution and the solvent environment.

Solvent Predicted λmax (nm) Notes
Methanol/Ethanol~210 and ~255-265Purine derivatives typically show two main absorption bands in this region. The exact position and intensity depend on the substitution pattern.
Aqueous Buffer (pH 7)~210 and ~255-265Similar to alcoholic solvents, but the position of λmax can be pH-dependent due to the potential for protonation/deprotonation.

Predictions are based on UV-Vis data for similar purine derivatives, such as 1,9-dimethylguanine which has λmax at 206 nm and 257 nm in methanol.[2] Studies on guanine and its methylated derivatives show that the UV spectroscopy is significantly influenced by tautomerism and methylation patterns.[8][9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands
Functional Group Predicted Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch (Amino)3100 - 3400MediumCharacteristic of the -NH₂ group.
C-H Stretch (Aromatic)3000 - 3100Medium-WeakAssociated with the C8-H bond.
C-H Stretch (Methyl)2850 - 3000MediumSymmetric and asymmetric stretching of the C-H bonds in the methyl groups.
C=O Stretch (Amide/Olate)1650 - 1700StrongA strong band characteristic of the carbonyl group in the purine ring.
C=N and C=C Stretch1500 - 1650Medium-StrongAromatic ring stretching vibrations.
N-H Bend (Amino)1580 - 1650MediumBending vibration of the -NH₂ group.
C-N Stretch1250 - 1350MediumStretching vibrations of the various C-N bonds in the molecule.

These predictions are based on typical IR frequencies for functional groups and data from studies on guanine and its derivatives.[10][11][12]

Experimental Protocols

To obtain high-quality spectroscopic data for 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate, the following standardized protocols are recommended.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Spectroscopy Spectroscopic Analysis cluster_Analysis Data Analysis & Verification Sample 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate Dissolve Dissolve in appropriate deuterated solvent (e.g., DMSO-d6, D2O) Sample->Dissolve IR Infrared Spectroscopy (FTIR-ATR) Sample->IR NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Dissolve->NMR MS Mass Spectrometry (HRMS-ESI, MS/MS) Dissolve->MS UV_Vis UV-Vis Spectroscopy Dissolve->UV_Vis Interpret Spectral Interpretation NMR->Interpret MS->Interpret UV_Vis->Interpret IR->Interpret Structure Structure Confirmation Interpret->Structure Report Reporting Structure->Report

Caption: A generalized workflow for the spectroscopic characterization of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate.

NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). Ensure complete dissolution.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate all signals and determine their multiplicities.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

    • Perform HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

    • Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the overall structure.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • High-Resolution Mass Spectrometry (HRMS):

    • Use an ESI source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

    • Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Determine the accurate mass and compare it with the calculated exact mass to confirm the elemental composition.

  • Tandem Mass Spectrometry (MS/MS):

    • Select the [M+H]⁺ ion for fragmentation.

    • Acquire the product ion spectrum to observe the fragmentation pattern.

    • Analyze the fragment ions to gain further structural insights.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or an appropriate buffer) to an absorbance of approximately 1 AU at λmax.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record a blank spectrum using the solvent.

    • Scan the sample solution over a wavelength range of approximately 200-400 nm.

    • Identify the wavelength(s) of maximum absorbance (λmax).

Infrared (IR) Spectroscopy
  • Sample Preparation: If the sample is a solid, it can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum.

    • Place a small amount of the solid sample on the ATR crystal and apply pressure.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands corresponding to the functional groups.

Conclusion

References

  • Mignon, P., et al. (2005). Tautomerism of the DNA Base Guanine and Its Methylated Derivatives as Studied by Gas-Phase Infrared and Ultraviolet Spectroscopy. The Journal of Physical Chemistry A, 109(43), 9753–9760. Available at: [Link]

  • Susi, H., & Ard, J. S. (n.d.). IR spectra (N-H stretch region) of guanine, cytosine, and adenine derivatives (CDCl3 solvent). Slide 30 of 92. Available at: [Link]

  • Sheina, G. G., et al. (1987). IR spectra of guanine and hypoxanthine isolated molecules. Journal of Molecular Structure, 158, 275-292. Available at: [Link]

  • Mathlouthi, M., & Seuvre, A. M. (1986). F.t.-i.r. and laser-Raman spectra of guanine and guanosine. Carbohydrate research, 146(1), 15–27. Available at: [Link]

  • MacPhail, RA; Williams, LD; Jones, DA; Shaw, BR. (1992). Variable temperature infrared spectroscopy of cytosine-guanine base pairs: tautomerism versus polarization. Journal of biomolecular structure & dynamics. Available at: [Link]

  • Guo, C., & Tugarinov, V. (2010). Selective 1H- 13C NMR spectroscopy of methyl groups in residually protonated samples of large proteins. Journal of biomolecular NMR, 46(2), 127–133. Available at: [Link]

  • SpectraBase. (n.d.). 7-Methylguanine - Optional[1H NMR] - Spectrum. Available at: [Link]

  • SpectraBase. (n.d.). 9-Methyl-purine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001522). Available at: [Link]

  • ResearchGate. (n.d.). 13 C NMR spectra for eight nucleic acid bases: purine, adenine,.... Available at: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003282). Available at: [Link]

  • ResearchGate. (n.d.). Supplement information Spectroscopic data of isolated compounds 1,9-dimethylguanine (1) H-NMR (DMSO-d6, 300MHz): δ 7.64 (1H, s,. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate. Available at: [Link]

  • Pogribny, I. P., et al. (2013). Quantitation of 7-Ethylguanine in Leukocyte DNA from Smokers and Nonsmokers by Liquid Chromatography-Nanoelectrospray-High Resolution Tandem Mass Spectrometry. Chemical research in toxicology, 26(11), 1646–1653. Available at: [Link]

  • Révész, Á., et al. (2019). UV-Vis Action Spectroscopy of Guanine, 9-Methylguanine, and Guanosine Cation Radicals in the Gas Phase. The journal of physical chemistry. A, 123(15), 3272–3284. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of 7 (red), 8 (blue), and 9 (green) in CH 3.... Available at: [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Available at: [Link]

  • Singh, R., & Farmer, P. B. (2006). Simultaneous determination of N7-alkylguanines in DNA by isotope-dilution LC-tandem MS coupled with automated solid-phase extraction and its application to a small fish model. Analytical and bioanalytical chemistry, 386(3), 735–744. Available at: [Link]

Sources

An In-Depth Technical Guide to 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate: From Synthesis to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate, a purine derivative of significant interest to researchers, scientists, and drug development professionals. This document delves into its chemical properties, synthesis, purification, biological significance, and potential therapeutic applications, with a focus on providing actionable insights and methodologies.

Introduction and Chemical Identity

2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate, a methylated guanine derivative, holds a unique position in the landscape of purine analogs. Its structure, characterized by methyl groups at the N7 and N9 positions of the purine ring, gives rise to a zwitterionic betaine form. This structural feature is critical to its chemical behavior and biological activity.

The IUPAC name for this compound is 2-amino-7,9-dimethylpurin-9-ium-6-olate . It is also commonly known by its synonym, 7,9-Dimethylguanine .[1] For clarity and consistency in research and development, it is crucial to use its Chemical Abstracts Service (CAS) number: 524-35-6 .[1]

Table 1: Chemical and Physical Properties of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate

PropertyValueSource
Molecular Formula C₇H₉N₅OPubChem
Molecular Weight 179.18 g/mol PubChem
IUPAC Name 2-amino-7,9-dimethylpurin-9-ium-6-olatePubChem
Synonyms 7,9-Dimethylguanine, 7,9-Dimethylguanine betainePubChem
CAS Number 524-35-6PubChem
Appearance White to off-white powder(Assumed based on typical purine analogs)
Solubility Sparingly soluble in water, soluble in DMSO(Inferred from general purine analog properties)

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of 7,9-dimethylguanine can be achieved through the methylation of guanine. A common and effective method involves the use of dimethyl sulfate in a suitable solvent.[2][3] The following protocol is a self-validating system designed to yield the desired product with high purity.

Synthesis of 7,9-Dimethylguanine Betaine

Expertise & Experience: This protocol utilizes a straightforward methylation reaction. The choice of N,N-dimethylacetamide (DMA) as the solvent is strategic; its high boiling point allows for the reaction to be conducted at an elevated temperature, driving the reaction to completion, while its polar aprotic nature facilitates the dissolution of the guanine starting material.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend guanine (1 equivalent) in N,N-dimethylacetamide (DMA).

  • Addition of Methylating Agent: While stirring vigorously, add dimethyl sulfate (2.2 equivalents) dropwise to the suspension at room temperature. The dropwise addition is crucial to control the exothermic nature of the reaction.

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C and maintain this temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate of 7,9-dimethylguanine betaine will form.

  • Isolation: Collect the crude product by vacuum filtration and wash it with a small amount of cold acetone to remove residual DMA and unreacted dimethyl sulfate.

Purification by Recrystallization

Trustworthiness: Recrystallization is a robust method for purifying solid compounds.[4][5] The choice of solvent is critical for successful purification. For 7,9-dimethylguanine, a mixed solvent system or a single polar solvent like water can be effective.

Step-by-Step Methodology:

  • Solvent Selection: Based on solubility tests, select a suitable solvent or solvent system (e.g., water, ethanol/water). The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Dissolve the crude 7,9-dimethylguanine in a minimum amount of the chosen boiling solvent to form a saturated solution.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[5]

  • Collection and Drying: Collect the pure crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them in a vacuum oven.

HPLC-Based Purification for High-Purity Samples

For applications requiring exceptionally high purity, such as in vitro biological assays or for use as an analytical standard, purification by preparative High-Performance Liquid Chromatography (HPLC) is recommended.

Expertise & Experience: Reversed-phase HPLC is a powerful technique for separating polar compounds like methylated purines.[6][7] A C18 column is a standard choice for this purpose, and a gradient elution with a water/acetonitrile mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA) will provide excellent resolution.

Step-by-Step Methodology:

  • Column and Mobile Phase: Use a preparative C18 HPLC column. Prepare a mobile phase consisting of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).[7]

  • Sample Preparation: Dissolve the recrystallized 7,9-dimethylguanine in the initial mobile phase composition and filter it through a 0.45 µm syringe filter.

  • Gradient Elution: Employ a linear gradient from a low percentage of Solvent B to a higher percentage over a suitable time frame to elute the compound. The optimal gradient will depend on the specific column and system used.

  • Fraction Collection: Collect the fractions corresponding to the main peak of 7,9-dimethylguanine.

  • Solvent Removal and Lyophilization: Combine the pure fractions and remove the organic solvent using a rotary evaporator. Lyophilize the aqueous solution to obtain the final high-purity product.

Diagram 1: Experimental Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification s1 Suspend Guanine in DMA s2 Add Dimethyl Sulfate s1->s2 s3 Heat Reaction Mixture s2->s3 s4 Cool and Precipitate s3->s4 s5 Filter and Wash s4->s5 p1 Recrystallization s5->p1 Crude Product p2 Preparative HPLC p1->p2 For Higher Purity p1_steps Dissolve in Hot Solvent -> Cool to Crystallize -> Filter and Dry p1->p1_steps p2_steps Dissolve and Filter -> Gradient Elution -> Collect Fractions -> Lyophilize p2->p2_steps final_product Pure 7,9-Dimethylguanine p2->final_product High-Purity Product

Caption: Workflow for the synthesis and purification of 7,9-dimethylguanine.

Biological Significance and Mechanism of Action

While research on 7,9-dimethylguanine is ongoing, several key biological roles and potential mechanisms of action have been identified.

Biomarker for Alcoholic Liver Disease (ALD)

7,9-Dimethylguanine is a product of RNA degradation, and its levels in urine and serum have been shown to correlate with the severity of alcoholic liver disease (ALD).[8] This suggests its potential as a non-invasive biomarker for diagnosing and monitoring the progression of ALD. The increased cellular turnover and RNA degradation in response to alcohol-induced liver damage likely lead to elevated levels of this modified purine.

Potential as a PARP Inhibitor

Closely related methylated guanines, such as 7-methylguanine, have been identified as competitive inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1.[9] PARP enzymes are crucial for DNA repair, and their inhibition is a validated strategy in cancer therapy. Given the structural similarity, it is plausible that 7,9-dimethylguanine also possesses PARP inhibitory activity. This warrants further investigation as a potential therapeutic avenue.

Diagram 2: Proposed Mechanism of PARP Inhibition

G cluster_pathway PARP-1 Mediated DNA Repair DNA_damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_damage->PARP1 PAR Poly(ADP-ribose) Synthesis PARP1->PAR Repair Recruitment of Repair Proteins PAR->Repair DNA_repair_blocked Apoptosis Repair->DNA_repair_blocked Blocked inhibitor 7,9-Dimethylguanine inhibitor->PARP1 Inhibition

Caption: Proposed inhibition of the PARP-1 DNA repair pathway by 7,9-dimethylguanine.

Modulation of Inflammatory Pathways

Chronic inflammation is a hallmark of many diseases, including ALD and cancer. The NF-κB and MAPK signaling pathways are central regulators of the inflammatory response.[10] Purine analogs have been shown to modulate these pathways. While direct evidence for 7,9-dimethylguanine is still emerging, its potential to influence these signaling cascades is a promising area for future research.

Diagram 3: Potential Modulation of Inflammatory Signaling

G cluster_inflammatory Inflammatory Signaling Cascade stimulus Inflammatory Stimulus (e.g., LPS, Alcohol Metabolites) receptor Toll-like Receptor (TLR) stimulus->receptor adaptor MyD88 receptor->adaptor mapk MAPK Pathway adaptor->mapk nfkb NF-κB Pathway adaptor->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) mapk->cytokines nfkb->cytokines inhibitor 7,9-Dimethylguanine inhibitor->mapk Potential Inhibition? inhibitor->nfkb Potential Inhibition?

Caption: Hypothetical modulation of NF-κB and MAPK inflammatory pathways.

Applications in Drug Discovery and Development

The unique properties of 7,9-dimethylguanine position it as a molecule of interest in several areas of drug discovery.

Lead Compound for Novel Therapeutics

As a potential PARP inhibitor and modulator of inflammatory pathways, 7,9-dimethylguanine can serve as a lead compound for the development of novel drugs for cancer and inflammatory diseases. Its natural origin as a metabolite may also confer a favorable toxicity profile compared to purely synthetic compounds.

Tool Compound for Target Validation

High-purity 7,9-dimethylguanine is an invaluable tool for in vitro and in vivo studies aimed at validating PARP and other potential targets in various disease models. Its use can help elucidate the biological roles of these targets and the therapeutic potential of their modulation.

Experimental Protocols for Biological Evaluation

The following are detailed protocols for assessing the biological activity of 7,9-dimethylguanine.

Cytotoxicity Assay

Trustworthiness: The MTT or WST-1 assay is a standard and reliable method for assessing cell viability and cytotoxicity. The principle lies in the reduction of a tetrazolium salt to a colored formazan product by metabolically active cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cell lines (e.g., HepG2 for liver cancer, MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a series of dilutions of 7,9-dimethylguanine in cell culture medium. Replace the medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.

  • Addition of Reagent: Add MTT or WST-1 reagent to each well and incubate for an additional 1-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antiviral Activity Assay

Expertise & Experience: A plaque reduction assay is a classic and effective method to quantify the antiviral activity of a compound. This assay measures the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.

Step-by-Step Methodology:

  • Cell Seeding: Seed a confluent monolayer of host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates.

  • Viral Infection: Infect the cell monolayer with a known titer of the virus for 1-2 hours.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of 7,9-dimethylguanine.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the untreated control and determine the EC₅₀ value (the concentration that reduces plaque formation by 50%).

Conclusion and Future Directions

2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate is a multifaceted purine derivative with significant potential as a biomarker and a therapeutic lead. Its role as an indicator of alcoholic liver disease is a key area for clinical translation. Furthermore, its potential as a PARP inhibitor and a modulator of inflammatory signaling pathways opens up exciting avenues for drug development in oncology and inflammatory diseases.

Future research should focus on:

  • Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by 7,9-dimethylguanine.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of 7,9-dimethylguanine in animal models of ALD, cancer, and inflammatory diseases.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 7,9-dimethylguanine to optimize its potency, selectivity, and pharmacokinetic properties.

This in-depth guide provides a solid foundation for researchers and drug development professionals to explore the full potential of this intriguing molecule. The provided protocols and insights are designed to accelerate research and facilitate the translation of basic scientific discoveries into novel diagnostic and therapeutic strategies.

References

  • Appalachia Community Cancer Network ACCN. 7,9-Dimethylguanine. Available from: [Link]

  • ChemInform Abstract: Preparation of Novel 3,7-, 7,9- and 1,7-Disubstituted Guanines. (2010). ChemInform, 31(31).
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • Jones, J. W., & Robins, R. K. (1963). Purine Nucleosides. III. The Synthesis of 7,9-Dimethylguanine and the Structure of the So-called "Guanine Betaine". Journal of the American Chemical Society, 85(2), 193–201.
  • Kirsanov, K. I., et al. (2020). Molecular Mechanisms of PARP-1 Inhibitor 7-Methylguanine. International Journal of Molecular Sciences, 21(18), 6806.
  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023.
  • PubChem. 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate. Available from: [Link]

  • YouTube. Recrystallization. (2020, January 10). Available from: [Link]

Sources

Methodological & Application

Protocol for synthesizing 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Regioselective Synthesis of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate

Introduction: The Significance of N7,N9-Disubstituted Purinium Salts

Purine derivatives are fundamental to life, forming the backbone of nucleic acids and playing central roles in cellular signaling and energy metabolism.[1][2][3][4] Chemical modification of the purine scaffold, particularly through alkylation, has yielded a vast array of compounds with significant therapeutic potential, including antiviral and anticancer agents.[5][6] The synthesis of specific regioisomers of N-alkylated purines is a persistent challenge in medicinal chemistry, as alkylating agents can react at multiple nitrogen atoms (N1, N3, N7, N9) on the purine ring, often leading to mixtures of products.[6][7][8]

This document provides a detailed protocol for the synthesis of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate, a specific N7,N9-dimethylated guanine derivative existing as a zwitterion, also known as an inner salt.[9] This class of permanently cationic purinium salts holds unique physicochemical properties that make them valuable for applications in drug development and as molecular probes. The described protocol is a multi-step synthesis designed for reproducibility and scalability, beginning with the readily available starting material, guanine. We will detail the rationale behind each synthetic step, provide a robust experimental procedure, and outline the necessary analytical methods for structural verification and purity assessment.

Target Compound Profile: [9]

Property Value
IUPAC Name 2-amino-7,9-dimethylpurin-9-ium-6-olate
Molecular Formula C₇H₉N₅O
Molecular Weight 179.18 g/mol
CAS Number 524-35-6

| Appearance | Expected to be a crystalline solid |

Overall Synthetic Strategy

The synthesis of the target molecule is accomplished via a three-stage process. This strategy is predicated on the selective modification of the purine core, beginning with the conversion of guanine into a more reactive intermediate, followed by controlled methylation to install the desired N7 and N9 substituents, and concluding with hydrolysis to yield the final zwitterionic product.

  • Stage 1: Chlorination. Guanine is first converted to 2-amino-6-chloropurine. The hydroxyl group at the C6 position of guanine is a poor leaving group. Therefore, it is transformed into a chloro group, which is an excellent leaving group for subsequent nucleophilic substitution and also activates the purine ring for alkylation. This reaction is typically achieved using phosphorus oxychloride (POCl₃).[10][11][12]

  • Stage 2: Dimethylation. The intermediate 2-amino-6-chloropurine is subjected to exhaustive methylation. This is the critical step where the N7 and N9 positions are alkylated to form the quaternary N7,N9-dimethylpurinium cation. The choice of a powerful methylating agent, such as dimethyl sulfate, in a polar aprotic solvent like dimethylformamide (DMF) drives the reaction to completion.

  • Stage 3: Hydrolysis. The final step involves the hydrolysis of the C6-chloro group of the 2-amino-6-chloro-7,9-dimethyl-9H-purin-7-ium intermediate. This displacement of chloride by a hydroxide ion, followed by deprotonation under the reaction conditions, forms the stable 6-olate inner salt.[13]

The complete workflow is illustrated below.

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocols

Safety Precautions: This protocol involves hazardous materials. Phosphorus oxychloride is highly corrosive and reacts violently with water. Dimethyl sulfate is a potent carcinogen and is toxic. All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Stage 1: Synthesis of 2-Amino-6-chloropurine

Rationale: The chlorination of guanine is a classic transformation that often suffers from the low solubility of the starting material. The use of a phase transfer catalyst (PTC) like a tetraalkylammonium chloride or a high-boiling solvent like acetonitrile with a tertiary amine base helps to overcome this issue and facilitates a homogenous reaction with the chlorinating agent, POCl₃.[10][12]

  • Reagents & Materials:

    • Guanine (10.0 g, 66.2 mmol)

    • Phosphorus oxychloride (POCl₃, 55 mL, 595 mmol)

    • N,N-Dimethylaniline (10 mL, 78.8 mmol)

    • Acetonitrile (200 mL)

    • Crushed Ice / Water

    • Ammonium Hydroxide (conc. soln.)

    • 500 mL three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel.

  • Procedure:

    • To the three-neck flask, add guanine (10.0 g) and acetonitrile (200 mL).

    • Begin stirring to form a suspension. Add N,N-dimethylaniline (10 mL).

    • Carefully add phosphorus oxychloride (55 mL) dropwise to the stirred suspension over 30 minutes. The addition is exothermic.

    • After the addition is complete, heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 3-4 hours. The reaction progress can be monitored by TLC (e.g., 10% Methanol in Dichloromethane).

    • After the reaction is complete, cool the mixture to room temperature and then slowly pour it onto 500 g of crushed ice with vigorous stirring in a large beaker within a fume hood. This step is highly exothermic and releases HCl gas.

    • Once the ice has melted, carefully neutralize the acidic solution by adding concentrated ammonium hydroxide dropwise. The pH should be adjusted to approximately 7-8. The product will precipitate out of the solution.

    • Stir the resulting suspension in an ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 50 mL).

    • Dry the product in a vacuum oven at 60 °C overnight. The expected yield is 80-90%.

Stage 2: Synthesis of 2-Amino-6-chloro-7,9-dimethyl-9H-purin-7-ium Chloride

Rationale: The exhaustive N-methylation of 2-amino-6-chloropurine is achieved using dimethyl sulfate, a strong methylating agent. The use of a polar aprotic solvent like DMF ensures the solubility of the purine substrate and facilitates the SN2 reaction. The reaction proceeds via initial methylation at N9, followed by the more difficult quaternization at N7 to yield the desired purinium salt.

  • Reagents & Materials:

    • 2-Amino-6-chloropurine (8.5 g, 50.1 mmol)

    • Dimethyl sulfate ((CH₃)₂SO₄, 14.3 mL, 150.3 mmol)

    • N,N-Dimethylformamide (DMF, 100 mL)

    • Acetone

    • 250 mL round-bottom flask with a magnetic stirrer.

  • Procedure:

    • Dissolve 2-amino-6-chloropurine (8.5 g) in DMF (100 mL) in the flask.

    • Add dimethyl sulfate (14.3 mL) to the solution at room temperature.

    • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction by HPLC or TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature. The product may begin to crystallize.

    • Pour the reaction mixture into 400 mL of acetone with stirring. This will precipitate the product salt.

    • Stir the suspension in an ice bath for 1 hour.

    • Collect the solid by vacuum filtration, wash with cold acetone (2 x 40 mL), and dry under vacuum. The expected yield is 75-85%.

Stage 3: Synthesis of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate

Rationale: The final step is a simple nucleophilic aromatic substitution where the chloride at C6 is displaced by a hydroxide ion. Heating the purinium salt in water is often sufficient to drive the hydrolysis. Subsequent adjustment of pH allows for the isolation of the zwitterionic product at its isoelectric point.[13]

  • Reagents & Materials:

    • 2-Amino-6-chloro-7,9-dimethyl-9H-purin-7-ium salt (from Stage 2)

    • Deionized Water

    • 1 M Sodium Hydroxide solution

    • 1 M Hydrochloric Acid solution

  • Procedure:

    • Suspend the purinium salt (e.g., 8.0 g) in 100 mL of deionized water.

    • Heat the suspension to 90-100 °C with stirring. The solid should dissolve as the hydrolysis proceeds. Maintain this temperature for 2-3 hours.

    • Monitor the disappearance of the starting material by HPLC.

    • Cool the solution to room temperature.

    • Adjust the pH of the solution to ~7 using 1 M NaOH or 1 M HCl as needed. The target compound is least soluble at its isoelectric point and will precipitate.

    • Cool the mixture in an ice bath for 1 hour to maximize crystallization.

    • Collect the crystalline product by vacuum filtration, wash with a small amount of cold water, followed by ethanol.

    • Dry the final product in a vacuum oven at 50 °C. The expected yield is 90-95%.

Product Characterization and Validation

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate.

Summary of Key Reaction Parameters

Stage Key Reagents Solvent Temp. (°C) Time (h) Expected Yield (%)
1 Guanine, POCl₃ Acetonitrile 80-85 3-4 80-90
2 2-Amino-6-chloropurine, (CH₃)₂SO₄ DMF 80 12-16 75-85

| 3 | Purinium Salt Intermediate | Water | 90-100 | 2-3 | 90-95 |

Analytical Workflow:

G cluster_0 Structural Confirmation cluster_1 Purity & Identity Assessment FinalProduct Final Product (Dried Solid) NMR ¹H & ¹³C NMR FinalProduct->NMR MS Mass Spectrometry (ESI+) FinalProduct->MS FTIR FTIR Spectroscopy FinalProduct->FTIR HPLC HPLC-UV FinalProduct->HPLC MP Melting Point FinalProduct->MP EA Elemental Analysis FinalProduct->EA Confirmation Structure & Purity Confirmed

Caption: Analytical workflow for product validation.

  • ¹H NMR Spectroscopy (in D₂O or DMSO-d₆):

    • Expect two sharp singlets in the 3.5-4.5 ppm range, corresponding to the two non-equivalent methyl groups at the N7 and N9 positions.

    • A singlet for the C8-H proton, typically downfield (>8.0 ppm).

    • A broad singlet for the -NH₂ protons.

  • ¹³C NMR Spectroscopy:

    • Signals for the two methyl carbons.

    • Signals for the carbons of the purine ring system, including the characteristic C=O signal for the C6-olate.

  • Mass Spectrometry (MS):

    • Using electrospray ionization in positive mode (ESI+), the expected molecular ion peak [M+H]⁺ should be observed at m/z 180.08.

  • High-Performance Liquid Chromatography (HPLC): [14]

    • Purity should be assessed using a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of water/acetonitrile with 0.1% formic acid). The product should appear as a single major peak (>95% purity).

Conclusion

This application note provides a comprehensive and logically structured protocol for the synthesis of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate from guanine. By breaking the process down into three distinct stages—chlorination, dimethylation, and hydrolysis—this guide offers researchers a clear and reproducible pathway to this valuable N7,N9-disubstituted purinium inner salt. The emphasis on the rationale behind experimental choices and the detailed analytical validation workflow ensures that scientists can confidently produce and verify this compound for further research in medicinal chemistry and drug discovery.

References

  • (No author provided). (n.d.). JP2003119197A - Method for producing 2-amino-6-cyclopropylamino-9h. Google Patents.
  • (No author provided). (n.d.). Process for the preparation of 2-amino-6-chloropurine and derivatives - European Patent Office - EP 0569421 B1. Google Patents.
  • (No author provided). (n.d.). CN101139348A - The synthetic method of 2-amino-6-chloropurine. Google Patents.
  • (No author provided). (n.d.). US6187921B1 - 2-amino-6-chloropurine and method for preparing the same. Google Patents.
  • (No author provided). (n.d.). WO1993015075A1 - Preparation of 2-amino-6-chloropurine. Google Patents.
  • Krasnov, V. P., et al. (2021). Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents. Molecules, 26(4), 1098. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12310421, 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate. PubChem. Retrieved from [Link]

  • Moffatt, J. H., & Zamecnik, P. C. (1997). Purine and Pyrimidine Metabolism. Medical Biochemistry Page. Available at: [Link]

  • Dolezal, M., et al. (n.d.). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Molecules. Available at: [Link]

  • Zubenko, A. A., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Molecules, 28(7), 2999. Available at: [Link]

  • Berg, J. M., Tymoczko, J. L., & Stryer, L. (2002). Biochemistry. 5th edition. W H Freeman. Available at: [Link]

  • (No author provided). (n.d.). Purine. Wikipedia. Retrieved from [Link]

  • Showalter, H. D., et al. (2005). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H. The Journal of organic chemistry, 70(18), 7293–7301. Available at: [Link]

  • Kašpárková, V., et al. (2023). Synthesis of Purine-1,4,7,10-Tetraazacyclododecane Conjugate and Its Complexation Modes with Copper(II). Molecules, 28(19), 6799. Available at: [Link]

  • Ninja Nerd. (2020, April 6). Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. YouTube. Available at: [Link]

  • Aryal, S. (2022, August 15). Purine Synthesis. Microbe Notes. Available at: [Link]

Sources

Application Notes & Protocols for 7,9-Dimethylguanine in Antiviral Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Methodologies for Evaluating the Antiviral Potential of 7,9-Dimethylguanine

Introduction: The Rationale for Investigating 7,9-Dimethylguanine

The relentless emergence of novel and drug-resistant viral pathogens necessitates a continuous search for new antiviral agents.[1][2] Purine analogs have historically been a cornerstone of antiviral therapy, often functioning by interfering with viral nucleic acid replication.[3][4] 7,9-Dimethylguanine, a synthetic derivative of the natural purine guanine, represents a compelling candidate for investigation. Its structural modifications offer the potential for novel mechanisms of action that could bypass existing resistance pathways.

This guide serves as a comprehensive resource for researchers embarking on the evaluation of 7,9-Dimethylguanine. It moves beyond simple procedural lists to provide the causal logic behind experimental design, ensuring that the data generated is both robust and interpretable. We will cover foundational concepts, from hypothesized mechanisms of action to detailed, self-validating protocols for determining cytotoxicity and antiviral efficacy, and conclude with advanced mechanistic studies.

Section 1: Hypothesized Mechanisms of Antiviral Action

Understanding the potential ways a compound may inhibit viral replication is critical for designing targeted experiments. For 7,9-Dimethylguanine, several plausible mechanisms can be postulated based on its chemical structure and data from related guanine derivatives.

Primary Hypothesis: Inhibition of Viral Polymerase

The most common mechanism for nucleobase analogs is the disruption of viral genome replication.[4][5][6] After cellular uptake, 7,9-Dimethylguanine may be recognized by viral or cellular kinases and undergo phosphorylation to its triphosphate form. This active metabolite can then act as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp) or DNA polymerase, competing with the natural substrate, guanosine triphosphate (GTP).[6][7] Its incorporation into a nascent nucleic acid chain could lead to premature chain termination, or its presence at the active site could stall the polymerase enzyme.

G1 cluster_cell Host Cell Uptake Cellular Uptake DMG 7,9-Dimethylguanine (DMG) Uptake->DMG Phospho Phosphorylation (Hypothesized) DMG->Phospho DMG_TP DMG-Triphosphate Phospho->DMG_TP Polymerase Viral Polymerase (e.g., RdRp) DMG_TP->Polymerase Competes with GTP Inhibition Inhibition / Chain Termination DMG_TP->Inhibition Replication Viral Genome Replication Polymerase->Replication Inhibition->Replication

Caption: Proposed mechanism of viral polymerase inhibition by 7,9-Dimethylguanine.

Secondary Hypothesis: Targeting the PB2 Cap-Binding Domain

For specific viruses like influenza, an alternative mechanism exists. The influenza virus polymerase utilizes a "cap-snatching" mechanism to initiate transcription, which requires binding to the 5' cap of host cell pre-mRNAs via its PB2 subunit.[8] Studies on 7,9-dialkyl guanine derivatives have shown they can act as potent inhibitors of this cap-binding site.[8] 7,9-Dimethylguanine could similarly occupy this binding pocket, directly preventing the initiation of viral transcription.

Tertiary Possibilities: Immunomodulation and RNA Targeting

Some alkylguanines have been shown to possess immunopotentiating properties, potentially acting as interferon inducers.[9] This would represent a host-directed antiviral strategy. Furthermore, a growing field of research focuses on small molecules that target highly conserved secondary structures within viral RNA, which are essential for the viral life cycle.[10][11][12] The purine structure of 7,9-Dimethylguanine could facilitate binding to specific RNA folds, such as internal ribosome entry sites (IRES) or packaging signals, thereby disrupting viral translation or assembly.[10][13]

Section 2: Pre-Experimental Considerations

Compound Solubility and Stock Preparation

Reproducibility begins with proper compound handling. Like many small organic molecules, 7,9-Dimethylguanine may have limited aqueous solubility.

  • Recommended Solvent: High-purity dimethyl sulfoxide (DMSO) is the recommended solvent for creating a concentrated stock solution (e.g., 10-100 mM).[14]

  • Stock Solution Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Solubility in Media: Before conducting assays, it is crucial to determine the kinetic solubility of 7,9-Dimethylguanine in the specific cell culture medium to be used. A common issue is compound precipitation when the DMSO stock is diluted into the aqueous medium.[14][15]

  • Protocol for Solubility Check: Prepare serial dilutions of the compound in your final assay medium. Incubate at 37°C for the duration of your experiment (e.g., 48-72 hours) and visually inspect for precipitation or cloudiness. The highest concentration that remains clear is your maximum working concentration.[14]

Selection of Viral and Cellular Models

The choice of cell line and virus strain is paramount and depends on the research question.

  • Broad-Spectrum Screening: Vero E6 cells (African green monkey kidney) are highly susceptible to a wide range of viruses and are commonly used for initial screening.[16]

  • Influenza Virus: Madin-Darby Canine Kidney (MDCK) cells are the standard for influenza virus research.[16]

  • Human Cell Lines: For more clinically relevant data, human cell lines such as A549 (human lung carcinoma) or HeLa (human cervical cancer) can be used, provided they are susceptible to the virus of interest.[16]

Section 3: Core Experimental Protocols

A successful antiviral evaluation hinges on a dual assessment: the compound's toxicity to host cells and its efficacy against the virus. The ratio between these two values, the Selectivity Index (SI), is the primary indicator of a compound's therapeutic potential.[1]

G2 Assay1 Protocol 3.1: Cytotoxicity Assay Result1 Determine CC50 (50% Cytotoxic Concentration) Assay1->Result1 Assay2 Protocol 3.2: Antiviral Efficacy Assay Result2 Determine EC50 (50% Effective Concentration) Assay2->Result2 Calc Calculate Selectivity Index (SI) Result1->Calc Result2->Calc G3 Start Seed cells in 96-well plate (Day 1) Treat Treat cells with serial dilutions of 7,9-Dimethylguanine (Day 2) Start->Treat Infect Infect cells with virus (e.g., MOI = 0.01) Treat->Infect Incubate Incubate until 80-90% CPE in Virus Control wells (48-72h) Infect->Incubate Fix Fix and Stain cells (e.g., Crystal Violet) Incubate->Fix Read Quantify cell viability (Absorbance at 595 nm) Fix->Read Analyze Calculate EC50 Read->Analyze

Caption: Experimental workflow for a Cytopathic Effect (CPE) reduction assay.

  • Cell Seeding: Seed cells in a 96-well plate as described in Protocol 3.1.

  • Compound Treatment & Infection:

    • Prepare serial dilutions of 7,9-Dimethylguanine in assay medium.

    • Remove the overnight culture medium from the cells.

    • Add 50 µL of the diluted compound to the appropriate wells.

    • Immediately add 50 µL of assay medium containing the virus at a predetermined multiplicity of infection (MOI) that will cause 80-90% CPE within the desired timeframe (e.g., 48-72 hours). [16] * Critical Controls:

      • Cell Control (CC): Cells + medium, no virus, no compound.

      • Virus Control (VC): Cells + medium + virus, no compound.

      • Vehicle Control: Cells + virus + highest concentration of DMSO.

      • Positive Control: Cells + virus + a known antiviral drug for that virus.

  • Incubation: Incubate the plates at 37°C, 5% CO₂ until the virus control wells show 80-90% CPE when observed under a microscope. [1]4. Staining:

    • Carefully wash the plates with PBS to remove dead cells.

    • Fix the remaining adherent cells with 10% formalin for 20 minutes.

    • Stain the cells with 0.5% crystal violet solution for 15-20 minutes.

    • Gently wash the plates with water and allow them to air dry completely.

  • Quantification:

    • Add 100 µL of methanol or a suitable solvent to each well to solubilize the dye.

    • Read the absorbance at ~595 nm.

  • Data Analysis:

    • Calculate the percentage of CPE inhibition for each concentration using the formula: [(Abs_Treated - Abs_VC) / (Abs_CC - Abs_VC)] * 100.

    • Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to determine the EC50 value.

Section 4: Data Presentation and Interpretation

Summarize all quantitative data in a clear, structured table to allow for easy comparison of the compound's activity against different viruses.

Table 1: Summary of In Vitro Antiviral Activity of 7,9-Dimethylguanine

Virus Host Cell Line CC50 (µM) EC50 (µM) Selectivity Index (SI = CC50/EC50)
Influenza A/PR/8/34 (H1N1) MDCK >100 12.5 >8
Semliki Forest Virus Vero >100 25.3 >4
[Add other viruses tested] [Cell Line] [Value] [Value] [Value]

Note: Data shown are for illustrative purposes only.

A compound with an SI value >10 is generally considered a promising candidate for further development. [1]

Section 5: Advanced Mechanistic Assays

Once antiviral activity is confirmed, further experiments can elucidate the mechanism of action.

  • Polymerase Activity Assay: A cell-free enzymatic assay using purified viral polymerase can directly measure the inhibitory effect of 7,9-Dimethylguanine (or its potential triphosphate form) on polymerase activity. [6]* Competitive Binding Assay: To test the cap-binding inhibition hypothesis for influenza, an AlphaScreen or similar competitive binding assay can be performed, where 7,9-Dimethylguanine competes with a biotinylated cap analogue for binding to the purified PB2 protein. [8]* Time-of-Addition Assay: This assay helps pinpoint the stage of the viral life cycle that is inhibited. The compound is added at different time points relative to infection (before, during, or after). Inhibition when added post-entry suggests a target involved in replication or later stages.

References

  • Buckheit, R. W. Jr., et al. (1990). Alkylpurines as immunopotentiating agents. Synthesis and antiviral activity of certain alkylguanines. Journal of Medicinal Chemistry, 33(10), 2750-5. [Link]

  • Girgis, N. S., et al. (1990). Direct C-glycosylation of Guanine Analogues: The Synthesis and Antiviral Activity of Certain 7- And 9-deazaguanine C-nucleosides. Journal of Medicinal Chemistry, 33(10), 2750-5. [Link]

  • Pautus, S., et al. (2013). New 7-methylguanine derivatives targeting the influenza polymerase PB2 cap-binding domain. Journal of Medicinal Chemistry, 56(21), 8913-21. [Link]

  • Protocols.io (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. protocols.io. [Link]

  • Hamann, M., et al. (2008). Synthesis and antiviral evaluation of 7,9-dideaza-8-thiapurine C-nucleoside derivatives. ResearchGate. [Link]

  • Tai, C. J., et al. (2015). Early Viral Entry Assays for the Identification and Evaluation of Antiviral Compounds. Journal of Visualized Experiments, (101), e53124. [Link]

  • Abdel-rahman, A. A. H., et al. (2022). Insights into targeting SARS-CoV-2: design, synthesis, in silico studies and antiviral evaluation of new dimethylxanthine derivatives. RSC Medicinal Chemistry, 13(9), 1121-1138. [Link]

  • Babu, G., et al. (2012). Synthesis and antiviral activity of a series of 1′-substituted 4-aza-7,9-dideazaadenosine C-nucleosides. Bioorganic & Medicinal Chemistry Letters, 22(5), 1965-1971. [Link]

  • ResearchGate (n.d.). Antiviral effect of DG on PDCoV replication. ResearchGate. [Link]

  • Protocols.io (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. protocols.io. [Link]

  • Kenefick, K. (2017). Cytotoxicity Testing of Tox21 Compounds using Two Real-Time Assays by Promega. Promega Connections. [Link]

  • Ashton, W. T., et al. (1987). 9-([2-hydroxy-1-(hydroxymethyl)ethoxy]methyl)guanine: a selective inhibitor of herpes group virus replication. Journal of Medicinal Chemistry, 30(11), 2127-35. [Link]

  • Harnden, M. R., et al. (1993). Synthesis and Antiviral Activity of Methyl Derivatives of 9-[2-(phosphonomethoxy)ethyl]guanine. Journal of Medicinal Chemistry, 36(10), 1357-64. [Link]

  • De Clercq, E. (2019). In vitro methods for testing antiviral drugs. Antiviral Research, 163, 43-58. [Link]

  • Di Giorgio, A., et al. (2023). Small Molecules Targeting Viral RNA. International Journal of Molecular Sciences, 24(17), 13444. [Link]

  • Riss, T. L., et al. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 647-663. [Link]

  • Hermann, T. (2016). Small molecules targeting viral RNA. Wiley Interdisciplinary Reviews: RNA, 7(6), 726-743. [Link]

  • Olsen, R. J., et al. (2022). Programmable antivirals targeting critical conserved viral RNA secondary structures from influenza A virus and SARS-CoV-2. Nature Medicine, 28(9), 1944-1955. [Link]

  • International Journal of Pharmaceutical Research and Applications (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. [Link]

  • Olsen, R. J., et al. (2022). Programmable antivirals targeting critical conserved viral RNA secondary structures from influenza A virus and SARS-CoV-2. Nature Medicine, 28(9), 1944-1955. [Link]

  • Glenn, J. S. (2022). Programmable antivirals to target conserved essential shapes in pandemic viral genomes. Nature Portfolio Bioengineering Community. [Link]

  • Rasmussen, L., et al. (1984). Inhibition of human cytomegalovirus replication by 9-(1,3-dihydroxy-2-propoxymethyl)guanine alone and in combination with human interferons. Antimicrobial Agents and Chemotherapy, 26(4), 441-5. [Link]

  • Preprints.org (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Preprints.org. [Link]

  • Smee, D. F., et al. (1983). Activity of 9-(1,3-dihydroxy-2-propoxymethyl)guanine compared with that of acyclovir against human, monkey, and rodent cytomegaloviruses. Antimicrobial Agents and Chemotherapy, 23(5), 676-82. [Link]

  • Freitas, V. R., et al. (1983). Activity of 9-(1,3-dihydroxy-2-propoxymethyl)guanine compared with that of acyclovir against human, monkey, and rodent cytomegaloviruses. Antimicrobial Agents and Chemotherapy, 23(5), 676-82. [Link]

  • Zmurko, J., et al. (2016). The Viral Polymerase Inhibitor 7-Deaza-2'-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model. PLoS Neglected Tropical Diseases, 10(5), e0004695. [Link]

  • EBSCO (n.d.). Mechanisms of action of antiviral drugs. Research Starters. [Link]

  • Zhang, L., et al. (2022). Progression of Antiviral Agents Targeting Viral Polymerases. Viruses, 14(11), 2536. [Link]

  • Khan, M. A., et al. (2021). A review: Mechanism of action of antiviral drugs. Journal of Pharmaceutical Sciences and Research, 13(3), 159-164. [Link]

  • Ju, J., et al. (2020). Nucleotide Analogues as Inhibitors of Viral Polymerases. bioRxiv. [Link]

  • Yamashita, A., et al. (2023). Antiviral Activity of Micafungin and Its Derivatives against SARS-CoV-2 RNA Replication. Viruses, 15(2), 438. [Link]

  • Eyer, L., et al. (2019). Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2′-C-Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection. Antimicrobial Agents and Chemotherapy, 63(3), e02093-18. [Link]

  • Chen, H., et al. (2021). A natural product compound inhibits coronaviral replication in vitro by binding to the conserved Nsp9 SARS-CoV-2 protein. Journal of Biological Chemistry, 297(3), 101033. [Link]

  • Chan, K. W. K., et al. (2021). Molecular Mechanisms of Antiviral Agents against Dengue Virus. Viruses, 13(11), 2307. [Link]

  • de la Guardia, C., & Lleonart, R. (2021). Antiviral Evaluation of New Synthetic Bioconjugates Based on GA-Hecate: A New Class of Antivirals Targeting Different Steps of Zika Virus Replication. International Journal of Molecular Sciences, 22(16), 8493. [Link]

  • Rasmussen, L., et al. (1984). Inhibition of human cytomegalovirus replication by 9-(1,3-dihydroxy-2-propoxymethyl)guanine alone and in combination with human interferons. Antimicrobial Agents and Chemotherapy, 26(4), 441-445. [Link]

  • Google Patents (2016). Process for improving the solubility of cell culture media.
  • ResearchGate (n.d.). Description of the main mechanisms of GO's antiviral activity. ResearchGate. [Link]

  • Liu, J., et al. (2016). Cell Culture Media Impact on Drug Product Solution Stability. Journal of Pharmaceutical Sciences, 105(7), 2059-2067. [Link]

Sources

Application of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate in Cancer Cell Lines: A Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific biological data for 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate in cancer cell lines is not publicly available. This guide, therefore, provides a comprehensive framework for the initial evaluation of this and other novel purine analogs, drawing upon the established mechanisms and protocols for structurally related compounds. All experimental parameters herein should be considered as starting points for optimization.

Introduction: The Purine Scaffold as a Privileged Structure in Oncology

The purine ring is a fundamental heterocyclic structure in nature, forming the backbone of essential biomolecules such as DNA, ATP, and various cofactors. This inherent biological relevance has made the purine scaffold a "privileged structure" in medicinal chemistry. Minor substitutions on the purine core can dramatically alter its biological activity, allowing for the generation of potent and selective modulators of cellular signaling pathways.

Numerous purine analogs have been successfully developed as therapeutic agents, particularly in oncology and virology.[1] A significant class of these are the 2,6-disubstituted purines, which have been extensively investigated as inhibitors of protein kinases.[2][3] Given that 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate (hereafter referred to as Compound X for brevity) is a substituted purine, it is hypothesized to exert its effects on cancer cells through the modulation of key cellular processes such as proliferation, cell cycle progression, and apoptosis.

Hypothesized Mechanism of Action: Kinase Inhibition

Many 2-amino-purine derivatives exhibit their anticancer effects by competitively binding to the ATP-binding pocket of protein kinases, thereby inhibiting their catalytic activity.[1][4] Dysregulation of kinase activity is a hallmark of cancer, driving uncontrolled cell growth and survival. Key kinase families targeted by purine analogs include:

  • Cyclin-Dependent Kinases (CDKs): These are master regulators of the cell cycle.[5] Inhibition of CDKs, such as CDK2, can lead to cell cycle arrest, preventing cancer cells from progressing through the division cycle.[5][6]

  • Aurora Kinases: These serine/threonine kinases are crucial for mitotic progression, including centrosome maturation and chromosome segregation.[7][8] Inhibition of Aurora kinases often results in failed cytokinesis, leading to polyploidy and subsequent cell death, a phenomenon known as mitotic catastrophe.[9][10]

A prominent example is Reversine , a 2,6-disubstituted purine that inhibits Aurora kinases A and B.[7][8] Treatment of cancer cells with Reversine leads to a failure in cytokinesis and induces polyploidy, ultimately triggering apoptosis.[9][10][11] Based on these precedents, a primary hypothesis for Compound X's mechanism of action is the inhibition of one or more kinases critical for cancer cell proliferation.

Visualizing the Potential Pathway

The following diagram illustrates a generalized pathway of how a purine analog like Compound X might inhibit a protein kinase (e.g., a CDK or Aurora Kinase), leading to downstream anti-proliferative effects.

Purine_Analog_Mechanism cluster_0 Cellular Environment cluster_1 Downstream Effects Compound_X Compound X (2-Amino-7,9-dimethyl-9H- purin-7-ium-6-olate) Kinase Protein Kinase (e.g., CDK, Aurora Kinase) Compound_X->Kinase Inhibits Substrate_P Phosphorylated Substrate Kinase->Substrate_P Phosphorylates ATP ATP ATP->Kinase Binds Cell_Cycle Cell Cycle Progression Substrate_P->Cell_Cycle Promotes Apoptosis Apoptosis Cell_Cycle->Apoptosis Inhibition leads to Proliferation Cell Proliferation Cell_Cycle->Proliferation Leads to

Caption: Generalized kinase inhibition pathway by a purine analog.

Experimental Protocols for Evaluation

The following protocols provide a comprehensive workflow for the initial in vitro characterization of Compound X. It is crucial to include both a vehicle control (the solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known cytotoxic agent) in all experiments.

Workflow for Initial Compound Evaluation

Experimental_Workflow start Select Cancer Cell Lines (e.g., MCF-7, HCT116, A549) viability Protocol 1: Cell Viability Assay (MTT/ATP) start->viability ic50 Data Analysis: Determine IC50 Values viability->ic50 apoptosis Protocol 2: Apoptosis Assay (Annexin V/PI) ic50->apoptosis Treat at IC50 concentration cell_cycle Protocol 3: Cell Cycle Analysis (PI Staining) ic50->cell_cycle Treat at IC50 concentration mechanism Elucidate Mechanism of Action apoptosis->mechanism cell_cycle->mechanism

Caption: Recommended workflow for evaluating a novel compound.

Protocol 1: Cell Viability and Cytotoxicity Assessment

This initial step is designed to determine the concentration-dependent effect of Compound X on the viability of cancer cells and to calculate the half-maximal inhibitory concentration (IC50).[12][13] Assays based on cellular metabolic activity, such as the MTT or ATP-based luminescence assays, are widely used for this purpose.[14]

Principle:

  • MTT Assay: Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.

  • ATP-based Assay (e.g., CellTiter-Glo®): The amount of ATP in a cell population is directly proportional to the number of metabolically active cells. A luciferase reaction generates a luminescent signal that is proportional to the ATP concentration.[14]

Materials:

  • Selected cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer, A549 lung cancer)[15]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Compound X stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS) or a commercial ATP-based assay kit

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader (spectrophotometer for MTT, luminometer for ATP assay)

Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Perform a cell count and viability check (e.g., using Trypan Blue exclusion).[16]

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare serial dilutions of Compound X in complete medium from the stock solution. A common starting range is 0.1 µM to 100 µM.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Compound X. Include vehicle-only wells as a negative control.

    • Incubate the plate for a predetermined period, typically 48 or 72 hours.

  • Viability Measurement (MTT Assay Example):

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes.

    • Measure the absorbance at a wavelength of 570 nm.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration.

  • Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.

Parameter Description
IC50 The concentration of a drug that is required for 50% inhibition in vitro.[13]
Dose-Response Curve A graph illustrating the relationship between the dose of a drug and the response of a cell population.
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on plasma membrane changes.[17]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and is used to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. It can therefore identify late apoptotic and necrotic cells where membrane integrity is lost.[17]

Materials:

  • 6-well plates

  • Compound X

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with Compound X at its predetermined IC50 concentration for 24 or 48 hours. Include vehicle-treated and untreated controls.

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells.

    • Wash the cells with cold PBS and centrifuge.

    • Resuspend the cell pellet in 1X Binding Buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer within one hour.

    • FITC fluorescence (Annexin V) is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[18][19]

Principle: PI is a stoichiometric DNA-binding dye, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount.[19]

Materials:

  • 6-well plates

  • Compound X

  • Cold 70% ethanol

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed and treat cells in 6-well plates with Compound X at its IC50 concentration for 24 hours, as described in the apoptosis protocol.

  • Cell Harvesting and Fixation:

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding the pellet dropwise into ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.[20]

    • Analyze the cells using a flow cytometer.

Data Interpretation:

  • A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1 and G2/M phases.

  • Quantify the percentage of cells in each phase. An accumulation of cells in a particular phase (e.g., G2/M) suggests that the compound induces cell cycle arrest at that checkpoint.

Conclusion and Future Directions

The purine scaffold is a rich source of potential anticancer agents, with many derivatives acting as potent kinase inhibitors. While specific data on 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate is currently lacking, the protocols outlined in this guide provide a robust and logical framework for its initial preclinical evaluation. By systematically assessing its effects on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its potential as a novel therapeutic candidate. Positive results from these in vitro assays would warrant further investigation into its specific molecular targets, for example, through kinome profiling, to fully elucidate its mechanism of action.

References

  • Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation. PubMed. [Link]

  • Purine Analogues as Kinase Inhibitors: A Review. PubMed. [Link]

  • Purine Analogues as Kinase Inhibitors: A Review. ResearchGate. [Link]

  • Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer. National Institutes of Health. [Link]

  • Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation. ResearchGate. [Link]

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI. [Link]

  • Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf. National Institutes of Health. [Link]

  • From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. Royal Society of Chemistry. [Link]

  • Purine Scaffold in Agents for Cancer Treatment. ACS Publications. [Link]

  • Mutagens- Definition, Types (Physical, Chemical, Biological). Microbe Notes. [Link]

  • Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation. R Discovery. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Institutes of Health. [Link]

  • Reversine, a novel Aurora kinases inhibitor, inhibits colony formation of human acute myeloid leukemia cells. AACR Journals. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. National Institutes of Health. [Link]

  • Novel purine-linked 1,2,3-triazole derivatives as effective anticancer agents: design, synthesis, docking, DFT, and ADME-T investigations. National Institutes of Health. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. MDPI. [Link]

  • Reversine, a novel Aurora kinases inhibitor, inhibits colony formation of human acute myeloid leukemia cells. PubMed. [Link]

  • Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Publications. [Link]

  • Guidelines for clinical evaluation of anti‐cancer drugs. National Institutes of Health. [Link]

  • Reversine, a novel Aurora kinases inhibitor, inhibits colony formation of human acute myeloid leukemia cells. ResearchGate. [Link]

  • Basic Methods of Cell Cycle Analysis. MDPI. [Link]

  • Design, Synthesis, and Anticancer Activity of Novel Fused Purine Analogues. ResearchGate. [Link]

  • Targeting glioma cells by antineoplastic activity of reversine. National Institutes of Health. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Publications. [Link]

  • Reversine is a ATP-Competitive Aurora Kinase Inhibitor. Network of Cancer Research. [Link]

  • (PDF) Guideline for anticancer assays in cells. ResearchGate. [Link]

  • Apoptosis and cancer: Methods and protocols: Second edition. ResearchGate. [Link]

  • Determination of Non-Cytotoxic Concentrations of Purine Analogues on Different Types of In Vitro-Incubated Embryonic Cells: A Pilot Study. Azerbaijan Pharmaceutical and Pharmacotherapy Journal. [Link]

  • Cancer Cell Lines for Drug Discovery and Development. AACR Journals. [Link]

  • The discovery of a novel compound with potent antitumor activity: virtual screening, synthesis, biological evaluation and preliminary mechanism study. PubMed Central. [Link]

  • Design, Synthesis, and Anti-Hepatic Fibrosis Evaluation of Cordycepin Derivatives. MDPI. [Link]

Sources

Application Notes and Protocols for the Analysis of Purine Derivatives in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The analysis of purine derivatives in biological matrices is fundamental to understanding cellular bioenergetics, signaling pathways, and the pathophysiology of numerous metabolic disorders.[1][2][3] This guide provides a comprehensive overview of robust and validated techniques for the quantification of purine metabolites—such as adenosine triphosphate (ATP), adenosine diphosphate (ADP), adenosine monophosphate (AMP), guanine, hypoxanthine, and uric acid—in various biological samples including plasma, urine, and cell culture extracts. We delve into the critical aspects of sample preparation, and provide detailed, step-by-step protocols for High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Capillary Electrophoresis (CE). This document is intended for researchers, scientists, and drug development professionals seeking to implement accurate and reproducible methods for purine analysis.

Introduction: The Central Role of Purines in Biology and Disease

Purines are not merely components of nucleic acids; they are pivotal players in a vast array of cellular processes.[3] Adenosine triphosphate (ATP) serves as the primary energy currency of the cell, while cyclic AMP (cAMP) and guanosine triphosphate (GTP) are critical second messengers and signaling molecules.[4][5][6] The intricate balance of purine synthesis, salvage, and catabolism is tightly regulated to maintain cellular homeostasis.[7][8][9]

Dysregulation of purine metabolism is implicated in a spectrum of human diseases.[1][7] For instance, the accumulation of uric acid, the final product of purine degradation in humans, leads to gout, a painful inflammatory arthritis.[1] Furthermore, defects in enzymes of the purine metabolic pathway can result in severe immunodeficiencies and neurological disorders, such as Lesch-Nyhan syndrome.[2][7] Consequently, the accurate measurement of purine derivatives in biological samples is a crucial diagnostic and research tool.[1][10]

This guide offers a detailed exploration of the analytical methodologies available to researchers for the precise quantification of these vital biomolecules.

Foundational Principles: Sample Preparation

The quality of data generated from any analytical method is fundamentally dependent on the integrity of the sample preparation. The primary objectives of sample preparation for purine analysis are to halt metabolic activity, efficiently extract the analytes of interest, and remove interfering substances such as proteins and lipids.

General Workflow for Sample Preparation

The following diagram illustrates a generalized workflow for preparing biological samples for purine analysis. Specific steps will vary depending on the sample type.

Sample Preparation Workflow Start Biological Sample (e.g., Blood, Urine, Cells) Quench Metabolic Quenching (e.g., Cold PCA, Methanol) Start->Quench Immediate processing Extract Extraction & Lysis (e.g., Sonication, Homogenization) Quench->Extract Deproteinate Deproteinization (e.g., Centrifugation) Extract->Deproteinate Neutralize Neutralization (e.g., K2CO3) Deproteinate->Neutralize Filter Filtration (e.g., 0.22 µm filter) Neutralize->Filter Analyze Analytical Instrument (HPLC, LC-MS, CE) Filter->Analyze Purine Metabolism cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway cluster_interconversion Interconversion & Catabolism PRPP PRPP IMP IMP PRPP->IMP Multi-step pathway GMP GMP IMP->GMP AMP AMP IMP->AMP Hypoxanthine Hypoxanthine Hypoxanthine->IMP HGPRT Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Guanine Guanine Guanine->GMP HGPRT Guanine->Xanthine Adenine Adenine Adenine->AMP APRT Guanosine Guanosine GMP->Guanosine -> Guanine Inosine Inosine AMP->Inosine Inosine->Hypoxanthine Guanosine->Guanine Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase

Sources

Application Notes and Protocols: Investigating Purine Metabolism with 7,9-Dimethylguanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Perspective on Purine Metabolism Modulation

Purine metabolism, a fundamental cellular process, governs the synthesis, degradation, and recycling of purines, the essential building blocks of DNA and RNA.[1][2][3] This intricate network of enzymatic reactions is not only vital for genetic integrity and cellular energy homeostasis but is also implicated in a range of pathologies when dysregulated.[4] Hyperuricemia, resulting from the overproduction of uric acid—the final product of purine degradation—is a hallmark of gout and is associated with kidney disease and cardiovascular conditions.[1][2][4][5] The enzyme xanthine oxidase (XO) plays a pivotal role in this terminal step, making it a key therapeutic target.[4][5] Furthermore, the purine salvage pathway, which recycles purine bases, is crucial for nucleotide homeostasis and is a target in various diseases, including cancer and parasitic infections.[1][2][3][6]

This guide focuses on the experimental design for studying purine metabolism using 7,9-Dimethylguanine , a guanine derivative.[7] While its analogue, 7-methylguanine, has been investigated for its anticancer properties through inhibition of enzymes like poly(ADP-ribose) polymerase (PARP), the precise role of 7,9-Dimethylguanine in directly modulating purine metabolism remains an area of active investigation.[8][9][10] 7,9-Dimethylguanine has been identified as a product of RNA degradation and a potential biomarker for alcoholic liver disease, suggesting its involvement in nucleic acid turnover and related metabolic pathways.[11] This application note provides a comprehensive, step-by-step framework for researchers, scientists, and drug development professionals to explore the effects of 7,9-Dimethylguanine on key aspects of purine metabolism. The protocols outlined below are designed as a self-validating system, starting from in vitro enzymatic assays to more complex cell-based and in vivo models, enabling a thorough characterization of this compound's biological activity.

Part 1: Foundational In Vitro Characterization

The initial phase of investigation focuses on determining the direct interaction of 7,9-Dimethylguanine with key enzymes in the purine catabolic and salvage pathways.

Xanthine Oxidase (XO) Inhibition Assay

This spectrophotometric assay is the first step in determining if 7,9-Dimethylguanine can directly inhibit the production of uric acid.

Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, which can be monitored by the increase in absorbance at 295 nm.[4][5][12] A reduction in the rate of uric acid formation in the presence of 7,9-Dimethylguanine indicates inhibition.

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_measurement Measurement & Analysis prep_reagents Prepare Reagents: - Phosphate Buffer - Xanthine Solution - XO Enzyme Solution - 7,9-Dimethylguanine Stock - Allopurinol (Control) setup_blank Blank: Buffer + Substrate prep_reagents->setup_blank Dispense setup_control Control: Buffer + XO + Substrate prep_reagents->setup_control Dispense setup_test Test: Buffer + XO + Substrate + 7,9-Dimethylguanine prep_reagents->setup_test Dispense setup_pos Positive Control: Buffer + XO + Substrate + Allopurinol prep_reagents->setup_pos Dispense incubate Incubate at 25°C setup_blank->incubate setup_control->incubate setup_test->incubate setup_pos->incubate read_abs Read Absorbance at 295 nm (Kinetic or Endpoint) incubate->read_abs calculate Calculate % Inhibition and IC50 read_abs->calculate cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed HepG2 or HK-2 cells in 24-well plates induce_hyperuricemia Induce Hyperuricemia: Add Adenosine or Xanthine seed_cells->induce_hyperuricemia treat_compound Treat with 7,9-Dimethylguanine (various concentrations) induce_hyperuricemia->treat_compound collect_supernatant Collect Cell Supernatant treat_compound->collect_supernatant cell_viability Assess Cell Viability (MTT Assay) treat_compound->cell_viability hplc_analysis Measure Uric Acid by HPLC collect_supernatant->hplc_analysis data_analysis Analyze Data hplc_analysis->data_analysis cell_viability->data_analysis

Sources

Application Notes and Protocols for the Dissolution of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate in Experimental Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide comprehensive, field-proven protocols for the dissolution of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate, a purine derivative of significant interest in drug development and scientific research. Adherence to these guidelines is intended to ensure solution stability, and reproducibility in experimental settings.

Introduction: Understanding the Compound

2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate, also identified by its synonym 7,9-dimethylguanine, is a heterocyclic organic compound. Its purine scaffold suggests potential interactions with a variety of biological targets, making it a valuable molecule for screening and mechanistic studies. A foundational understanding of its physicochemical properties is paramount for its effective use in research.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₇H₉N₅O[1]
Molecular Weight 179.18 g/mol [1]
Appearance Typically a solid powderGeneral Knowledge
Storage (Solid) Store at 2-8°C in a dry environment.

The solubility of purine analogs, including guanine derivatives, is often limited in neutral aqueous solutions. However, their solubility can be significantly influenced by pH. Guanine's solubility, for instance, is known to increase in both highly acidic and basic conditions. This pH-dependent solubility is a critical factor to consider when preparing solutions for biological experiments.[2]

Core Dissolution Strategies: A Multi-pronged Approach

Given the anticipated low aqueous solubility of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate at neutral pH, two primary strategies are recommended for its dissolution: the use of an organic co-solvent and pH-mediated dissolution. The choice of method will depend on the specific requirements of the downstream application, such as the tolerance of a cell line to the solvent or the required pH of the final experimental buffer.

Dissolution_Strategies cluster_strategies Primary Dissolution Strategies cluster_applications Downstream Applications Start Solid Compound Organic_Solvent Organic Co-Solvent (e.g., DMSO) Start->Organic_Solvent Hydrophobic Nature pH_Modification pH-Mediated (Acidic or Basic) Start->pH_Modification Ionizable Groups Cell_Culture Cell-Based Assays Organic_Solvent->Cell_Culture Dilute Stock <0.5% final solvent Biochemical_Assays Biochemical/Enzymatic Assays Organic_Solvent->Biochemical_Assays pH_Modification->Biochemical_Assays Buffer Compatibility Check

Caption: Primary strategies for dissolving 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate.

Protocol 1: Dissolution Using an Organic Co-Solvent (DMSO)

Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for dissolving hydrophobic compounds for biological research.[3] It is miscible with water and generally well-tolerated by many cell lines at low final concentrations.[4]

Materials:

  • 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath (optional)

Procedure for Preparing a High-Concentration Stock Solution (e.g., 10 mM):

  • Calculation: Determine the mass of the compound required to prepare the desired volume and concentration of the stock solution. For a 10 mM stock solution (MW = 179.18 g/mol ), this equates to 1.7918 mg per 1 mL of DMSO.

  • Weighing: Accurately weigh the calculated amount of the compound and transfer it to a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of sterile DMSO to the tube.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate in an ultrasonic water bath for 5-10 minute intervals until the solution becomes clear.[5]

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

Preparation of Working Solutions for Cell Culture:

When preparing working solutions for cell-based assays, it is crucial to dilute the DMSO stock solution into the cell culture medium to a final DMSO concentration that is non-toxic to the cells. This concentration is typically below 0.5%, and often below 0.1%.[4]

  • Thawing: Thaw a single aliquot of the high-concentration stock solution at room temperature.

  • Dilution: Serially dilute the stock solution in sterile cell culture medium to achieve the desired final concentration. It is advisable to perform dilutions in a stepwise manner to ensure accurate concentrations.

  • Mixing: Gently mix the working solution by pipetting or inverting the tube before adding it to the cells.

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the treated samples.

DMSO_Protocol_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution for Cell Culture weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate add_dmso->dissolve store Aliquot & Store at -20°C/-80°C dissolve->store thaw Thaw Stock Aliquot store->thaw dilute Serially Dilute in Culture Medium thaw->dilute mix Mix Gently dilute->mix treat Add to Cells (Final DMSO < 0.5%) mix->treat

Caption: Workflow for preparing DMSO stock and working solutions.

Protocol 2: pH-Mediated Dissolution

For applications where organic solvents are not suitable, modifying the pH of an aqueous solvent can be an effective strategy to dissolve 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate. Based on the behavior of similar purine compounds, both acidic and basic conditions are expected to increase solubility.[2]

Basic Dissolution Protocol

Materials:

  • 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate powder

  • Sterile 0.1 M Sodium Hydroxide (NaOH) or 10% Ammonium Hydroxide (NH₄OH)

  • Sterile deionized water or desired buffer (e.g., PBS, Tris)

  • Sterile microcentrifuge tubes

  • pH meter

Procedure for Preparing a Stock Solution:

  • Initial Suspension: Suspend the weighed compound in a small volume of sterile deionized water or buffer.

  • Titration: While stirring, add small increments of 0.1 M NaOH or 10% NH₄OH until the compound dissolves completely. Monitor the pH change. For guanosine, a similar compound, a 10% ammonia solution has been used effectively.[6]

  • Neutralization (Optional): If required for the experiment, carefully adjust the pH back towards neutral using a suitable sterile acid (e.g., 0.1 M HCl). Be aware that the compound may precipitate as the pH approaches its isoelectric point.

  • Volume Adjustment: Bring the solution to the final desired volume with sterile water or buffer.

  • Sterilization: If necessary, sterile-filter the final solution through a 0.22 µm filter.

  • Storage: Store the stock solution at 4°C for short-term use or in aliquots at -20°C for longer-term storage. The stability of the compound in solution should be validated for long-term storage.

Acidic Dissolution Protocol

Materials:

  • 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate powder

  • Sterile 0.1 M Hydrochloric Acid (HCl)

  • Sterile deionized water or desired buffer

  • Sterile microcentrifuge tubes

  • pH meter

Procedure for Preparing a Stock Solution:

  • Initial Suspension: Suspend the weighed compound in a small volume of sterile deionized water or buffer.

  • Titration: While stirring, add small increments of 0.1 M HCl until the compound is fully dissolved.

  • Neutralization (Optional): If necessary, adjust the pH back towards neutral with a sterile base (e.g., 0.1 M NaOH). As with the basic protocol, precipitation may occur upon neutralization.

  • Final Steps: Adjust the final volume, sterile filter if needed, and store appropriately as described in the basic dissolution protocol.

Verification and Best Practices

  • Solubility Testing: Before preparing a large volume of stock solution, it is advisable to perform a small-scale solubility test to determine the optimal solvent and concentration.

  • Visual Inspection: Always visually inspect solutions for any precipitation before use. If precipitation occurs upon dilution in aqueous buffers, consider adjusting the pH or using a different co-solvent.

  • Stability: The stability of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate in solution, particularly under non-neutral pH conditions and after freeze-thaw cycles, has not been extensively reported. It is recommended to prepare fresh solutions whenever possible or to validate the stability of stored solutions for the specific experimental conditions.

  • Safety Precautions: Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle the compound in a well-ventilated area.

References

  • ResearchGate. (2014, February 19). How can I dissolve guanosine to use it in cell culture? Retrieved from [Link]

  • ChemInform Abstract: Preparation of Novel 3,7-, 7,9- and 1,7-Disubstituted Guanines. (2010, May 18). ResearchGate. Retrieved from [Link]

  • Seibert, E., Chin, A. S., Pfleiderer, W., Hawkins, M. E., Laws, W. R., Osman, R., & Ross, J. B. A. (2002). pH-Dependent Spectroscopy and Electronic Structure of the Guanine Analogue 6,8-Dimethylisoxanthopterin†. CORE. Retrieved from [Link]

  • Bhattacharya, S., et al. (2019). Puzzling Aqueous Solubility of Guanine Obscured by the Formation of Nanoparticles. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]

  • ResearchGate. (2022, January 4). How do you dissolve chemicals in the culture medium? Retrieved from [Link]

  • Medicinal products with pH-dependent solubility-A problem for BA/BE assessment? (2024, May 1). PubMed. Retrieved from [Link]

  • Taylor, L. S., & Zhang, G. G. (2021). pH-Dependent supersaturation from amorphous solid dispersions of weakly basic drugs. Journal of Pharmaceutical Sciences, 110(12), 3871-3880. Retrieved from [Link]

  • Lee, E. S., & Gao, Z. (2016). pH-Dependent Non-Covalent Release of Chemotherapy from Carriers. Molecules, 21(8), 981. Retrieved from [Link]

  • ResearchGate. (2021, December 21). Solubility of drugs in ethanol and dmso. Retrieved from [Link]

  • gChem Global. (n.d.). DMSO. Retrieved from [Link]

  • ResearchGate. (2013, March 7). Does anybody know what is the safe solution of DMSO for cell cultures? Retrieved from [Link]

  • ResearchGate. (2018, November 21). Solubility of drug in DMSO? Retrieved from [Link]

  • Pavan, A., & de Oca, E. M. (2016). Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture. Journal of Parasitology Research, 2016, 9806958. Retrieved from [Link]

Sources

Application Notes & Protocols: A Guide to the Characterization of Purine Analogues as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive guide to understanding and experimentally validating the use of purine analogues as inhibitors of protein kinases. It moves from foundational concepts to detailed, field-proven laboratory protocols designed to characterize novel inhibitor candidates.

Introduction: The Convergence of Purines and Protein Kinases

Protein kinases are a vast and functionally diverse family of enzymes that catalyze the phosphorylation of substrate proteins, a fundamental mechanism for regulating nearly all cellular processes.[1][2] The human genome contains over 500 protein kinases, and their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of therapeutic targets.[1][2]

Purine analogues are synthetic compounds that mimic the structure of natural purines, such as adenine and guanine, which are the building blocks of DNA and RNA.[3] Historically, they have been successfully employed as antimetabolites in chemotherapy for decades.[4][5] More recently, the structural similarity of the purine scaffold to adenosine triphosphate (ATP), the universal phosphate donor for all kinase reactions, has been exploited to design a powerful class of kinase inhibitors.[1][6] These agents function primarily by competing with ATP for binding within the kinase catalytic site, thereby blocking downstream signaling and eliciting a therapeutic effect.[7] This guide details the workflow for validating a novel purine analogue as a specific kinase inhibitor.

The Mechanism of Action: ATP-Competitive Inhibition

The vast majority of purine analogue kinase inhibitors function as ATP-competitive inhibitors. The catalytic site of a protein kinase contains a highly conserved binding pocket for the adenine base of ATP. By mimicking this purine structure, synthetic analogues can occupy this pocket, sterically hindering ATP from binding and preventing the phosphotransfer reaction.

The effectiveness of these inhibitors is determined by their binding affinity for the target kinase relative to the cellular concentration of ATP. This competitive relationship is a critical concept in drug development, as high intracellular ATP levels can reduce the efficacy of a competitive inhibitor.

Figure 1: Mechanism of ATP-Competitive Inhibition cluster_0 Normal Kinase Activity cluster_1 Inhibited State K Kinase Active Site P Phosphorylated Substrate K->P Phosphotransfer ADP ADP K->ADP ATP ATP ATP->K Binds S Substrate Protein S->K K2 Kinase Active Site X No Reaction K2->X PA Purine Analogue Inhibitor PA->K2 Binds & Blocks ATP2 ATP ATP2->K2 Binding Prevented

Caption: ATP-competitive inhibitors occupy the kinase active site.

Prominent Purine Analogue Kinase Inhibitors

A number of purine analogues have been developed as potent inhibitors of specific kinase families, particularly the Cyclin-Dependent Kinases (CDKs) which are crucial regulators of the cell cycle.[8]

Inhibitor Primary Kinase Target(s) Therapeutic Area / Research Focus
Roscovitine (Seliciclib) CDK1, CDK2, CDK5, CDK7, CDK9Oncology (Phase II trials), Virology, Neuroscience[9]
Purvalanol A CDK1, CDK2, CDK5Cell Cycle Research, Oncology[1][9]
Olomoucine CDK1, CDK2, CDK5Cell Cycle Research[7][8]
6-DMAP General CDK inhibitorCell Cycle Research[8]

Experimental Workflow for Inhibitor Characterization

The validation of a novel purine analogue follows a logical, multi-step process, moving from a controlled, purified system to a complex cellular environment. This workflow ensures that the observed biological effects can be confidently attributed to the on-target inhibition of the intended kinase.

Sources

Application Note: A Validated LC-MS/MS Method for the In Vitro Quantification of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and sensitive method for the quantification of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate, a purine derivative of interest in pharmacological and biochemical research, in various in vitro matrices. Leveraging the specificity and sensitivity of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), this protocol provides a comprehensive workflow from sample preparation to data analysis. The method presented herein is designed to meet the rigorous standards of accuracy, precision, and reliability required in drug development and academic research settings.

Introduction: The Need for Precise Quantification

2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate is a member of the purine family, a class of molecules central to numerous biological processes.[1] Purine analogs are frequently investigated for their therapeutic potential, often acting as modulators of critical cellular pathways.[2] Accurate quantification of such compounds in in vitro systems, such as cell culture media or lysates, is paramount for determining their efficacy, metabolic stability, and mechanism of action.

Traditional analytical methods for purine metabolites can lack the specificity required to distinguish between structurally similar compounds.[3] Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalytical assays due to its high selectivity and sensitivity, enabling precise quantification even in complex biological matrices.[4][5][6] This document provides a detailed protocol for the application of LC-MS/MS to the analysis of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate.

Principle of the Method

The methodology is based on the separation of the analyte from the sample matrix using reverse-phase High-Performance Liquid Chromatography (HPLC), followed by detection and quantification using a tandem mass spectrometer. An internal standard (IS), structurally similar to the analyte (e.g., an isotopically labeled version of the analyte or a related purine analog), is employed to ensure accuracy and correct for any variability during sample processing and analysis. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.[3]

Experimental Workflow

A generalized workflow for the quantification of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate is depicted below.

Quantification_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample In Vitro Sample (e.g., Cell Lysate) Spike Spike with Internal Standard Sample->Spike Addition of IS Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporation to Dryness Supernatant->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Injection into LC-MS/MS System Reconstitute->Inject Separation Chromatographic Separation (C18 Column) Inject->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection MS/MS Detection (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Figure 1: General workflow for the LC-MS/MS quantification of the analyte.

Detailed Protocols

Materials and Reagents
  • 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate analytical standard

  • Internal Standard (IS) (e.g., 13C, 15N-labeled analyte or a suitable analog like N,9-dimethyl-9H-purin-6-amine)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Control matrix (in vitro medium, cell lysate, etc.)

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate and the IS in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Working Solution: Dilute the IS stock solution to a final concentration of 100 ng/mL in a 50:50 mixture of acetonitrile and water.

Sample Preparation: Protein Precipitation

This protocol is suitable for samples containing proteins, such as cell lysates or culture media with serum.

  • Aliquot 50 µL of each sample, calibration standard, and quality control (QC) sample into a microcentrifuge tube.

  • Add 10 µL of the IS working solution (100 ng/mL) to each tube (except for blank samples) and vortex briefly.

  • Add 200 µL of cold acetonitrile to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new set of tubes.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (see section 4.4) and vortex.

  • Transfer to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point and should be optimized for the specific instrumentation used.

Parameter Condition
LC System UHPLC System
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution 5% B for 0.5 min, linear ramp to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and re-equilibrate for 1.5 min.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions Analyte: To be determined by infusion (e.g., [M+H]+ → fragment) IS: To be determined by infusion (e.g., [M+H]+ → fragment)
Ion Source Parameters Optimized for maximal signal (e.g., Capillary Voltage: 3.5 kV, Gas Temperature: 350°C)

Method Validation

A comprehensive validation of the method should be performed to ensure its reliability. Key validation parameters include:

  • Linearity: Assess the linear relationship between concentration and detector response over a defined range (e.g., 1-1000 ng/mL). The correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on multiple days. Accuracy should be within ±15% of the nominal value, and precision (CV%) should be ≤15%.[5]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Selectivity: Assessed by analyzing blank matrix samples to ensure no interference at the retention times of the analyte and IS.

  • Matrix Effect: Evaluated to ensure that components of the biological matrix do not suppress or enhance the ionization of the analyte or IS.

  • Stability: The stability of the analyte in the matrix should be assessed under various conditions (e.g., freeze-thaw cycles, short-term storage).[7]

Data Analysis and Interpretation

  • Integrate the peak areas for the analyte and the IS.

  • Calculate the ratio of the analyte peak area to the IS peak area.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Use a linear regression model with a weighting factor (e.g., 1/x²) to fit the calibration curve.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Potential Mechanism of Action Context

While the specific pathway for 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate is subject to investigation, many purine analogs exert their effects by interfering with DNA synthesis and cellular metabolism.[2] The diagram below illustrates a generalized pathway for purine analog activity.

Purine_Analog_MoA cluster_cell Cellular Environment Analyte Purine Analog Transport Nucleoside Transporters Analyte->Transport Uptake Phosphorylation Cellular Kinases Transport->Phosphorylation Active_Metabolite Active Triphosphate Metabolite Phosphorylation->Active_Metabolite Activation DNA_Polymerase DNA Polymerase Active_Metabolite->DNA_Polymerase Inhibition DNA_Incorporation Incorporation into DNA DNA_Polymerase->DNA_Incorporation Dysfunctional Synthesis Apoptosis Apoptosis DNA_Incorporation->Apoptosis Cell Death

Figure 2: Generalized mechanism of action for a purine analog.

Conclusion

The LC-MS/MS method described in this application note provides a selective, sensitive, and reliable approach for the in vitro quantification of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate. This protocol serves as a foundational framework that can be adapted and validated for specific research needs, facilitating the advancement of studies involving this and other related purine derivatives.

References

  • MDPI. (2021). Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS. Retrieved from [Link]

  • PubMed. (2021). LC-QqQ-MS/MS methodology for determination of purine and pyrimidine derivatives in unifloral honeys and application of chemometrics for their classification. Retrieved from [Link]

  • LCGC International. (2023). UHPLC–MS Method Used to Detect Purine Metabolites and Study Severe Biological Disorders. Retrieved from [Link]

  • PubMed. (2023). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. Retrieved from [Link]

  • MDPI. (n.d.). Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential. Retrieved from [Link]

  • PubMed. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. Retrieved from [Link]

  • Frontiers. (n.d.). Comprehensive measurement of purines in biological samples. Retrieved from [Link]

  • Google Patents. (n.d.). Assays for detection of purine metabolites.
  • PubChem. (n.d.). 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate. Retrieved from [Link]

  • PubMed Central. (2019). Synthesis and fluorescent properties of N(9)-alkylated 2-amino-6-triazolylpurines and 7-deazapurines. Retrieved from [Link]

  • ResearchGate. (2013). Pre-column Derivatization RP-HPLC Determination of Amino Acids in Asparagi Radix before and after Heating Process. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Retrieved from [Link]

  • ChemSynthesis. (n.d.). Purines database - synthesis, physical properties. Retrieved from [Link]

  • PubMed Central. (2021). Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents. Retrieved from [Link]

  • PubMed Central. (2015). Synthesis and in vitro stability of amino acid prodrugs of 6-β-naltrexol for microneedle-enhanced transdermal delivery. Retrieved from [Link]

  • PubChem. (n.d.). 9H-Purin-6-amine, N,9-dimethyl-. Retrieved from [Link]

Sources

Application of Purine Derivatives in Antimycobacterial Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Engine Room of Mycobacterium tuberculosis

The global health threat posed by Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), is exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This reality underscores the urgent need for novel therapeutic strategies that exploit unique vulnerabilities in the pathogen's biology. One such promising avenue of research lies in the targeting of purine metabolism. Purines are fundamental building blocks for DNA and RNA synthesis, cellular energy currency (ATP and GTP), and various cofactors essential for mycobacterial survival and replication.[1][2] Mtb can synthesize purines de novo or acquire them from the host environment through a salvage pathway.[3] The enzymes involved in these pathways are distinct from their human counterparts, presenting a therapeutic window for the development of selective inhibitors.[4] This guide provides a comprehensive overview of the application of purine derivatives in antimycobacterial studies, detailing the scientific rationale, key experimental protocols, and data interpretation for researchers in drug discovery and development.

The Scientific Rationale: Why Target Purine Metabolism in Mtb?

The targeting of purine metabolism in Mtb is a scientifically sound strategy for several key reasons:

  • Essentiality: Both the de novo and salvage pathways are crucial for Mtb's ability to establish and maintain an infection. Interrupting the supply of purines cripples the bacterium's ability to replicate and persist.

  • Enzymatic Differences: Key enzymes in the mycobacterial purine metabolic pathways exhibit structural and kinetic differences from their human homologs. This allows for the rational design of selective inhibitors that spare host cells, minimizing toxicity.

  • Vulnerability of Persistent Bacteria: The purine salvage pathway is particularly important for non-replicating or slowly replicating persistent Mtb, which are notoriously difficult to eradicate with current antibiotics. Compounds targeting this pathway may therefore be effective against latent TB infection.

A number of purine derivatives have shown promising antimycobacterial activity by targeting various enzymes in these pathways. For instance, 2-methyl-adenosine has demonstrated selective activity against Mtb, highlighting the potential of exploiting differences between mycobacterial and human purine metabolic enzymes.[4]

Key Purine Derivatives with Antimycobacterial Activity

A growing body of research has identified several classes of purine derivatives with significant activity against M. tuberculosis. The table below summarizes some notable examples, highlighting their Minimum Inhibitory Concentration (MIC) against Mtb, their cytotoxicity (IC50) against mammalian cell lines, and their Selectivity Index (SI), a crucial parameter in drug development calculated as IC50/MIC.[5] An SI value greater than 10 is generally considered promising for a potential drug candidate.[5]

Compound ClassSpecific DerivativeMIC against Mtb H37Rv (µg/mL)IC50 against Mammalian Cells (µg/mL)Cell LineSelectivity Index (SI)Reference(s)
Adenosine Analogs 2-methyl-adenosine31000VERO>333[4]
6-Thio-Substituted Purines (6–decylsulfanyl–purin–9–yl)–acetic acid ethyl ester1.56Not Reported--[4]
(6–dodecylsulfanyl–purin–9–yl)–acetic acid ethyl ester0.78Not Reported--[4]
9-Benzylpurines 9–benzyl–2–chloro–6–(2–furyl)purine0.78Low cytotoxicity reportedNot specifiedNot Reported[4]
Imidazo[1,2-a]pyridines IPA-60.0572.1HEK-2931442[6]
IPA-41.56102.88HEK-29366[6]
In-house Library Hit K12974 µMNot Reported--[7]

Visualizing the Target: Purine Metabolism in M. tuberculosis

To effectively design and interpret experiments targeting purine metabolism, a clear understanding of the underlying biochemical pathways is essential. The following diagrams, generated using Graphviz, illustrate the de novo biosynthesis and salvage pathways in M. tuberculosis, highlighting key enzymes that represent potential drug targets.

de_novo_purine_biosynthesis PRPP PRPP PRA PRA PRPP->PRA GAR GAR PRA->GAR FGAR FGAR GAR->FGAR FGAM FGAM FGAR->FGAM AIR AIR FGAM->AIR PurM CAIR CAIR AIR->CAIR SAICAR SAICAR CAIR->SAICAR AICAR AICAR SAICAR->AICAR FAICAR FAICAR AICAR->FAICAR IMP IMP FAICAR->IMP

Caption: De novo purine biosynthesis pathway in M. tuberculosis.

purine_salvage_pathway cluster_bases Purine Bases cluster_nucleosides Purine Nucleosides cluster_nucleotides Purine Nucleotides Adenine Adenine AMP AMP Adenine->AMP apt (Rv3309c) Hypoxanthine Hypoxanthine IMP IMP Hypoxanthine->IMP hpt (Rv3624c) Guanine Guanine GMP GMP Guanine->GMP hpt (Rv3624c) Xanthine Xanthine Adenosine Adenosine Adenosine->Adenine deoD (Rv3307) Adenosine->AMP adoK (Rv2202c) Inosine Inosine Inosine->Hypoxanthine deoD (Rv3307) Inosine->IMP Guanosine Guanosine Guanosine->Guanine deoD (Rv3307) Guanosine->GMP AMP->IMP amd (Rv3311) Xanthosine Xanthosine IMP->Xanthosine guaB2 (Rv3410c) GMP->Guanosine Xanthosine->GMP guaB2 (Rv3410c)

Caption: Purine salvage pathway in M. tuberculosis.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed methodologies for the primary screening of purine derivatives for antimycobacterial activity and subsequent evaluation of their cytotoxicity.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA)

This assay is a widely used colorimetric method for determining the MIC of compounds against Mtb. It relies on the reduction of the blue, non-fluorescent dye resazurin (Alamar Blue) to the pink, fluorescent resorufin by metabolically active cells.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80

  • Sterile 96-well flat-bottom plates

  • Alamar Blue reagent

  • Test compounds (purine derivatives) dissolved in DMSO

  • Positive control (e.g., Isoniazid)

  • Sterile DMSO (negative control)

Procedure:

  • Preparation of Mtb Inoculum:

    • Culture Mtb H37Rv in supplemented 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

    • Vortex the culture with glass beads to break up clumps. Let the culture stand for 5-10 minutes to allow larger clumps to settle.

    • Dilute the supernatant in 7H9 broth to a turbidity matching a 0.5 McFarland standard, and then further dilute 1:20 to obtain the final inoculum.

  • Plate Setup:

    • Add 100 µL of supplemented 7H9 broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound at 2x the highest desired final concentration to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the subsequent wells, mixing thoroughly at each step. Discard 100 µL from the last well.

    • Include a positive control (Isoniazid) and a negative control (DMSO) in separate rows.

    • Reserve wells for a growth control (no compound) and a media-only control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared Mtb inoculum to each well (except the media-only control), resulting in a final volume of 200 µL.

    • Seal the plate with a breathable sealant and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue and Reading:

    • After the incubation period, add 30 µL of Alamar Blue reagent to each well.

    • Incubate for an additional 24 hours at 37°C.

    • Visually assess the color change. A blue color indicates inhibition of growth, while a pink color indicates growth.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Protocol 2: Evaluation of Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric method to assess the metabolic activity of mammalian cells, which serves as an indicator of cell viability. This is a crucial step to determine the selectivity of the purine derivatives.

Materials:

  • Mammalian cell line (e.g., Vero, A549, or HEK-293)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • Sterile 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test compounds (purine derivatives) dissolved in DMSO

  • Positive control (e.g., Doxorubicin)

  • Sterile DMSO (vehicle control)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a positive control, a vehicle control (DMSO), and a no-treatment control.

    • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization and Reading:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well.

    • Gently shake the plate on an orbital shaker for 15-20 minutes to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is another common method to assess cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • Mammalian cell line (e.g., Vero or A549)

  • Complete cell culture medium

  • Sterile 96-well flat-bottom plates

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • Test compounds (purine derivatives) dissolved in DMSO

  • Lysis buffer (provided in the kit or 1% Triton X-100)

  • Sterile DMSO (vehicle control)

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection:

    • After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Reading and Data Analysis:

    • Add 50 µL of the stop solution provided in the kit to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

      • Spontaneous LDH Release: LDH activity in the supernatant of untreated cells.

      • Maximum LDH Release: LDH activity in the supernatant of cells treated with lysis buffer.

Experimental Workflow and Data Interpretation

The successful screening and evaluation of purine derivatives for antimycobacterial activity follows a logical workflow.

experimental_workflow start Library of Purine Derivatives mic_assay Primary Screening: MIC Determination (MABA) start->mic_assay cytotoxicity_assay Secondary Screening: Cytotoxicity Assays (MTT, LDH) mic_assay->cytotoxicity_assay selectivity_index Data Analysis: Calculate Selectivity Index (SI = IC50/MIC) cytotoxicity_assay->selectivity_index hit_identification Hit Identification (High Potency, Low Toxicity, High SI) selectivity_index->hit_identification moa_studies Mechanism of Action Studies hit_identification->moa_studies lead_optimization Lead Optimization moa_studies->lead_optimization

Caption: A typical experimental workflow for screening antimycobacterial purine derivatives.

Interpreting the Results:

  • MIC: A low MIC value indicates high potency of the compound against M. tuberculosis.

  • IC50: A high IC50 value suggests low cytotoxicity towards mammalian cells.

  • Selectivity Index (SI): A high SI is the most critical parameter, indicating that the compound is significantly more toxic to the bacteria than to host cells.

Conclusion and Future Directions

The exploration of purine derivatives as antimycobacterial agents represents a promising frontier in the fight against tuberculosis. By leveraging the unique aspects of mycobacterial purine metabolism, researchers can identify and develop novel compounds with high potency and selectivity. The protocols and workflows detailed in this guide provide a robust framework for the systematic evaluation of these compounds. Future research should focus on elucidating the precise mechanisms of action of promising hits and optimizing their pharmacological properties to advance them through the drug development pipeline. The ultimate goal is to translate these scientific insights into effective and safe therapies to combat the global scourge of tuberculosis.

References

  • Percent of cytotoxicity measured by MTT assay on human lung (A549)... - ResearchGate. (URL: [Link])

  • MIC of the tested compounds against used mycobacterial strains, IC 50... - ResearchGate. (URL: [Link])

  • Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives - MDPI. (URL: [Link])

  • Metabolites of De Novo Purine Synthesis: Metabolic Regulators and Cytotoxic Compounds. (URL: [Link])

  • Purine Modulation of Methotrexate Cytotoxicity in Mammalian Cell Lines - PubMed. (URL: [Link])

  • Naïve Bayesian Models for Vero Cell Cytotoxicity - PMC - NIH. (URL: [Link])

  • Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb - NIH. (URL: [Link])

  • 6-Oxo and 6-Thio Purine Analogs as Antimycobacterial Agents - PMC - NIH. (URL: [Link])

  • Alterations in purine and pyrimidine metabolism associated with latent tuberculosis infection: insights from gut microbiome and metabolomics analyses - PMC - PubMed Central. (URL: [Link])

  • SYNTHESIS OF PURINE DERIVATIVES WITH ANTIMYCOBACTERIAL ACTIVITY. (URL: [Link])

  • Pharmaceutics | An Open Access Journal from MDPI. (URL: [Link])

  • Evolution of Antibacterial Drug Screening Methods: Current Prospects for Mycobacteria - PMC - NIH. (URL: [Link])

  • KEGG PATHWAY: Purine metabolism - Mycobacterium tuberculosis H37Rv. (URL: [Link])

  • Effects of Ceragenins and Antimicrobial Peptides on the A549 Cell Line and an In Vitro Co-Culture Model of A549 Cells and Pseudomonas aeruginosa - PMC - NIH. (URL: [Link])

  • Dot plots for metabolic pathway analysis. Along the X-axis is pathway... - ResearchGate. (URL: [Link])

  • Determination of Non-Cytotoxic Concentrations of Purine Analogues on Different Types of In Vitro-Incubated Embryonic Cells: A Pilot Study | Azerbaijan Pharmaceutical and Pharmacotherapy Journal. (URL: [Link])

  • Cytotoxicity assay using Vero cells. The cell monolayer in a 24-well... - ResearchGate. (URL: [Link])

  • Low-cost anti-mycobacterial drug discovery using engineered E. coli - PMC - NIH. (URL: [Link])

  • dot | Graphviz. (URL: [Link])

  • KEGG PATHWAY Database. (URL: [Link])

  • An Experimental Model for the Rapid Screening of Compounds with Potential Use Against Mycobacteria - PubMed. (URL: [Link])

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC - NIH. (URL: [Link])

  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast - Journal of Applied Pharmaceutical Science. (URL: [Link])

  • Metabolic network visualization eliminating node redundance and preserving metabolic pathways - PMC - PubMed Central. (URL: [Link])

  • DOT Language - Graphviz. (URL: [Link])

  • LDH cytotoxicity assay - Protocols.io. (URL: [Link])

  • Evaluation of the cytotoxicity and antibacterial activity of a synthetic tunicamycin derivative against Mycobacterium avium complex - NIH. (URL: [Link])

  • Discovery of Selective Menaquinone Biosynthesis Inhibitors against Mycobacterium tuberculosis - PMC - PubMed Central. (URL: [Link])

  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - NIH. (URL: [Link])

  • Detection of cytotoxic activity on Vero cells in clinical isolates of Serratia marcescens - Semantic Scholar. (URL: [Link])

  • (A) Cellular cytotoxicity assay of A549 lung cancer cells, (B) cellular... - ResearchGate. (URL: [Link])

  • Three Dimensional Vero Cell-Platform for Rapid and Sensitive Screening of Shiga-Toxin Producing Escherichia coli - Frontiers. (URL: [Link])

  • Integration of Metabolomics and Transcriptomics Reveals a Complex Diet of Mycobacterium tuberculosis during Early Macrophage Infection | mSystems - ASM Journals. (URL: [Link])

  • Reproducible Path Diagrams (Graphviz and DOT in Stata) - Statalist. (URL: [Link])

  • Insights into mycobacterial purine metabolism. (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate, a key methylated guanine derivative. This document is designed for researchers, chemists, and drug development professionals encountering yield and purity challenges in this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, providing you with the insights needed to troubleshoot and optimize your reaction conditions effectively.

The primary challenge in synthesizing this molecule lies in controlling the regioselectivity of methylation on the purine ring. Guanine possesses multiple nucleophilic nitrogen atoms (N1, N3, N7, N9) and an oxygen atom (O6), all of which are potential sites for alkylation.[1][2][3] Achieving a high yield of the desired 7,9-dimethylated product requires a nuanced understanding of kinetic versus thermodynamic control and the careful selection of reagents and conditions.

Section 1: The Core Challenge: Regioselectivity in Guanine Alkylation

Direct alkylation of the purine core is often complicated, frequently resulting in a mixture of N-alkylated compounds.[4][5] The N7 and N9 positions are the most common sites of alkylation.[6] Generally, N7 alkylation is considered the kinetically favored pathway, while the N9-alkylated product is thermodynamically more stable.[7][8][9] Synthesizing the 7,9-dimethylguaninium salt involves a second methylation step, effectively quaternizing the imidazole ring, which introduces further complexity.

To effectively troubleshoot, one must first visualize the competing reaction sites on the starting material.

Caption: Nucleophilic sites on the guanine ring prone to alkylation.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My overall yield is extremely low. What are the most likely causes?

A low yield is typically not due to a single factor but a combination of issues inherent to purine chemistry. The most common culprits are:

  • Formation of Isomeric Mixtures: The primary reason for low isolated yield is the concurrent formation of multiple mono- and di-methylated isomers (e.g., N7-methylguanine, N9-methylguanine, O6,N9-dimethylguanine).[10] Separating these closely related compounds is challenging and leads to significant product loss during purification.

  • Incomplete Reaction: Guanine and its derivatives often exhibit poor solubility in many standard organic solvents. A heterogeneous reaction mixture can prevent the alkylating agent from accessing all the starting material, leading to a low conversion rate.

  • Side Reactions: Under basic conditions, particularly at elevated temperatures, the positively charged imidazole ring of N7-alkylated guanine intermediates can become susceptible to hydrolytic ring-opening, forming formamidopyrimidine (FAPy) derivatives.[11][12][13] These side products contaminate the desired product and reduce the overall yield.

Q2: I'm observing a complex mixture of products. How can I improve regioselectivity to favor the 7,9-dimethylated product?

Controlling regioselectivity is paramount. The formation of the 7,9-dimethylguaninium cation is a two-step process. Your strategy should focus on optimizing conditions for each methylation step, even if performed in one pot.

  • Step 1 (Mono-methylation): The initial methylation will produce a mixture of N7- and N9-methylguanine. The ratio is highly dependent on the reaction conditions.

  • Step 2 (Quaternization): The second methylation will occur on the remaining nitrogen in the imidazole ring (N9 on the N7-methylguanine intermediate, or N7 on the N9-methylguanine intermediate) to form the desired quaternary salt.

The following table outlines how different parameters can be adjusted to influence the reaction outcome.

ParameterConditionRationale & Expected Outcome
Base Weak Base (e.g., K₂CO₃)Favors alkylation on the more nucleophilic N7 position (kinetic control). It is less likely to fully deprotonate the purine, which can help suppress O6 alkylation.
Strong Base (e.g., NaH)Tends to generate the purine anion, which can lead to a higher proportion of the thermodynamically stable N9 isomer.[5] May increase the risk of O6-alkylation.
Solvent Polar Aprotic (DMF, DMSO)These are the most common solvents as they help to dissolve the purine salts. Their polarity can stabilize charged intermediates, influencing the reaction pathway.
Non-polar SolventsGenerally unsuitable due to the poor solubility of guanine and its salts.
Temperature Low to Room Temp.Favors the formation of the kinetic N7-alkylated product.[7][8] This is often the preferred first intermediate.
Elevated Temp. (>80°C)Can promote isomerization to the more stable N9-alkylated product and increases the rate of the second methylation (quaternization). However, it also significantly increases the risk of side reactions like imidazole ring opening.[13]
Alkylating Agent Dimethyl sulfate ((CH₃)₂SO₄)A strong and efficient methylating agent. Often used for exhaustive methylation.
Methyl iodide (CH₃I)A common and effective methylating agent. Can be more easily controlled stoichiometrically.[10]

Q3: How can I minimize the formation of O6-methylguanine and other unwanted byproducts?

Minimizing side products requires precise control over the reaction.

  • Control Stoichiometry: Use a precise molar equivalent of your methylating agent. For the target product, slightly more than 2.0 equivalents will be needed. A large excess will lead to indiscriminate methylation at other sites (N1, N3).

  • Temperature Management: Avoid excessively high temperatures, which can promote undesired side reactions. A staged temperature profile (e.g., room temperature for the first methylation, followed by gentle heating for the second) can be effective.

  • Choice of Base/Solvent System: The formation of O6-alkylated products is influenced by the reaction conditions.[14] Using a weaker base like potassium carbonate in DMF can suppress the formation of the O6-anion, thereby reducing the likelihood of O6-methylation compared to using a very strong base like sodium hydride.

G Start Guanine + Methylating Agent N7_Me N7-Methylguanine (Kinetic Product) Start->N7_Me Path A (Low Temp) N9_Me N9-Methylguanine (Thermodynamic Product) Start->N9_Me Path B (High Temp) Side_Products Side Products: - O6-Methylguanine - N1,N7-Dimethylguanine - Ring-Opened Species Start->Side_Products Poor Control Target 2-Amino-7,9-dimethyl- 9H-purin-7-ium-6-olate (Desired Product) N7_Me->Target 2nd Methylation N7_Me->Side_Products Excess Reagent/ High Temp N9_Me->Target 2nd Methylation N9_Me->Side_Products Excess Reagent/ High Temp

Caption: Reaction pathways in guanine dimethylation.

Section 3: Recommended Experimental Protocol

This protocol provides a robust starting point for synthesis. Researchers should treat this as a baseline and optimize based on their experimental results.

Objective: To synthesize 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate from guanine.

Materials:

  • Guanine

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Acetone

  • Diethyl ether

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add guanine (1.0 eq).

  • Reagent Addition: Add anhydrous DMF to create a suspension (approx. 10-15 mL per gram of guanine). Add finely ground anhydrous potassium carbonate (2.5 eq).

  • First Methylation: Cool the mixture to 0-5°C using an ice bath. Slowly add dimethyl sulfate (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed 10°C.

    • Causality: This initial low-temperature addition favors the kinetic formation of the N7-methylguanine intermediate and minimizes immediate over-methylation.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS if possible.

  • Second Methylation (Quaternization): Gently heat the reaction mixture to 40-50°C. Add a second portion of dimethyl sulfate (1.1 eq) dropwise.

    • Causality: The moderate increase in temperature provides the activation energy needed for the second methylation to form the quaternary ammonium salt without significantly promoting decomposition.

  • Reaction Completion: Maintain the temperature at 40-50°C and stir for an additional 12-18 hours, or until reaction monitoring indicates the consumption of the mono-methylated intermediates.

  • Workup and Isolation: Cool the reaction mixture to room temperature. Filter the mixture to remove excess K₂CO₃ and other inorganic salts. Add the filtrate to a rapidly stirring volume of acetone or diethyl ether (approx. 10x the volume of DMF) to precipitate the crude product.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid with acetone and then diethyl ether to remove residual DMF and unreacted dimethyl sulfate. The product can be further purified by recrystallization from an appropriate solvent system (e.g., water/ethanol).

Process Optimization Table
Parameter to VaryRangeEffect on Yield/PurityRecommendation
Equivalents of (CH₃)₂SO₄ 2.1 - 2.5 eq<2.2 eq may lead to incomplete reaction. >2.5 eq increases risk of side products.Start with 2.2 equivalents total, added in two portions.
Temperature (2nd step) 40°C - 70°CHigher temperatures increase reaction rate but also the rate of decomposition/side reactions.Begin at 40-50°C. Increase only if conversion is slow.
Reaction Time 12 - 24 hoursInsufficient time leads to low conversion. Excessive time can lead to product degradation.Monitor by LC-MS to determine the optimal endpoint.

Section 4: Troubleshooting Workflow

If you are facing issues, use the following logical workflow to diagnose and solve the problem.

G Problem Low Yield or Impure Product Check_TLC Analyze crude product by TLC/LC-MS Problem->Check_TLC Isomers Problem: Multiple Spots (Isomeric Mixture) Check_TLC->Isomers Multiple distinct spots close together? SM_Present Problem: Starting Material Remains Check_TLC->SM_Present Spot corresponding to starting material? Streaking Problem: Baseline Streaking /Unknown Spots Check_TLC->Streaking Unresolved material or unexpected polar spots? Solve_Isomers Solution: - Lower reaction temperature. - Use weaker base (K₂CO₃). - Control stoichiometry precisely. Isomers->Solve_Isomers Solve_SM Solution: - Ensure anhydrous conditions. - Increase reaction time/temp moderately. - Check solubility; use more DMF. SM_Present->Solve_SM Solve_Streaking Solution: - Lower reaction temperature. - Ensure inert atmosphere. - Check for imidazole ring opening. Streaking->Solve_Streaking

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • ResearchGate.

  • ResearchGate.

  • ACS Omega.

  • National Institutes of Health.

  • ResearchGate.

  • ResearchGate.

  • National Institutes of Health.

  • PubMed.

  • ACS Publications.

  • National Institutes of Health.

  • ResearchGate.

  • PNAS.

  • National Institutes of Health.

  • PubChem.

  • National Institutes of Health.

  • Google Patents.

  • National Institutes of Health.

Sources

Technical Support Center: 7,9-Dimethylguanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 7,9-Dimethylguanine. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful handling and application of 7,9-Dimethylguanine in your experiments.

I. Introduction to 7,9-Dimethylguanine

7,9-Dimethylguanine is a modified purine nucleobase with the chemical formula C₇H₉N₅O and a molecular weight of 179.18 g/mol [1][2]. It is a derivative of guanine and is of significant interest in various research areas, including the study of nucleic acid structure and function, as a metabolite, and in the synthesis of other compounds[3][4]. The presence of methyl groups at both the N7 and N9 positions introduces unique chemical properties that require careful consideration during experimental work.

This guide will address the common challenges associated with the handling of 7,9-Dimethylguanine, providing practical solutions and the scientific rationale behind them.

II. Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues you may encounter when working with 7,9-Dimethylguanine.

Issue 1: Inconsistent or Poor Solubility

Question: I am having difficulty dissolving 7,9-Dimethylguanine. My solution is cloudy, or the compound is not dissolving completely. What could be the cause, and how can I resolve this?

Answer:

Inconsistent solubility is a frequent challenge with modified nucleobases. The issue can stem from several factors, including the choice of solvent, pH, and the physical form of the compound.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution
Incorrect Solvent 7,9-Dimethylguanine has limited solubility in common organic solvents and water.While specific solubility data for 7,9-Dimethylguanine is not readily available in the provided search results, related compounds like 7-methylguanine are soluble in aqueous solutions of acid or base[5][6]. Start with a small amount of your compound and test solubility in different solvents. For many purine analogs, DMSO or DMF are good starting points for creating concentrated stock solutions. For aqueous buffers, adjusting the pH may be necessary.
pH of the Solution The protonation state of the purine ring system significantly influences solubility. At neutral pH, many purine analogs exhibit lower solubility.Try dissolving 7,9-Dimethylguanine in a slightly acidic or basic aqueous solution. For example, you can attempt to dissolve it in a buffer with a pH below 5 or above 9. Always check the stability of your compound at different pH values before proceeding with your experiment.
Hygroscopic Nature The compound may have absorbed moisture from the atmosphere, which can affect its dissolution characteristics[7].Always store 7,9-Dimethylguanine in a tightly sealed container in a desiccator or a controlled low-humidity environment. If you suspect water absorption, you can try lyophilizing the sample to remove excess water before attempting to dissolve it.
Aggregation At higher concentrations, modified nucleobases can self-aggregate, leading to poor solubility.Try preparing a more dilute solution. If a higher concentration is required, gentle heating and sonication can help break up aggregates and facilitate dissolution. However, be cautious with heating as it can also promote degradation.

Workflow for Optimizing Solubility:

G start Start: Solubility Issue solvent Select an appropriate solvent (e.g., DMSO, DMF, or aqueous buffer) start->solvent ph_adjust Is the solvent aqueous? solvent->ph_adjust adjust_ph Adjust pH (try acidic and basic conditions) ph_adjust->adjust_ph Yes heat_sonicate Apply gentle heat and/or sonication ph_adjust->heat_sonicate No adjust_ph->heat_sonicate check_dissolution Check for complete dissolution heat_sonicate->check_dissolution success Success: Clear Solution check_dissolution->success Dissolved fail Re-evaluate: Consider a different solvent or a lower concentration check_dissolution->fail Not Dissolved

Caption: Decision workflow for troubleshooting solubility issues with 7,9-Dimethylguanine.

Issue 2: Compound Degradation and Impurity Peaks in Analysis

Question: I am observing unexpected peaks in my HPLC or mass spectrometry analysis of 7,9-Dimethylguanine. I suspect the compound is degrading. What are the likely degradation pathways, and how can I prevent this?

Answer:

Degradation is a critical concern, especially for modified nucleobases. The primary mechanism of degradation for N7-alkylated purines is depurination, which involves the cleavage of the glycosidic bond in nucleosides or the purine ring itself under certain conditions.

Key Degradation Pathways and Prevention:

  • Depurination: The presence of a methyl group at the N7 position of the guanine ring can destabilize the glycosidic bond in a corresponding nucleoside, making it susceptible to cleavage, especially under acidic conditions[8][9]. While 7,9-Dimethylguanine itself is a free base and does not have a glycosidic bond, the principle of N7-alkylation increasing the lability of the purine ring system is relevant, particularly if it is incorporated into a larger molecule or exposed to harsh conditions.

  • Hydrolytic Degradation: Prolonged exposure to strong acids or bases can lead to the opening of the imidazole ring of the purine.

  • Oxidation: Like all purines, 7,9-Dimethylguanine can be susceptible to oxidation, especially if exposed to air and light for extended periods.

Prevention Strategies:

Strategy Rationale Implementation
Proper Storage To minimize degradation from atmospheric moisture and oxygen.Store 7,9-Dimethylguanine as a solid under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature of 2-8°C or as specified by the supplier[3][10]. Avoid repeated freeze-thaw cycles of solutions.
Use of Freshly Prepared Solutions To avoid degradation in solution over time.Prepare solutions of 7,9-Dimethylguanine fresh for each experiment whenever possible. If you need to store solutions, aliquot them and store them at -20°C or -80°C.
pH Control To prevent acid- or base-catalyzed degradation.Maintain the pH of your experimental solutions within a stable range, typically close to neutral (pH 6-8), unless your protocol requires otherwise. Buffer your solutions adequately.
Avoid Harsh Reagents To prevent chemical modification or degradation.Be mindful of the reagents used in your experiments. Strong oxidizing agents and strong acids should be avoided unless they are a necessary part of a synthetic step, in which case the reaction should be carefully monitored and controlled[7].

Experimental Protocol: Stability Assessment by HPLC

  • Prepare a stock solution of 7,9-Dimethylguanine in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution into different aqueous buffers (e.g., pH 4, 7, and 9).

  • Incubate the solutions at different temperatures (e.g., 4°C, room temperature, and 37°C).

  • Take aliquots at various time points (e.g., 0, 1, 6, 24, and 48 hours).

  • Analyze the aliquots by reverse-phase HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% formic acid).

  • Monitor the appearance of new peaks and the decrease in the area of the main 7,9-Dimethylguanine peak over time to assess stability under different conditions.

Issue 3: Challenges in Oligonucleotide Synthesis

Question: I am trying to incorporate a derivative of 7,9-Dimethylguanine into a synthetic oligonucleotide, but I am seeing a high rate of failure sequences and truncated products. What could be the problem?

Answer:

Incorporating modified nucleobases into oligonucleotides presents several challenges. The issues you are experiencing are likely related to depurination during the synthesis cycle.

Underlying Cause:

The standard DNA synthesis cycle uses an acidic deblocking step to remove the dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the growing oligonucleotide chain. The commonly used deblocking agent, trichloroacetic acid (TCA), is a strong acid that can protonate the N7 position of guanine, leading to depurination[8][9]. This results in an abasic site in the oligonucleotide, which is then cleaved during the final basic deprotection step, leading to truncated products[9]. The presence of an N7-methyl group, as in a 7,9-Dimethylguanine derivative, would likely exacerbate this problem.

Workflow for Mitigating Depurination in Oligonucleotide Synthesis:

G start Start: High Failure Rate in Oligo Synthesis deblock Identify Acidic Deblocking as a Potential Cause of Depurination start->deblock tca Standard Method: Trichloroacetic Acid (TCA) deblock->tca dca Alternative: Dichloroacetic Acid (DCA) tca->dca Switch to Milder Acid contact_time Reduce Deblocking Time tca->contact_time Optimize Protocol dca->contact_time protecting_group Use Depurination-Resistant Protecting Groups (e.g., dmf-dG) contact_time->protecting_group analysis Analyze Product by HPLC and Mass Spectrometry protecting_group->analysis success Success: Increased Yield of Full-Length Product analysis->success Improved Purity fail Further Optimization Needed analysis->fail Persistent Issues

Caption: Strategies to minimize depurination during oligonucleotide synthesis.

Recommendations:

  • Use a Milder Deblocking Agent: Replace the standard 3% TCA in dichloromethane with 3% dichloroacetic acid (DCA) in dichloromethane. DCA has a higher pKa than TCA and is less likely to cause depurination[8].

  • Reduce Deblocking Time: Minimize the contact time of the acid with the growing oligonucleotide chain to the shortest duration necessary for complete detritylation.

  • Use Depurination-Resistant Protecting Groups: For any standard guanosine residues in your sequence, use phosphoramidites with protecting groups that stabilize the glycosidic bond, such as dimethylformamidine (dmf)[8][9]. While this may not be an option for your custom 7,9-Dimethylguanine derivative, it will improve the overall integrity of your oligonucleotide.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when handling 7,9-Dimethylguanine?

A1: As with any chemical, you should always handle 7,9-Dimethylguanine with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[7][10]. It is typically supplied as a solid powder, so you should avoid creating and inhaling dust[11]. Handle it in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes[7]. Refer to the specific Safety Data Sheet (SDS) provided by your supplier for detailed information.

Q2: What are the recommended storage conditions for 7,9-Dimethylguanine?

A2: 7,9-Dimethylguanine should be stored in a tightly sealed container in a refrigerator at 2-8°C[3]. Some suppliers may recommend storage at -20°C for long-term stability, especially for solutions[5][6]. It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and oxidation[10].

Q3: Can I use 7,9-Dimethylguanine in PCR or sequencing applications?

A3: The direct use of 7,9-Dimethylguanine as a free base in PCR or sequencing is not applicable. However, if you are working with a triphosphate derivative (7,9-Dimethyl-dGTP), its use would be highly experimental. Modified guanosine triphosphates, such as 7-deaza-dGTP, are used in PCR and sequencing to resolve secondary structures in GC-rich templates[12][13][14]. The presence of a methyl group at the N7 position in a standard dGTP would likely interfere with Watson-Crick base pairing and polymerase activity. Therefore, the use of a 7,9-Dimethylguanine derivative in such applications would require careful validation.

Q4: What analytical techniques are best for characterizing 7,9-Dimethylguanine?

A4: A combination of techniques is recommended for the comprehensive characterization of 7,9-Dimethylguanine:

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is ideal for determining the molecular weight and confirming the identity of the compound[15][16][17]. High-resolution mass spectrometry can provide an accurate mass measurement to confirm the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure and confirming the positions of the methyl groups.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for assessing the purity of your sample and for monitoring its stability over time[16][18].

  • UV-Vis Spectroscopy: This technique can be used to determine the concentration of 7,9-Dimethylguanine in solution and to confirm its characteristic absorbance maxima.

IV. References

  • Pharmaffiliates. (n.d.). 7,9-Dimethylguanine Hemitosylate. Retrieved from [Link]

  • Glen Research. (n.d.). Glen Report 21.211 - Technical Brief – Synthesis of Long Oligonucleotides. Retrieved from [Link]

  • PubMed. (2005). Analysis of 7-methylguanine using isotope dilution and gas chromatography/electron-capture negative chemical ionization mass spectrometry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Simultaneous determination of N7-alkylguanines in DNA by isotope-dilution LC-tandem MS coupled with automated solid-phase extraction and its application to a small fish model. Retrieved from [Link]

  • PubMed. (1989). Depurination from DNA of 7-methylguanine, 7-(2-aminoethyl)-guanine and ring-opened 7-methylguanines. Retrieved from [Link]

  • ScienceDirect. (2025, August 7). Structure-independent DNA amplification by PCR using 7-deaza-2'-deoxyguanosine. Retrieved from [Link]

  • Glen Research. (n.d.). Glen Report 22.19 - Technical Brief - Depurination of DNA During Oligonucleotide Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Depurination from DNA of 7-methylguanine, 7-(2-aminoethyl)-guanine and ring-opened 7-methylguanines.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands. Retrieved from [Link]

  • Journal of Molecular Pathology. (n.d.). 7-Deaza-2'-deoxyguanosine allows PCR and sequencing reactions from CpG islands. Retrieved from [Link]

  • NIST. (n.d.). 7-Methylguanine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quantitation of 7-Ethylguanine in Leukocyte DNA from Smokers and Nonsmokers by Liquid Chromatography-Nanoelectrospray-High Resolution Tandem Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2007, September 5). Stability of low concentrations of guanine-based antivirals in sucrose or maltitol solutions. Retrieved from [Link]

  • PubMed. (n.d.). Liquid chromatography-electrospray ionization tandem mass spectrometry analysis of 7-ethylguanine in human liver DNA. Retrieved from [Link]

  • Wiley Online Library. (2025, August 6). ChemInform Abstract: Preparation of Novel 3,7-, 7,9- and 1,7-Disubstituted Guanines. Retrieved from [Link]

  • MPN Forum. (n.d.). 7,9-Dimethylguanine. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • PubMed. (1999, January). Preparation of N2, N2,7-trimethylguanosine affinity columns. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Analysis of N7-(2-carbamoyl-2-hydroxyethyl)guanine in dried blood spot after food exposure by Ultra High Performance Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2001, December). 3,7-Dimethylguanine, a new purine from a Philippine sponge Zyzzya fuliginosa. Retrieved from [Link]

  • PubChem. (n.d.). 1,9-Dimethylguanine. Retrieved from [Link]

  • National Institutes of Health. (2023, February 21). Combined Use of RT-qPCR and NGS for Identification and Surveillance of SARS-CoV-2 Variants of Concern in Residual Clinical Laboratory Samples in Miami-Dade County, Florida. Retrieved from [Link]

  • Chemsrc. (2025, September 11). 1,7-Dimethylguanine. Retrieved from [Link]

Sources

Optimizing storage conditions for 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing the storage and handling of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate (also known as 7,9-Dimethylguanine).[1][2][3] Adherence to these guidelines is critical for ensuring the compound's integrity, which underpins the reliability and reproducibility of experimental outcomes.

I. Core Concepts: Understanding the Stability of a Dimethylated Purine

2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate is a synthetic purine derivative. The methylation at both the N7 and N9 positions introduces unique chemical properties that influence its stability.[1][2] The N7 position of guanine is highly nucleophilic and a primary site for alkylation.[4][5] This modification can lead to chemical instability.[5][6][7] Specifically, N7-alkylation introduces a positive charge on the purine ring system, which can make the glycosidic bond (if it were a nucleoside) or the purine ring itself susceptible to cleavage.[5] While our compound is not a nucleoside, the principle of electronic changes affecting stability remains. Therefore, careful control of the storage environment is paramount to prevent degradation.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate?

A1: For long-term storage of the solid compound, it is recommended to keep it in a dry environment at 2-8°C.[8] This temperature range minimizes the rate of potential degradation reactions. It is crucial to store the compound in a tightly sealed container to protect it from moisture.

Q2: How should I store solutions of this compound?

A2: The stability of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate in solution is not well-documented and may be limited. Based on the known instability of N7-methylated guanines, it is advisable to prepare solutions fresh for each experiment.[5][6][7] If short-term storage is unavoidable, aliquot the solution into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Studies on other small molecules in DMSO have shown that about 85% of compounds remain stable in a DMSO/water mixture (90/10) for up to 2 years at 4°C, but it is important to note that stability is compound-specific.[9]

Q3: Is this compound sensitive to light?

A3: While specific photostability data for this compound is unavailable, purine structures can be susceptible to photodegradation.[10] Therefore, it is best practice to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.

Q4: What solvents are recommended for dissolving 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate?

A4: The solubility of this compound should be experimentally determined. Dimethyl sulfoxide (DMSO) is a common solvent for many purine analogs.[11] When preparing solutions, ensure the solvent is anhydrous, as moisture can promote hydrolysis.

Q5: Are there any known chemical incompatibilities?

A5: Specific incompatibility data is not available. However, as a general precaution, avoid strong oxidizing agents, strong acids, and strong bases, as these can promote the degradation of the purine ring structure. Always consult the Safety Data Sheet (SDS) for the most comprehensive safety and incompatibility information.

III. Troubleshooting Guide

This section addresses common issues that may arise during the storage and use of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate, likely stemming from compound degradation.

Observed Issue Potential Cause Recommended Action
Loss of biological activity or inconsistent experimental results. Compound degradation due to improper storage (temperature, moisture, light) or solution instability.1. Verify storage conditions of the solid compound. 2. Prepare fresh solutions for each experiment. 3. Perform a quality control check on your stock (see Section IV).
Appearance of new peaks in HPLC or LC-MS analysis. Chemical degradation of the compound.1. Analyze the degradation products to understand the degradation pathway (hydrolysis, oxidation, etc.). 2. Review storage and handling procedures to identify the source of degradation. 3. Consider performing a forced degradation study to identify potential degradants (see Section IV).
Change in color or physical appearance of the solid compound. Significant degradation has likely occurred.Do not use the compound. Procure a new batch and strictly adhere to recommended storage conditions.
Precipitation of the compound from a solution that was previously clear. The compound may have low solubility or may be degrading to a less soluble product. The presence of water in DMSO can also decrease the solubility of some compounds.[12]1. Ensure the solution concentration is within the solubility limit. 2. Use anhydrous solvents. 3. If precipitation occurs upon freezing, the solution may need to be gently warmed and vortexed before use. However, be aware that this may not be suitable for all compounds.

IV. Experimental Protocols

Protocol 1: Quality Control and Stability Assessment using HPLC

This protocol outlines a basic method to assess the purity of your compound and monitor its stability over time.

Objective: To determine the purity of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate and detect the presence of degradation products.

Materials:

  • 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate

  • HPLC-grade water, acetonitrile, and methanol

  • Formic acid or phosphoric acid

  • A suitable C18 reversed-phase HPLC column

  • HPLC system with UV detector

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase suitable for purine analysis. A common starting point is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Sample Preparation:

    • Accurately weigh a small amount of the solid compound and dissolve it in a suitable solvent (e.g., DMSO or a water/acetonitrile mixture) to a known concentration (e.g., 1 mg/mL).

    • Further dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 10-50 µg/mL).

  • HPLC Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • Inject the prepared sample.

    • Run a gradient elution method to separate the parent compound from potential impurities or degradants. For example, a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

    • Monitor the elution profile at a suitable UV wavelength (e.g., around 254 nm, but should be optimized based on the compound's UV spectrum).

  • Data Analysis:

    • Integrate the peak areas of the main compound and any other observed peaks.

    • Calculate the purity of the compound as the percentage of the main peak area relative to the total peak area.

    • For stability studies, compare the chromatograms of freshly prepared solutions with those of aged or stressed samples. The appearance of new peaks or a decrease in the main peak area indicates degradation.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[13][14][15][16]

Objective: To identify the potential degradation pathways of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in a 50:50 mixture of acetonitrile and water).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24-48 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24-48 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24-48 hours.

    • Thermal Degradation: Incubate the solid compound at a high temperature (e.g., 80°C) for 48 hours. Also, reflux a solution of the compound.

    • Photodegradation: Expose a solution of the compound to a light source as per ICH Q1B guidelines.[10]

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by HPLC-UV or LC-MS to identify and quantify the parent compound and any degradation products.

V. Visualizing Degradation and Troubleshooting

Potential Degradation Pathway

A 2-Amino-7,9-dimethyl-9H- purin-7-ium-6-olate B Hydrolysis A->B C Oxidation A->C D Photodegradation A->D E Ring-opened Products B->E F Oxidized Purines C->F G Other Degradants D->G

Caption: Potential degradation pathways for the purine analog.

Troubleshooting Workflow

start Inconsistent Experimental Results check_storage Verify Solid Compound Storage Conditions (2-8°C, Dry, Dark) start->check_storage improper_storage Improper Storage check_storage->improper_storage Incorrect check_solution Assess Solution Handling Practices check_storage->check_solution Correct new_compound Procure New Compound & Correct Storage improper_storage->new_compound fresh_solution Prepare Fresh Solutions for Each Experiment check_solution->fresh_solution Not Using Fresh qc_check Perform HPLC/LC-MS Quality Control check_solution->qc_check Using Fresh fresh_solution->qc_check degradation_detected Degradation Detected? qc_check->degradation_detected end_ok Compound is Stable. Review Other Experimental Parameters. degradation_detected->end_ok No troubleshoot_degradation Investigate Cause of Degradation (e.g., Forced Degradation Study) degradation_detected->troubleshoot_degradation Yes

Caption: Troubleshooting workflow for inconsistent experimental results.

VI. References

  • PubChem. 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate. [Link]

  • Wang, Z., et al. (2011). N7 Methylation Alters Hydrogen Bonding Patterns of Guanine in Duplex DNA. Journal of the American Chemical Society, 133(41), 16438–16441. [Link]

  • Lawley, P. D., & Brookes, P. (1963). Further studies on the alkylation of nucleic acids and their constituent nucleotides. Biochemical Journal, 89(1), 127–138. [Link]

  • Zhong, M., et al. (2015). Structural and kinetic studies of the effect of guanine-N7 alkylation and metal cofactors on DNA replication. Nucleic Acids Research, 43(19), 9404–9415. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11–35. [Link]

  • Alsante, K. M., et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 38(4). [Link]

  • Kuráň, P., et al. (1996). HPLC method for measurement of purine nucleotide degradation products in cerebrospinal fluid. Clinical Chemistry, 42(5), 785–788. [Link]

  • Cheng, G., et al. (2021). Metabolic signatures of metabolites of the purine degradation pathway in human plasma using HILIC UHPLC-HRMS. Journal of Chromatography B, 1180, 122883. [Link]

  • Kozlowski, M. C., et al. (2007). The stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 12(4), 544–550. [Link]

  • Ziath. Samples in DMSO: What an end user needs to know. [Link]

Sources

Technical Support Center: Troubleshooting Unexpected Results in Assays with 7,9-Dimethylguanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 7,9-Dimethylguanine. This guide is designed to provide in-depth troubleshooting assistance for common and unexpected issues that may arise during your experiments. As a modified purine base, 7,9-Dimethylguanine can present unique challenges in various assay formats. This resource provides a structured, question-and-answer-based approach to identify and resolve these issues, ensuring the integrity and reliability of your results.

Section 1: Foundational Issues - Compound Integrity and Handling

Before delving into assay-specific troubleshooting, it is crucial to address the foundational aspects of compound handling and preparation. Issues at this stage are often the root cause of unexpected results.

FAQ 1: I am not observing any effect of 7,9-Dimethylguanine in my assay. Where do I start?

There are several potential reasons for a lack of activity, which can be broadly categorized into issues with the compound itself, the experimental protocol, or the biological system. A systematic approach is key to identifying the problem.

Troubleshooting Workflow for Lack of Activity

start No Activity Observed compound Verify Compound Integrity & Concentration start->compound solubility Assess Solubility in Assay Buffer compound->solubility If integrity is confirmed protocol Review Assay Protocol & Execution solubility->protocol If soluble system Evaluate Biological System protocol->system If protocol is correct conclusion Systematically Address Findings system->conclusion start High Background or False Positive in Fluorescence Assay autofluorescence Test for Compound Autofluorescence start->autofluorescence quenching Test for Quenching autofluorescence->quenching If not autofluorescent spectral_shift Red-Shift Assay Wavelengths autofluorescence->spectral_shift If autofluorescent quenching->spectral_shift If quenching is observed orthogonal_assay Confirm with Orthogonal Assay spectral_shift->orthogonal_assay If red-shifting is not feasible conclusion Validate True Hits orthogonal_assay->conclusion

Caption: A decision tree for troubleshooting fluorescence assay interference.

Detailed Troubleshooting Steps:

  • Test for Autofluorescence:

    • Prepare a plate with your assay buffer and various concentrations of 7,9-Dimethylguanine, but without the fluorescent reporter probe.

    • Read the plate using the same excitation and emission wavelengths as your main experiment.

    • A significant signal in the absence of the reporter indicates that 7,9-Dimethylguanine is autofluorescent under your assay conditions.

  • Test for Quenching:

    • Prepare a plate with your assay buffer and the fluorescent reporter probe at the concentration used in your assay.

    • Add a range of concentrations of 7,9-Dimethylguanine.

    • A concentration-dependent decrease in the fluorescence signal suggests that your compound is quenching the reporter.

  • Mitigation Strategies:

    • Red-Shift Wavelengths: If possible, switch to a fluorescent reporter that excites and emits at longer wavelengths (red-shifted). Small molecule autofluorescence is more common in the blue-green spectral region. [1][2] * Pre-read the Plate: Some plate readers allow for a "pre-read" of the compound plate before the addition of the fluorescent substrate. This background signal can then be subtracted from the final reading.

    • Confirm with an Orthogonal Assay: Validate your findings using a non-fluorescence-based method, such as an absorbance-based or luminescence-based assay, if available. [3]

FAQ 4: In my enzyme-based assay (e.g., kinase assay), the results are inconsistent and not dose-dependent. What could be the issue?

Inconsistent results in enzyme assays can stem from several factors, including compound aggregation, non-specific inhibition, or interference with the detection system.

Potential Causes and Solutions for Inconsistent Enzyme Assay Results:

Potential CauseExplanationTroubleshooting Steps
Compound Aggregation At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes, leading to a steep and often irreproducible dose-response curve.Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregates. Perform dynamic light scattering (DLS) to directly assess aggregation.
Chemical Reactivity The compound may be chemically reacting with assay components, such as a thiol group on a cysteine residue of the enzyme. [4]Perform a pre-incubation experiment where the enzyme and 7,9-Dimethylguanine are incubated together before adding the substrate. A time-dependent increase in inhibition suggests covalent modification. A dithiothreitol (DTT) counter-screen can also identify thiol-reactive compounds. [4]
Interference with Detection If the assay uses a coupled-enzyme system (e.g., measuring ATP consumption via luciferase), 7,9-Dimethylguanine could be inhibiting the reporter enzyme rather than the primary target.Run a counter-assay against the reporter enzyme alone to rule out off-target inhibition.
Off-Target Binding 7,9-Dimethylguanine may be binding to other proteins in the assay mixture, such as bovine serum albumin (BSA), reducing its effective concentration. [5][6][7]Reduce or remove non-essential proteins from the assay buffer. Be aware that this may affect enzyme stability.
FAQ 5: I am conducting a cell-based assay and observing unexpected cytotoxicity. How can I determine if this is a specific or off-target effect?

It is crucial to differentiate between on-target cytotoxicity (due to the intended mechanism of action) and non-specific or off-target toxicity.

Steps to Differentiate Specific vs. Off-Target Cytotoxicity:

  • Time-Course and Concentration-Response Analysis:

    • Perform a detailed time-course experiment (e.g., 6, 24, 48, 72 hours) at multiple concentrations of 7,9-Dimethylguanine. On-target effects often have a characteristic time and concentration dependency.

    • Use both a viability assay (e.g., measuring metabolic activity) and a cytotoxicity assay (e.g., measuring membrane integrity) to get a more complete picture. [8]

  • Target Engagement and Downstream Effects:

    • If the molecular target of 7,9-Dimethylguanine is known, use a target engagement assay (e.g., cellular thermal shift assay - CETSA) to confirm that the compound is binding to its intended target in cells.

    • Measure a known downstream biomarker of target modulation. If cytotoxicity is observed at concentrations well above those required for target engagement and downstream signaling changes, it may be an off-target effect.

  • Control Cell Lines:

    • Test the compound in a cell line that does not express the intended target. If cytotoxicity is still observed, it is likely due to an off-target mechanism.

  • Structural Analogs:

    • Synthesize or obtain a structurally similar but inactive analog of 7,9-Dimethylguanine. This analog should not bind to the intended target. If this inactive analog still causes cytotoxicity, it strongly suggests an off-target effect or a general chemical toxicity.

Section 3: Assay Validation and Data Interpretation

Ensuring the validity of your assay is paramount for reliable data interpretation.

FAQ 6: How do I properly validate my assay to ensure the results with 7,9-Dimethylguanine are trustworthy?

A phase-appropriate approach to assay validation is recommended. [9][10]For research and early-stage drug discovery, this involves demonstrating that the assay is robust, reproducible, and specific for the intended measurement.

Key Assay Validation Parameters:

ParameterDefinitionHow to Assess
Precision The closeness of agreement between independent test results.Calculate the coefficient of variation (%CV) for intra-assay (within a plate) and inter-assay (between plates) replicates.
Accuracy The closeness of the measured value to the true value.For quantitative assays, use a known standard. For relative assays, ensure positive and negative controls perform as expected.
Specificity The ability of the assay to assess unequivocally the analyte in the presence of components which may be expected to be present.Test for interference from the vehicle (DMSO), related but inactive compounds, and other components in the sample matrix.
Linearity and Range The ability to provide results that are directly proportional to the concentration of the analyte in the sample.Generate a standard curve with a known analyte or a dose-response curve with a reference compound.
Robustness A measure of the assay's capacity to remain unaffected by small, but deliberate variations in method parameters.Systematically vary parameters like incubation time, temperature, and reagent concentrations to assess the impact on assay performance.

Assay Validation Workflow

start Assay Development optimization Assay Optimization start->optimization qualification Assay Qualification (Precision, Accuracy, Specificity) optimization->qualification validation Full Assay Validation (Linearity, Range, Robustness) qualification->validation For later stage/critical assays routine_use Routine Use with Quality Control qualification->routine_use For early stage research validation->routine_use

Caption: A workflow for the stages of assay validation.

By systematically addressing these potential issues, researchers can increase the reliability and reproducibility of their data when working with 7,9-Dimethylguanine and other novel small molecules. This structured troubleshooting approach, grounded in fundamental biochemical and pharmacological principles, will help to distinguish true biological effects from experimental artifacts.

References

  • ELISA Troubleshooting Guide. Arigo Biolaboratories Corp. (URL: [Link])

  • ELISA Troubleshooting Guide - Bio-Techne. (URL: [Link])

  • ELISA Troubleshooting Guide - ResearchGate. (URL: [Link])

  • Fact versus artifact: Avoiding erroneous estimates of sulfated glycosaminoglycan content using the dimethylmethylene blue colorimetric assay for tissue-engineered constructs - NIH. (URL: [Link])

  • Enzymatic release of 7-methylguanine from methylated DNA by rodent liver extracts - PubMed. (URL: [Link])

  • Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf. (URL: [Link])

  • Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. (URL: [Link])

  • Particle-induced artifacts in the MTT and LDH viability assays - PMC - NIH. (URL: [Link])

  • Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf. (URL: [Link])

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC - NIH. (URL: [Link])

  • Industry recommendations for phase appropriate approach for assay validation in Cell and Gene Therapies (CGTs) - Eurofins Scientific. (URL: [Link])

  • Cytotoxicity Testing of 9667 Tox21 Compounds using Two Real-Time Assays by Promega. (URL: [Link])

  • Identification of distant drug off-targets by direct superposition of binding pocket surfaces. (URL: [Link])

  • Determination of N7-methylguanine in DNA of white blood cells from cancer patients treated with dacarbazine - PubMed. (URL: [Link])

  • Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC - NIH. (URL: [Link])

  • Interference with Fluorescence and Absorbance - PubMed. (URL: [Link])

  • Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines - PMC - NIH. (URL: [Link])

  • Clinical Assay Development Stages - National Institute of Allergy and Infectious Diseases (NIAID). (URL: [Link])

  • Assay Guidance Manual [Internet] - PubMed. (URL: [Link])

  • Off-target binding of an anti-amyloid beta monoclonal antibody to platelet factor 4 causes acute and chronic toxicity in cynomolgus monkeys - PMC - NIH. (URL: [Link])

  • AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - NIH. (URL: [Link])

  • Interference with Fluorescence and Absorbance | Request PDF - ResearchGate. (URL: [Link])

  • Degradation products of cyanidin glycosides from tart cherries and their bioactivities. (URL: [Link])

  • A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. (URL: [Link])

  • Flow Cytometry Method Validation Protocols - PubMed. (URL: [Link])

  • Kinase Inhibitor Profiling Reveals Unexpected Opportunities to Inhibit Disease-Associated Mutant Kinases - ResearchGate. (URL: [Link])

  • The emergence of cell-based protein arrays to test for polyspecific off-target binding of antibody therapeutics - NIH. (URL: [Link])

  • (PDF) Highly specific off-target binding identified and eliminated during the humanization of an antibody against FGF receptor 4 - ResearchGate. (URL: [Link])

  • The Action of Proteolytic Enzymes on N, N-Dimethyl Proteins - ResearchGate. (URL: [Link])

  • DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC - NIH. (URL: [Link])

  • Single Domain Antibody Fragments as Drug Surrogates Targeting Protein–Protein Interactions inside Cells - MDPI. (URL: [Link])

  • Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers - PMC - NIH. (URL: [Link])

Sources

Overcoming solubility problems with 7,9-Dimethylguanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 7,9-Dimethylguanine (CAS 524-35-6). As a key guanine derivative used in various research applications, including the synthesis of related compounds like Herbipoline, its effective use is paramount.[1] However, like many purine derivatives, 7,9-Dimethylguanine exhibits poor aqueous solubility, a challenge that can lead to experimental variability and failure.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights and protocols to diagnose, troubleshoot, and overcome the solubility challenges associated with this compound, ensuring the integrity and success of your experiments.

Section 1: Understanding the Solubility Challenge

The molecular structure of 7,9-Dimethylguanine, a substituted purine, is inherently hydrophobic and possesses a crystalline structure that contributes to its low solubility in neutral aqueous solutions.[2][3] The key to solubilizing this compound lies in disrupting the intermolecular forces of the crystal lattice and finding a suitable solvent system that can accommodate its chemical properties. This often requires moving beyond simple aqueous buffers and employing strategies that alter pH or leverage co-solvents.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my 7,9-Dimethylguanine precipitating out of my aqueous buffer?

A1: Precipitation is the most common issue and typically stems from the concentration of 7,9-Dimethylguanine exceeding its solubility limit in a given solution. Several interacting factors can cause this:

  • pH of the Buffer: This is the most critical factor. Guanine derivatives often have ionizable groups. Their solubility is highly dependent on the pH of the solution.[4] For the related compound 7-Methylguanine, solubility is significantly increased in basic conditions (e.g., 1 M NaOH), which deprotonates the molecule, making it more polar and water-soluble.[5] It is highly probable that 7,9-Dimethylguanine behaves similarly, exhibiting minimal solubility near neutral pH and increased solubility in alkaline conditions.

  • Improper Dilution ("Solvent Shock"): This is the most frequent procedural error. Rapidly diluting a concentrated organic stock solution (like DMSO) into a large volume of aqueous buffer creates localized supersaturation. The compound cannot partition into the aqueous phase quickly enough and "crashes out" of the solution as a fine precipitate.[4]

  • High Final Concentration: Your target concentration may simply be above the thermodynamic solubility limit of the compound in your final buffer system.

  • Buffer Composition: Certain buffer ions can influence solubility. Phosphate buffers, for instance, can sometimes reduce the solubility of small molecules compared to alternatives like Tris or HEPES.[4][6]

Q2: What is the recommended solvent for preparing a high-concentration stock solution?

A2: For preparing a stock solution, a water-miscible organic solvent is essential.

  • Primary Recommendation: Dimethyl sulfoxide (DMSO) is the preferred solvent for initial dissolution. It is a powerful, polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds.

  • Alternatives: If DMSO is incompatible with your experimental system, other options include N,N-Dimethylformamide (DMF) or ethanol. However, the solubility in these solvents may be lower than in DMSO, so a solubility test is recommended.[7]

Q3: My solution was clear initially but formed a precipitate after being stored at 4°C. What happened?

A3: This is a classic case of temperature-dependent solubility. Most compounds, including 7,9-Dimethylguanine, are less soluble at lower temperatures.[8] While your compound may have been fully dissolved at room temperature or 37°C, cooling the solution reduced its solubility limit, causing the excess to precipitate.

Causality: At a molecular level, the decrease in thermal energy allows the intermolecular forces between the 7,9-Dimethylguanine molecules to overcome the weaker solute-solvent interactions, leading to re-crystallization or aggregation.[8]

Best Practice: Always prepare aqueous working solutions of 7,9-Dimethylguanine fresh for each experiment and avoid cold storage. If a solution must be prepared in advance, store it at the temperature of the experiment and visually inspect for precipitation before use.[8]

Section 3: In-Depth Troubleshooting & Experimental Protocols

This section provides actionable guides to resolve specific precipitation problems.

Problem 1: Immediate Precipitation Upon Dilution into Aqueous Buffer

This "crashing out" phenomenon is typically due to solvent shock. The key is to create a more gradual transition from the organic stock solvent to the aqueous buffer.

Protocol 1: Stepwise Dilution to Prevent Solvent Shock

This protocol is designed to mitigate the rapid polarity change that causes precipitation.

  • Prepare Stock Solution: Dissolve 7,9-Dimethylguanine in 100% DMSO to a concentration of 10-50 mM. Ensure it is fully dissolved by vortexing. Gentle warming (37°C) or brief sonication can be used to aid dissolution.[4]

  • Create an Intermediate Dilution (Optional but Recommended):

    • Prepare a 1:1 mixture of your final aqueous buffer and a co-solvent like ethanol or isopropanol.

    • Dilute your DMSO stock 10-fold into this intermediate mixture. This creates a less concentrated, more aqueous-compatible stock.

  • Final Dilution:

    • Vigorously stir or vortex your final volume of aqueous buffer.

    • Add the stock solution (either the DMSO primary stock or the intermediate dilution) drop-by-drop, or in very small aliquots, into the vortexing buffer. This ensures immediate dispersion and avoids localized high concentrations.

  • Final Inspection: After addition, vortex the final solution for another 30 seconds. Visually inspect it against a dark background to ensure it is clear and free of any precipitate.[4]

Visualization: Dilution Workflow

G cluster_0 Incorrect Method (Solvent Shock) cluster_1 Correct Method (Stepwise Dilution) A 100 µL 50 mM Stock in DMSO C Precipitation (Crash Out) A->C Rapid Addition B 9.9 mL Aqueous Buffer B->C D 10 µL 50 mM Stock in DMSO F Clear Solution (500 µM) D->F Slow, Dropwise Addition into Vortexing Buffer E 990 µL Aqueous Buffer E->F

Caption: Workflow comparing incorrect rapid dilution with the correct stepwise method.

Problem 2: Low Overall Solubility in Final Assay Buffer

If the compound is still insoluble even with proper dilution techniques, the buffer environment itself needs to be optimized.

Protocol 2: pH and Co-Solvent Optimization

This protocol helps identify a buffer system where 7,9-Dimethylguanine has higher intrinsic solubility.

  • pH Screening:

    • Prepare several small batches of your buffer at different pH values. Based on related compounds, higher pH is likely to increase solubility.[5] A suggested range is pH 7.5, 8.0, 8.5, and 9.0.

    • Causality: Increasing the pH deprotonates the guanine structure, increasing its polarity and favorability for interaction with water molecules.

    • Perform a small-scale solubility test by adding your DMSO stock to each buffer using the stepwise dilution method (Protocol 1). Determine the highest pH that is compatible with your assay and provides sufficient solubility.

  • Co-Solvent Inclusion:

    • If pH adjustment is not possible or insufficient, consider including a small percentage of a water-miscible organic solvent in your final buffer.

    • Common co-solvents include DMSO (≤1%), ethanol (≤5%), or polyethylene glycol (PEG).[7][9]

    • Important: Always run a vehicle control to ensure the co-solvent concentration does not affect your experimental results.

  • Buffer System Evaluation:

    • If using a phosphate buffer, test an alternative like Tris-HCl or HEPES, as they are sometimes more amenable to keeping hydrophobic compounds in solution.[4]

Visualization: Troubleshooting Decision Tree

G Start Precipitation Observed Q1 When does it occur? Start->Q1 Immediate Immediately upon dilution Q1->Immediate Immediately Later Over time or during storage Q1->Later Later Sol1 Likely 'Solvent Shock'. Use Stepwise Dilution (Protocol 1). Immediate->Sol1 Sol2 Temperature-dependent solubility issue. Later->Sol2 Q2 Still precipitates? Sol1->Q2 Sol2_Action Prepare solutions fresh. Avoid cold storage. Re-warm if necessary. Sol2->Sol2_Action Success Clear Solution Sol2_Action->Success Sol3 Concentration exceeds solubility limit. Optimize buffer (Protocol 2). Q2->Sol3 Yes Q2->Success No Sol3_Action 1. Increase buffer pH. 2. Add co-solvent. 3. Lower final concentration. Sol3->Sol3_Action Sol3_Action->Success

Caption: Decision workflow for troubleshooting 7,9-Dimethylguanine precipitation.

Section 4: Summary of Solubilization Parameters

For quick reference, the following table summarizes the key strategies and their underlying principles.

ParameterRecommended StrategyRationale & Causality
Stock Solution Use 100% DMSO.Powerful organic solvent that effectively disrupts the crystal lattice of the solid compound.
Dilution Method Employ stepwise dilution into a vortexing aqueous buffer.Prevents localized supersaturation ("solvent shock") by ensuring rapid dispersion of the compound upon entering the less favorable aqueous environment.[4]
pH Increase the pH of the final aqueous buffer (e.g., pH > 8.0).Deprotonation of the guanine moiety increases the molecule's polarity and enhances its interaction with water, thereby increasing solubility.[5]
Co-solvents Include a small percentage (e.g., <1% DMSO, <5% Ethanol) in the final buffer.Acts as a "bridge" between the hydrophobic compound and the aqueous solvent, improving overall solvation.[9]
Temperature Prepare fresh and use at a constant temperature. Avoid cold storage.Solubility is directly proportional to temperature for most solids. Cooling a saturated solution will cause precipitation.[8]
Buffer Choice Consider Tris or HEPES over phosphate buffers if issues persist.Phosphate ions can sometimes have a "salting-out" effect on certain small molecules, reducing their solubility.[4][6]

Section 5: Advanced Solubilization Strategies

For applications requiring higher concentrations or specific formulations (e.g., in drug development), more advanced techniques may be necessary. These methods typically require specialized equipment and formulation expertise.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules like 7,9-Dimethylguanine, forming an inclusion complex that has significantly improved aqueous solubility.[10][11][12]

  • Nanosuspensions: This involves reducing the particle size of the solid compound down to the sub-micron (nanometer) range. The vast increase in surface area enhances the dissolution rate according to the Noyes-Whitney equation.[11][13][14]

  • Solid Dispersions: In this technique, the compound is dispersed at a molecular level within a hydrophilic polymer matrix. When this solid dispersion is introduced to an aqueous medium, the polymer dissolves, releasing the compound as very fine particles, which enhances solubility and dissolution.[2][9][15]

These advanced strategies offer powerful solutions but require significant development and characterization, as detailed in various formulation science reviews.[2][15]

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). J Formul Sci Bioavailab. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Ritika, S. L., Harikumar, & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. [Link]

  • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Techniques to improve the solubility of poorly soluble drugs. (2015). ResearchGate. [Link]

  • Shaikh, A. R., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]

  • Al-Badr, A. A., & El-Enazi, F. K. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (2022). NIH. [Link]

  • 7,9-Dimethylguanine Hemitosylate Product Page. Pharmaffiliates. [Link]

  • 2,n2-Dimethylguanine PubChem Entry. NIH. [Link]

  • How can I prevent my antibodies from precipitating during purification? (2022). ResearchGate. [Link]

  • SOLUBILITY OF SOME NON-POLAR GASES IN MIXED SOLVENTS. TSI Journals. [Link]

  • Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents... (2018). ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of Substituted Purine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis of substituted purine derivatives. As a cornerstone of numerous biologically active molecules, including therapeutics for oncology, virology, and inflammatory diseases, the synthesis of functionalized purines is a critical endeavor in modern medicinal chemistry.[1] However, the unique electronic properties and multiple reactive sites of the purine scaffold present a distinct set of challenges for the synthetic chemist.

This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these vital compounds. Here, we move beyond simple protocols to provide in-depth, experience-driven troubleshooting advice in a practical question-and-answer format. Our goal is to equip you with the knowledge to diagnose common issues, understand their root causes, and implement effective solutions in your laboratory.

Core Challenges in Purine Synthesis: A Troubleshooting Guide

Section 1: Regioselectivity in N-Alkylation

The purine core possesses multiple nucleophilic nitrogen atoms, leading to a classic challenge in regioselectivity during alkylation reactions. The N9 and N7 positions of the imidazole ring are the most common sites of alkylation, and achieving selectivity is often a primary hurdle.[2][3][4] Direct alkylation frequently results in a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically favored and desired product.[5][6]

Q1: My N-alkylation of a 6-chloropurine is yielding a difficult-to-separate mixture of N7 and N9 isomers. How can I improve N9 selectivity?

A1: This is a very common problem. The ratio of N9 to N7 alkylation is influenced by several factors, including the nature of the purine substrate, the alkylating agent, the base, and the solvent.

  • Steric Hindrance: One of the most effective strategies is to introduce a bulky substituent at the C6 position of the purine. This can sterically shield the N7 position, favoring alkylation at the more accessible N9 position.[3] For instance, employing a 6-(heteroaryl)purine can create a conformation where the heteroaryl group physically blocks access to N7.[2][3]

  • Reaction Conditions:

    • Base and Solvent: The choice of base and solvent can significantly impact the N9/N7 ratio. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) often favors N9 alkylation.[2][3]

    • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetic product, which is often the N9 isomer.

  • Protecting Groups: While more synthetically intensive, the use of protecting groups can offer definitive regiocontrol. For example, protecting the N9 position with a removable group, performing the desired chemistry, and then deprotecting is a valid, albeit longer, strategy.

Experimental Protocol: Regioselective N9-Alkylation of 6-(imidazol-1-yl)purine

This protocol is adapted from methodologies that leverage steric hindrance to achieve high N9 selectivity.[3]

  • Preparation: To a solution of 6-(imidazol-1-yl)purine (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Anion Formation: Stir the mixture at room temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases, indicating the formation of the purine anion.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., ethyl iodide, 1.2 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Q2: I am specifically trying to synthesize the N7-alkylated purine isomer, but the N9 isomer is always the major product. How can I reverse the selectivity?

A2: While N9 is thermodynamically more stable, achieving N7 selectivity is possible, though often more challenging.[5]

  • Lewis Acid Catalysis: A recently developed method involves the use of a Lewis acid, such as tin(IV) chloride (SnCl4), with an N-trimethylsilylated purine and a tertiary alkyl halide. This approach has shown promise for direct, regioselective N7 tert-alkylation.[5]

  • Multi-step Synthesis: A more traditional, yet reliable, method involves a multi-step sequence. One can start with a pyrimidine derivative and build the imidazole ring in a manner that directs the desired N7 substitution.[5] Alternatively, some protocols involve alkylation of an N9-substituted purine to form a purinium salt, followed by selective cleavage of the N9 substituent.[5]

Logical Workflow for N-Alkylation Regioselectivity

start Start: N-Alkylation of Purine q1 Desired Isomer? start->q1 n9_path N9 Isomer q1->n9_path N9 n7_path N7 Isomer q1->n7_path N7 strategy_n9 Employ Steric Hindrance at C6 (e.g., 6-heteroaryl substituent) n9_path->strategy_n9 strategy_n7 Direct N7-Alkylation Method n7_path->strategy_n7 conditions_n9 Optimize Conditions: - NaH in DMF - Lower Temperature strategy_n9->conditions_n9 result_n9 High Yield of N9 Isomer conditions_n9->result_n9 lewis_acid Use Lewis Acid (e.g., SnCl4) with silylated purine strategy_n7->lewis_acid multi_step Consider Multi-step Synthesis (e.g., imidazole ring formation) strategy_n7->multi_step result_n7 N7 Isomer Obtained lewis_acid->result_n7 multi_step->result_n7

Caption: Decision workflow for achieving N9 or N7 regioselectivity.

Section 2: C-H Functionalization and Cross-Coupling Reactions

Direct C-H functionalization and transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of substituted purines, allowing for the introduction of a wide array of substituents at the C2, C6, and C8 positions.[7][8][9] These methods often offer greater efficiency and functional group tolerance compared to traditional synthetic routes.[7][10]

Q3: I am attempting a Suzuki cross-coupling reaction at the C6 position of a 6-chloropurine derivative, but I am getting low yields and significant decomposition of my starting material. What could be the issue?

A3: Low yields and decomposition in cross-coupling reactions with purines often point to issues with the catalyst system, reaction conditions, or substrate stability.

  • Catalyst and Ligand Choice: The combination of the palladium source (e.g., Pd(OAc)2, Pd2(dba)3) and the phosphine ligand is critical. For electron-rich purine systems, bulky, electron-rich phosphine ligands such as XPhos or SPhos can be highly effective. Consider screening a panel of ligands to find the optimal one for your specific substrate.

  • Base and Solvent: The choice of base is crucial. Inorganic bases like K2CO3 or Cs2CO3 are commonly used. The solvent system, often a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water, must be carefully optimized. Ensure all reagents and solvents are thoroughly degassed to prevent catalyst deactivation by oxygen.

  • Microwave Irradiation: For sluggish reactions, microwave heating can often improve yields and reduce reaction times. However, be mindful of potential substrate decomposition at elevated temperatures.

  • Alternative Coupling Strategies: If Suzuki coupling proves problematic, consider other cross-coupling reactions. For instance, photoredox/nickel dual catalysis has emerged as a powerful method for the sp2–sp3 cross-coupling of unprotected 6-chloropurine nucleosides with alkyl bromides.[11][12]

Q4: I want to introduce an aryl group at the C8 position of my purine. Is direct C-H arylation a viable strategy?

A4: Yes, direct C-H arylation at the C8 position is a well-established and efficient method.[7] This approach avoids the need for pre-functionalization (e.g., halogenation) of the purine at C8.

  • Typical Conditions: These reactions are often catalyzed by palladium, frequently in combination with a copper(I) co-catalyst (e.g., CuI).[7] A base such as Cs2CO3 or K2CO3 is required, and the reaction is typically performed in a high-boiling polar aprotic solvent like DMF or DMA at elevated temperatures.

  • Mechanism Insight: The reaction is believed to proceed via an initial coordination of the copper(I) to the N7 atom of the purine, which facilitates the C-H activation at the adjacent C8 position.[7]

  • Scope and Limitations: This method is compatible with a range of aryl halides, although electron-deficient aryl halides tend to react more efficiently. The purine substrate can also be varied, including protected and unprotected nucleosides.

Visualizing a General Cross-Coupling Catalytic Cycle

Pd0 Pd(0)L_n PdII_complex L_nPd(II)(R1)(X) Pd0->PdII_complex R1-X OA Oxidative Addition PdII_R1R2 L_nPd(II)(R1)(R2) PdII_complex->PdII_R1R2 R2-M TM Transmetalation PdII_R1R2->Pd0 R1-R2 Product R1-R2 RE Reductive Elimination R1X R1-X R2M R2-M

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling.

Section 3: Purification and Solubility

The unique properties of purine derivatives often lead to challenges in their purification and handling, particularly concerning solubility.

Q5: My substituted purine derivative is showing significant peak tailing during silica gel column chromatography. How can I improve the separation?

A5: Peak tailing of purines on silica gel is a classic problem arising from the interaction of the basic nitrogen atoms in the purine ring with the acidic silanol groups on the silica surface.[13]

  • Mobile Phase Modification: The most common solution is to add a basic modifier to your eluent. A small amount (0.1-1%) of triethylamine (TEA) or ammonium hydroxide can neutralize the acidic sites on the silica, leading to sharper peaks and better separation.[13]

  • Alternative Stationary Phases:

    • Amine-functionalized silica: These columns are less acidic and can provide excellent peak shape for basic compounds like purines.[13][14]

    • Reversed-phase chromatography (C18): For polar purine derivatives, reversed-phase flash chromatography or HPLC using a water/acetonitrile or water/methanol gradient is often a superior purification method.[13][14]

Q6: My final purine compound has very poor solubility in both aqueous and common organic solvents, making biological assays and further reactions difficult. What are my options?

A6: Poor solubility is a frequent issue, especially with unsubstituted or highly crystalline purines.[15] The purine ring itself is largely hydrophobic, and solubility is heavily influenced by its substituents.[15]

  • For Biological Assays (Aqueous Solubility):

    • pH Adjustment: If your compound has ionizable functional groups, adjusting the pH of the buffer can significantly increase solubility.[15][16]

    • Co-solvents: Using a small percentage of a water-miscible organic solvent like DMSO or ethanol is a standard practice for preparing stock solutions.[16] However, always run a vehicle control to ensure the solvent itself does not affect the assay. The final DMSO concentration should typically be kept below 0.5%.[16]

    • Excipients: For in vitro studies, cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) can be used to form inclusion complexes, which enhance the aqueous solubility of hydrophobic molecules.[15][16]

  • For Organic Reactions:

    • Solvent Screening: Test a range of polar aprotic solvents like DMF, DMA, NMP, or DMSO. Heating can also improve solubility.

    • Protecting Groups: The introduction of lipophilic protecting groups (e.g., benzyl, silyl ethers) can dramatically increase solubility in organic solvents, facilitating subsequent synthetic steps.[17]

Data Summary: Common Purification Strategies for Purine Derivatives

ChallengeCompound PolarityRecommended Stationary PhaseTypical Mobile Phase Modifier
Peak Tailing on SilicaNon-polar to Moderately PolarSilica Gel0.1-1% Triethylamine or Ammonia
Strong Retention on SilicaPolarReversed-Phase (C18)0.1% TFA or Formic Acid (for MS compatibility)
Basic Compound PurificationNon-polar to PolarAmine-functionalized SilicaNone typically needed
High PolarityVery PolarReversed-Phase (C18)Water/Acetonitrile or Water/Methanol gradient

Table adapted from information in Teledyne Isco application notes and other sources.[13][14]

Conclusion

The synthesis of substituted purine derivatives is a field rich with opportunity and challenge. By understanding the underlying principles of regioselectivity, mastering modern cross-coupling techniques, and employing strategic purification and solubilization methods, researchers can overcome the common hurdles associated with these complex heterocycles. This guide provides a foundation for troubleshooting, but we encourage continuous learning and adaptation as new synthetic methodologies emerge.

References

  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. National Center for Biotechnology Information.[Link]

  • Hydrogen-bond-assisted Controlled C-H Functionalization via Adaptive Recognition of a Purine Directing Group. PubMed.[Link]

  • Purine and Related Compound Purification Strategies. Teledyne Labs.[Link]

  • Regioselective C–H and N–H functionalization of purine derivatives and analogues: a synthetic and mechanistic perspective. Catalysis Science & Technology (RSC Publishing).[Link]

  • Hydrogen-Bond-Assisted Controlled C–H Functionalization via Adaptive Recognition of a Purine Directing Group. Journal of the American Chemical Society.[Link]

  • New developments in direct functionalization of C–H and N–H bonds of purine bases via metal catalyzed cross-coupling reactions. RSC Publishing.[Link]

  • Recent Advances in C–H Functionalization. The Journal of Organic Chemistry.[Link]

  • Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. PubMed.[Link]

  • Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1. ACS Publications.[Link]

  • Synthesis and Medicinal Uses of Purine. Pharmaguideline.[Link]

  • Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling. National Center for Biotechnology Information.[Link]

  • Base protection of purine nucleosides: how to choose a protecting group? Reddit.[Link]

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. National Center for Biotechnology Information.[Link]

  • Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling. ACS Medicinal Chemistry Letters.[Link]

  • An Unusual Protector-Protégé Strategy for the Biosynthesis of Purine Nucleoside Antibiotics. ScienceDirect.[Link]

  • PURINE SYNTHESIS. Surendranath College.[Link]

  • Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H 1. ResearchGate.[Link]

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega.[Link]

  • Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. MDPI.[Link]

  • Recent Developments in the Synthesis of Substituted Purine Nucleosides and Nucleotides. Bentham Science.[Link]

  • Towards the Use of Adsorption Methods for the Removal of Purines from Beer. National Center for Biotechnology Information.[Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.[Link]

  • Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs. National Center for Biotechnology Information.[Link]

  • Purine and Pyrimidine Nucleotide Synthesis and Metabolism. National Center for Biotechnology Information.[Link]

  • The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions. ResearchGate.[Link]

  • Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. National Center for Biotechnology Information.[Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Center for Biotechnology Information.[Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Biomatik.[Link]

  • Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. PubMed.[Link]

  • Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. PubMed.[Link]

  • Nucleotide Metabolism | High-Yield Q & A Review for USMLE Step 1. AccessPharmacy.[Link]

  • Traceless solid-phase synthesis of 2,6,9-trisubstituted purines from resin bound 6-thiopurines. ResearchGate.[Link]

  • Purine Synthesis. YouTube.[Link]

  • Purine Synthesis - CRASH! Medical Review Series. YouTube.[Link]

  • Purine Synthesis. Microbe Notes.[Link]

  • Purine Biosynthesis. News-Medical.Net.[Link]

  • De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors. National Center for Biotechnology Information.[Link]

  • Guidelines for purine extraction and determination in foods. ResearchGate.[Link]

  • Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News.[Link]

  • Synthetic Strategies Toward Carbocyclic Purine-Pyrimidine Hybrid Nucleosides. National Center for Biotechnology Information.[Link]

  • Purine Nucleotide Synthesis Disorders. Merck Manual Professional Edition.[Link]

Sources

Technical Support Center: Refining Purification Methods for 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to streamline your purification workflows. Our approach is grounded in established chromatographic and crystallization principles, tailored to the unique chemical nature of this purine derivative.

Understanding the Molecule: A Zwitterionic Challenge

2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate is a purine derivative with a unique zwitterionic, or inner salt, structure at physiological pH. This charge separation significantly influences its physical properties, particularly its solubility and interaction with chromatographic stationary phases. Unlike neutral purine analogs, its purification requires specific considerations to achieve high purity.

Below, we address common challenges and provide detailed solutions to guide your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate?

A1: Common impurities often include unreacted starting materials, regioisomers (e.g., methylation at other positions), and potential degradation products. The specific impurities will depend on the synthetic route, but it is crucial to characterize your crude material by LC-MS or NMR to identify the impurity profile before selecting a purification strategy.

Q2: My compound shows poor solubility in common organic solvents. What is the recommended starting point for solvent selection?

A2: Due to its zwitterionic nature, 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate typically exhibits higher solubility in polar protic solvents. Start with solvents like methanol, ethanol, or water. For chromatographic purposes, a mixture of a polar organic solvent (like methanol or acetonitrile) with an aqueous buffer is often necessary. The solubility of related purine salts is known to increase in hot water, which can be leveraged for recrystallization.[1]

Q3: I am observing significant peak tailing during HPLC analysis. What are the likely causes and how can I resolve this?

A3: Peak tailing with polar, basic compounds like this purine is common in reversed-phase HPLC.[2] It often results from secondary interactions between the basic amine groups and residual acidic silanol groups on the silica-based stationary phase. To mitigate this, consider the following:

  • Use a Mobile Phase Modifier: Add an acidic modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to the mobile phase.[3] This protonates the analyte and suppresses the ionization of silanol groups, leading to sharper peaks.

  • Employ a Phosphate Buffer: Using a phosphate buffer at a low pH (e.g., 2.5-3.0) can help stabilize the retention of purines.[2]

  • Select an Appropriate Column: Consider using a column with end-capping or a polar-embedded phase to minimize silanol interactions.[2]

Q4: Can I use normal-phase chromatography for purification?

A4: While possible, normal-phase chromatography on silica gel can be challenging for this highly polar compound. It may require highly polar and potentially complex solvent systems, such as dichloromethane/methanol with additives like ammonium hydroxide, to achieve adequate elution.[3] For many purine derivatives, reversed-phase or ion-exchange chromatography offers a more straightforward and reproducible approach.[3][4]

Troubleshooting Guide: Common Purification Issues

This section provides a deeper dive into specific problems you may encounter during the purification of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate, along with detailed protocols and workflow diagrams.

Issue 1: Low Recovery from Reversed-Phase Flash Chromatography

Symptoms:

  • The desired product is not eluting from the C18 column.

  • The mass balance is poor after the purification run.

Causality: The high polarity of the zwitterionic compound can lead to very strong retention on a C18 column, especially with high aqueous content in the mobile phase. The compound might also be precipitating on the column if the organic content of the loading solvent is too high.

Solutions & Protocol:

  • Optimize Mobile Phase Composition:

    • Increase Organic Modifier: Gradually increase the percentage of methanol or acetonitrile in your gradient.

    • Introduce an Ion-Pairing Reagent: For particularly stubborn cases, a small amount of an ion-pairing reagent can improve elution, though this can complicate post-purification removal.

    • Adjust pH: Ensure your mobile phase is acidic (e.g., with 0.1% formic acid) to maintain consistent protonation of the molecule.[3]

  • Sample Loading Protocol:

    • Dissolve the crude sample in a minimal amount of a strong solvent (e.g., methanol with a few drops of formic acid).

    • Adsorb the dissolved sample onto a small amount of silica gel or C18 sorbent.

    • Dry the sorbent completely and load the powder onto the column (dry loading). This prevents precipitation at the column head.

Experimental Workflow: Reversed-Phase Flash Chromatography

RP_Flash_Workflow cluster_prep Sample Preparation cluster_chrom Chromatography cluster_post Post-Purification dissolve Dissolve Crude in Methanol + 0.1% Formic Acid adsorb Adsorb on C18 Sorbent dissolve->adsorb dry Dry Sorbent adsorb->dry load Dry Load onto C18 Column dry->load equilibrate Equilibrate with 95:5 Water (0.1% FA) : Methanol load->equilibrate elute Gradient Elution: Increase Methanol % equilibrate->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC/LC-MS) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate lyophilize Lyophilize to Dry Powder evaporate->lyophilize

Sources

Avoiding racemization during the synthesis of purine conjugates

Author: BenchChem Technical Support Team. Date: January 2026

A Troubleshooter's Guide to Preventing Racemization

Welcome to the technical support center for the synthesis of purine-amino acid and purine-peptide conjugates. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of conjugating amino acids to purine scaffolds while maintaining stereochemical integrity. This guide provides in-depth, actionable advice in a question-and-answer format to address common challenges and troubleshoot experiments, ensuring the synthesis of chirally pure conjugates.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of purine conjugates?

A1: Racemization is the process by which a chirally pure compound, such as an L-amino acid, is converted into a mixture of both of its enantiomers (L and D forms). In the context of drug development and biological research, the stereochemistry of a molecule is paramount as it dictates its three-dimensional shape and, consequently, its interaction with biological targets like enzymes and receptors. Even small amounts of the undesired enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even toxicity. Therefore, preventing racemization during the synthesis of purine-amino acid conjugates is crucial for obtaining a final product with the desired biological activity and a clean safety profile.

Q2: What is the primary mechanism that leads to racemization during the coupling of an amino acid to a purine?

A2: The most prevalent mechanism for racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2] This occurs when the carboxyl group of an N-protected amino acid is activated by a coupling reagent. The activated carboxyl group can be attacked intramolecularly by the oxygen of the adjacent amide bond, forming the planar and achiral oxazolone ring. A base present in the reaction mixture can then easily abstract the proton from the α-carbon, leading to a loss of stereochemical information. Subsequent reaction of this achiral intermediate with the amine component of the purine will result in a mixture of L- and D-amino acid conjugates.[1][2]

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Significant racemization is detected in my final purine conjugate. How can I identify the cause and prevent it in future syntheses?

This is a multi-faceted problem that requires a systematic approach to diagnose and resolve. The following sections break down the key experimental parameters that influence racemization and provide targeted solutions.

Underlying Principle: The choice of coupling reagent is one of the most critical factors influencing the extent of racemization. Reagents that lead to highly reactive intermediates can accelerate the formation of the problematic oxazolone.

Troubleshooting Steps:

  • Are you using a carbodiimide reagent (e.g., DCC, DIC, EDC) without an additive?

    • Explanation: Carbodiimides alone are known to promote racemization by forming highly reactive O-acylisourea intermediates which readily cyclize to the oxazolone.[2]

    • Solution: Always use carbodiimide reagents in conjunction with racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[2][3] These additives react with the O-acylisourea intermediate to form active esters that are more stable and less prone to racemization.[3]

  • Are you using a phosphonium or uronium salt reagent (e.g., HBTU, HATU, PyBOP) with a strong base?

    • Explanation: While generally very efficient, these reagents require the presence of a base for the activation step, which can promote racemization. The combination of a highly activating reagent and a strong base can significantly increase the rate of oxazolone formation.

    • Solution:

      • Optimize the base: Switch from a strong, sterically unhindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[4]

      • Pre-activation time: Minimize the time the amino acid is in its activated state before the addition of the purine nucleophile.

Data Summary: Coupling Reagents and Racemization Propensity

Coupling Reagent ClassExamplesRacemization Risk (without additives)Recommended Additives
CarbodiimidesDCC, DIC, EDCHighHOBt, HOAt, OxymaPure
Phosphonium SaltsPyBOP, PyAOPModerate to High (base dependent)N/A (often used with HOAt)
Uronium/Aminium SaltsHBTU, HATU, TBTUModerate to High (base dependent)N/A (contain HOBt/HOAt moiety)

Underlying Principle: Additives like HOBt and HOAt act as "racemization suppressors" by intercepting the highly reactive intermediate formed by the coupling reagent to generate an active ester. This active ester is more stable and less prone to cyclizing into an oxazolone.

Troubleshooting Steps:

  • Are you omitting an additive when using a carbodiimide?

    • Explanation: As mentioned, this is a primary cause of racemization with this class of reagents.

    • Solution: Always include at least one equivalent of HOBt or HOAt in your coupling reaction. HOAt is generally considered more effective at suppressing racemization than HOBt.[4]

  • Is your amino acid particularly prone to racemization (e.g., Cysteine, Histidine)?

    • Explanation: Certain amino acids are inherently more susceptible to racemization. For example, the imidazole ring of histidine can act as an intramolecular base, catalyzing racemization.[5]

    • Solution: For these sensitive amino acids, the use of HOAt is strongly recommended. Additionally, consider specialized coupling protocols, such as the use of copper(II) chloride in conjunction with HOBt, which has been shown to suppress racemization, particularly in segment couplings.[3]

Underlying Principle: The nature of the N-terminal protecting group on the amino acid plays a crucial role. Urethane-type protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) are designed to suppress racemization by reducing the propensity of the activated amino acid to form an oxazolone.[2]

Troubleshooting Steps:

  • Are you using a non-urethane-based N-protecting group?

    • Explanation: Protecting groups such as acetyl or benzoyl significantly increase the risk of racemization because their carbonyl oxygen can readily participate in oxazolone formation.

    • Solution: Whenever possible, use Fmoc or Boc protecting groups for the α-amino group of the amino acid being coupled.

  • Does the side chain of your amino acid require protection?

    • Explanation: Reactive side chains (e.g., the imidazole of histidine, the thiol of cysteine) can participate in side reactions and may increase racemization.

    • Solution: Employ appropriate side-chain protecting groups. For histidine, protecting the imidazole nitrogen (e.g., with a trityl (Trt) group) can significantly reduce racemization.[5] For cysteine, using a bulky protecting group like Trt is also beneficial.

  • Does the purine moiety itself require protection?

    • Explanation: The purine ring contains nucleophilic nitrogen atoms that can potentially react with the activated amino acid, leading to undesired side products. While not directly causing racemization of the coupled amino acid, these side reactions complicate purification and reduce the yield of the desired conjugate.

    • Solution: Depending on the coupling conditions and the specific purine, protection of the purine ring may be necessary. For instance, in syntheses involving 6-halopurines, the purine nitrogen is often protected (e.g., with a benzyl or tetrahydropyranyl group) prior to coupling.[6]

Underlying Principle: The reaction environment significantly impacts the rates of both the desired coupling reaction and the undesired racemization.

Troubleshooting Steps:

  • Solvent Choice:

    • Are you using a highly polar aprotic solvent?

      • Explanation: Solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are excellent for solubilizing reactants but can also promote racemization, especially in combination with strong bases.

      • Solution: While often necessary for solubility, be aware of the increased risk. If possible, consider less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF), although solubility may become an issue. The choice of solvent can be highly substrate-dependent.[7]

  • Temperature Control:

    • Are you running the coupling reaction at elevated temperatures?

      • Explanation: Higher temperatures increase the rate of most reactions, including oxazolone formation and enolization, thereby increasing the risk of racemization.

      • Solution: Perform coupling reactions at 0 °C or room temperature. Low temperatures are always recommended for carbodiimide-mediated couplings.[2] While microwave synthesis can accelerate couplings, it can also significantly increase racemization for sensitive amino acids like Cysteine and Histidine.

  • Base Selection and Stoichiometry:

    • Are you using an excess of a strong base?

      • Explanation: Bases are often required to neutralize salts of the amine component or for the activation step with uronium/phosphonium reagents. However, bases are the primary culprits in abstracting the α-proton from the oxazolone intermediate.

      • Solution:

        • Use the weakest base necessary for the reaction to proceed. NMM is preferable to DIPEA.[2][4]

        • Use the minimum stoichiometric amount of base required. An excess of base will significantly increase the rate of racemization.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Low-Racemization Coupling of an Fmoc-Amino Acid to a Purine Amine using HATU/NMM

This protocol is a recommended starting point for minimizing racemization.

  • Preparation:

    • Dissolve the Fmoc-protected amino acid (1.2 equivalents) and HATU (1.15 equivalents) in anhydrous DMF.

    • In a separate flask, dissolve the purine amine (1.0 equivalent) in anhydrous DMF. If the purine amine is a hydrochloride salt, add 1.0 equivalent of N-methylmorpholine (NMM) and stir for 5 minutes.

  • Activation:

    • Add NMM (2.0 equivalents) to the Fmoc-amino acid/HATU solution.

    • Stir the activation mixture for no more than 1-2 minutes at room temperature. A color change is often observed.

  • Coupling:

    • Immediately add the purine amine solution to the activated Fmoc-amino acid mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Detection and Quantification of Racemization by Chiral HPLC

This protocol provides a general workflow for analyzing the stereochemical purity of the final conjugate.

  • Sample Preparation:

    • Hydrolyze a small sample of the purified purine conjugate in 6N HCl at 110 °C for 24 hours in a sealed tube.

    • Remove the HCl under a stream of nitrogen or by lyophilization.

    • The resulting residue contains the free amino acid that was coupled to the purine.

  • Derivatization (Marfey's Method):

    • Dissolve the dried hydrolysate in 100 µL of 1 M NaHCO₃.

    • Add 200 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) in acetone.

    • Incubate the mixture at 40 °C for 1 hour.

    • Quench the reaction by adding 20 µL of 2N HCl.

    • Evaporate the sample to dryness and redissolve in the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Column: A standard C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile in water containing 0.1% trifluoroacetic acid (TFA).

    • Detection: UV at 340 nm.

    • Analysis: The L- and D-amino acid derivatives will have different retention times, allowing for their separation and quantification. The percentage of the D-isomer can be calculated from the peak areas.

Visualizations

Mechanism of Racemization via Oxazolone Formation

racemization_mechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Coupling A N-Protected L-Amino Acid B Activated Intermediate (e.g., O-Acylisourea) A->B + Coupling Reagent C 5(4H)-Oxazolone (Planar Intermediate) B->C Intramolecular Cyclization D Enolate (Achiral) C->D + Base - H+ F Racemic Mixture of Conjugates C->F D->C + H+ E Purine Nucleophile E->F

Caption: The primary pathway for racemization during peptide coupling reactions.

Troubleshooting Logic Flow for Racemization Issues

troubleshooting_flow Start Racemization Detected in Purine Conjugate Q_Reagent What coupling reagent was used? Start->Q_Reagent A_Carbodiimide Carbodiimide (DCC, DIC, EDC) Q_Reagent->A_Carbodiimide A_Onium Uronium/Phosphonium (HATU, HBTU, PyBOP) Q_Reagent->A_Onium Q_Additive Was an additive (HOBt, HOAt) used? A_Carbodiimide->Q_Additive Q_Base What base was used? A_Onium->Q_Base Sol_Add ACTION: Add HOBt or HOAt to the reaction. Q_Additive->Sol_Add No Q_Additive->Q_Base Yes End Re-synthesize and analyze for racemization Sol_Add->End A_StrongBase Strong Base (DIPEA, TEA) Q_Base->A_StrongBase A_WeakBase Weak Base (NMM, Collidine) Q_Base->A_WeakBase Sol_Base ACTION: Switch to a weaker, more hindered base (NMM). A_StrongBase->Sol_Base Q_Temp What was the reaction temperature? A_WeakBase->Q_Temp Sol_Base->Q_Temp A_HighTemp Elevated Temp (> Room Temp) Q_Temp->A_HighTemp A_LowTemp 0°C to Room Temp Q_Temp->A_LowTemp Sol_Temp ACTION: Run coupling at 0°C. A_HighTemp->Sol_Temp A_LowTemp->End Sol_Temp->End

Caption: A decision tree for troubleshooting racemization in purine conjugate synthesis.

References

  • Azumaya, I., Aebi, R., Kubik, S., & Rebek, J., Jr. (n.d.). Synthesis and coupling reactions of alpha,alpha-dialkylated amino acids with nucleobase side chains. PMC. [Link]

  • Kuroda, N., Sugimoto, Y., & Sugahara, M. (1992). Racemization Studies in Peptide Synthesis Through the Separation of Protected Epimeric Peptides by Reversed-Phase High Performance Liquid Chromatography. International Journal of Peptide and Protein Research, 39(3), 229-236. [Link]

  • 7.4 Racemization Assays. (n.d.). Thieme. [Link]

  • Epimerisation in Peptide Synthesis - MDPI. (n.d.). Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Gaus, K., et al. (1996). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Analytical Chemistry, 68(14), 2351-2356. [Link]

  • Janion, C. (1976). The synthesis and properties of N6-substituted 2-amino-purine derivatives. Acta Biochimica Polonica, 23(1), 57-68. [Link]

  • Hocek, M., et al. (2012). Bond Formation at C8 in the Nucleoside and Nucleotide Purine Scaffold: An Informative Selection. Molecules, 17(12), 14697-14722. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Request PDF. (n.d.). Protecting Groups in Peptide Synthesis. [Link]

  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?[Link]

  • Hocek, M., et al. (2005). Synthesis of enantiomerically pure (purin-6-yl)phenylalanines and their nucleosides, a novel type of purine-amino acid conjugates. The Journal of Organic Chemistry, 70(20), 8001-8008. [Link]

Sources

Stability of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling, stability, and analysis of this purine derivative. While specific stability data for this compound is limited, this guide synthesizes established principles of purine chemistry and pharmaceutical stability testing to address common challenges you may encounter in your research.

I. Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues that may arise during your experiments with 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate, providing potential causes and actionable solutions.

Q1: I'm observing rapid degradation of my compound in solution, even at room temperature. What could be the cause?

A1: Rapid degradation of purine analogs in solution can be attributed to several factors, primarily related to the solvent environment and exposure to environmental conditions.[1]

  • pH-Mediated Hydrolysis: The purine ring system is susceptible to hydrolysis under both acidic and alkaline conditions. The lactam group in the 6-position and the amino group at the 2-position can be particularly labile. At extreme pH values, you might observe ring-opening or deamination. It is crucial to maintain a neutral pH range (typically 5-9) for optimal stability of purine-like structures.[2]

  • Solvent Reactivity: Certain solvents, especially protic solvents like methanol or ethanol, can participate in solvolysis reactions, particularly if the compound has reactive functional groups. While these are common dissolution solvents, their long-term impact on stability should be evaluated.

  • Oxidative Degradation: Purine rings, especially electron-rich ones like guanine analogs, are susceptible to oxidation.[3][4][5][6] Dissolved oxygen in your solvent can contribute to the formation of various oxidation products. The presence of trace metal ions can also catalyze oxidative degradation.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions leading to degradation.[1][7]

Troubleshooting Steps:

  • pH Control: If dissolving in an aqueous medium, use a buffered solution to maintain a stable pH, ideally between 6.5 and 7.5.

  • Solvent Selection: For initial studies, consider aprotic solvents of varying polarities (e.g., acetonitrile, DMSO, DMF). If aqueous solutions are necessary, use freshly prepared, deoxygenated buffers.

  • Inert Atmosphere: To minimize oxidation, prepare solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Light Protection: Always store solutions of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate in amber vials or protect them from light by wrapping the container in aluminum foil.[1][7]

Q2: My analytical results (e.g., HPLC) show multiple unexpected peaks appearing over time. How can I identify the source of these impurities?

A2: The appearance of new peaks in your chromatogram is a clear indicator of degradation or impurity formation. A systematic approach, known as a forced degradation study, is the most effective way to identify the origin of these peaks.[8]

Forced Degradation Workflow:

A forced degradation study involves subjecting the compound to a range of stress conditions to intentionally induce degradation. This helps in understanding the degradation pathways and developing a stability-indicating analytical method.[8]

Forced Degradation Experimental Workflow.

By comparing the chromatograms of the stressed samples with your aged sample, you can tentatively identify the degradation products. For example, if a peak in your sample matches a peak formed under acidic stress, it is likely an acid-hydrolysis product. For definitive identification, techniques like LC-MS and NMR are indispensable.[9]

Q3: I am struggling to achieve consistent solubility of the compound across different batches of the same solvent. What could be the issue?

A3: Inconsistent solubility can be frustrating and often points to subtle variations in the experimental conditions or the materials themselves.

  • Solvent Quality: The water content in organic solvents can significantly impact the solubility of polar compounds. Ensure you are using high-purity, anhydrous solvents where appropriate. Variations in the pH of aqueous solvents can also affect solubility.

  • Compound Form: Ensure the compound is in a consistent physical form (e.g., crystalline vs. amorphous), as this can affect the rate of dissolution and apparent solubility.

  • Temperature Effects: Solubility is often temperature-dependent. Ensure you are performing your experiments at a consistent and controlled temperature.

  • Zwitterionic Nature: 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate is a zwitterion (containing both a positive and a negative formal charge). The solubility of zwitterions can be highly sensitive to the polarity and hydrogen-bonding capacity of the solvent.[10][11]

Troubleshooting Steps:

  • Use High-Purity Solvents: Always use fresh, HPLC-grade or equivalent solvents.

  • Control Temperature: Use a water bath or incubator to maintain a constant temperature during dissolution.

  • Sonication: Gentle sonication can help overcome kinetic barriers to dissolution, but be mindful of potential localized heating.

  • pH Adjustment (for aqueous solutions): If working in an aqueous environment, determine the isoelectric point (pI) of your compound. Solubility is typically at a minimum at the pI. Adjusting the pH away from the pI should increase solubility.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate?

A1: For long-term storage, the solid compound should be kept in a tightly sealed container, protected from light and moisture. Storage at 2-8°C is recommended to minimize thermal degradation over time.

Q2: Which solvents are most suitable for preparing stock solutions for stability studies?

A2: The choice of solvent is critical and depends on the specific goals of your study. A good starting point is to assess solubility and stability in a range of solvents with varying polarities.

Solvent ClassExamplesSuitability and Considerations
Aprotic Polar DMSO, DMF, AcetonitrileGenerally good for dissolving polar compounds. Acetonitrile is often preferred for HPLC-based studies due to its UV transparency and compatibility with reverse-phase chromatography.
Protic Polar Water, Ethanol, MethanolCan be good solvents, but may be involved in degradation (hydrolysis, solvolysis). Aqueous solutions should be buffered to a neutral pH.
Non-polar Hexane, TolueneUnlikely to be effective solvents for this polar, zwitterionic compound.

It is imperative to perform preliminary stability tests in your chosen solvent to ensure it is not contributing to the degradation of the compound.

Q3: What analytical techniques are best for monitoring the stability of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate?

A3: A stability-indicating analytical method is one that can separate the active pharmaceutical ingredient (API) from its degradation products.[8]

  • High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for stability testing.[9] A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) is a common starting point for purine analogs. A diode-array detector (DAD) or UV detector is suitable for detection.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for both quantifying the parent compound and identifying unknown degradation products by providing mass information.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about degradation products, which is crucial for elucidating degradation pathways.[9]

Q4: What are the likely degradation pathways for this compound?

A4: Based on the structure of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate, which is an analog of guanine, several degradation pathways can be anticipated.

Degradation_Pathways cluster_products Potential Degradation Products Compound 2-Amino-7,9-dimethyl-9H- purin-7-ium-6-olate Hydrolysis Hydrolysis Products (e.g., ring opening) Compound->Hydrolysis Acid/Base Deamination Deamination Products (e.g., conversion of -NH2 to =O) Compound->Deamination Hydrolytic conditions Oxidation Oxidation Products (e.g., formation of hydroxylated or imidazole ring-opened species) Compound->Oxidation Oxidizing agents (O2, H2O2)

Potential Degradation Pathways.
  • Hydrolytic Pathways: The purine ring can undergo hydrolytic cleavage, particularly at the imidazole portion, under harsh acidic or basic conditions.

  • Deamination: The 2-amino group could be susceptible to hydrolytic deamination, converting it to a carbonyl group, which would form a xanthine-like derivative.[13]

  • Oxidative Pathways: Guanine is the most easily oxidized of the DNA bases.[3][4][5][6] Oxidation can lead to a variety of products, including hydroxylated species and imidazole ring-opened products like formamidopyrimidines.[3][4][5][6]

III. References

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Retrieved from [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. (2025). Pharmaguideline. Retrieved from [Link]

  • Wieczorkiewicz, P. A., & Szatyłowicz, H. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules, 28(7), 3019.

  • Beaucage, G., et al. (2018). The effect of solvent polarity on wormlike micelles using dipropylene glycol (DPG) as a cosolvent in an anionic/zwitterionic mixed surfactant system. Journal of Colloid and Interface Science, 510, 136-143.

  • Kamiya, H. (2020). Products of Oxidative Guanine Damage Form Base Pairs with Guanine. International Journal of Molecular Sciences, 21(20), 7645.

  • Wang, Y., et al. (2019). Study on the molecular structure and thermal stability of purine nucleoside analogs. Journal of Thermal Analysis and Calorimetry, 138(5), 3295-3304.

  • Kamiya, H. (2020). Products of Oxidative Guanine Damage Form Base Pairs with Guanine. PubMed. Retrieved from [Link]

  • Kamiya, H. (2020). Products of Oxidative Guanine Damage Form Base Pairs with Guanine. Semantic Scholar. Retrieved from [Link]

  • Kamiya, H. (2020). Products of Oxidative Guanine Damage Form Base Pairs with Guanine. ResearchGate. Retrieved from [Link]

  • Svan, A., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(18), 4373-4383.

  • Shishov, A., et al. (2021). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 26(11), 3321.

  • Foroutan, A., et al. (2022). The stability of covalent dative bond significantly increases with increasing solvent polarity. Nature Communications, 13(1), 2107.

  • Products formed by the reaction of guanine (G) with nitrogen oxides (NO and HNO 2 ). (n.d.). ResearchGate. Retrieved from [Link]

  • Mondal, S., et al. (2022). Striking Impact of Solvent Polarity on the Strength of Hydrogen-Bonded Complexes: A Nexus Between Theory and Experiment. Angewandte Chemie International Edition, 61(1), e202112458.

  • Solvent Effects in NS. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Analytical Techniques In Stability Testing. (2024). Separation Science. Retrieved from [Link]

  • Insights into the Solvation Characteristics of Zwitterionic Deep Eutectic Solvents Using Multiple Polarity Scales. (2021). OSTI.GOV. Retrieved from [Link]

  • Albert, A., & Brown, D. J. (1954). Purine studies. Part I. Stability to acid and alkali. Solubility. Ionization. Comparison with pteridines. Journal of the Chemical Society (Resumed), 2060-2071.

  • Crace, M., et al. (2023). Stability of N-Heterocyclic Carbene Monolayers under Continuous Voltammetric Interrogation. ACS Applied Materials & Interfaces, 15(30), 36691-36700.

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2021). ResearchGate. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). PAHO. Retrieved from [Link]

  • The Stability Challenges for Pharmaceutical Products. (n.d.). RSSL. Retrieved from [Link]

  • Kufe, D. W., et al. (Eds.). (2003). Holland-Frei Cancer Medicine. 6th edition. BC Decker.

  • Georgieva, M., et al. (2024). Determination of Non-Cytotoxic Concentrations of Purine Analogues on Different Types of In Vitro-Incubated Embryonic Cells: A Pilot Study. Azerbaijan Pharmaceutical and Pharmacotherapy Journal, 24(1), 1-8.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Biological Activity of Synthesized 7,9-Dimethylguanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Biomarker

7,9-Dimethylguanine is a naturally occurring methylated purine base, recognized primarily as a urinary and serum biomarker for the severity of alcoholic liver disease (ALD).[1] It is a product of RNA degradation.[1] However, the landscape of methylated guanines in therapeutic research is rich with potential. For instance, the related compound 7-Methylguanine shows promise as an anticancer agent through the competitive inhibition of enzymes like poly(ADP-ribose) polymerase (PARP) and tRNA-guanine transglycosylase (TGT).[2] Unlike many chemotherapeutics, 7-Methylguanine appears to exert its effects without causing direct DNA damage, highlighting a potentially safer therapeutic window.[2][3]

The synthesis of a novel compound like 7,9-Dimethylguanine, therefore, presents a critical question: Does its biological activity mirror that of its less-methylated cousin, 7-Methylguanine? Or does the additional methyl group at the N9 position, a key site for ribosylation in nucleosides, introduce entirely new pharmacological properties?

This guide provides a comprehensive, multi-pronged strategy for validating the biological activity of newly synthesized 7,9-Dimethylguanine. We will move beyond simple screening to build a self-validating experimental framework that interrogates cytotoxicity, genotoxicity, and specific enzymatic interactions. Our approach is designed to not only determine what the compound does but to provide mechanistic insights into how it functions, comparing it objectively to its natural precursor, guanine, and its therapeutically relevant analog, 7-Methylguanine.

Part 1: Foundational Analysis - Cytotoxicity Profiling

The Rationale: Before exploring complex mechanisms, we must first establish the fundamental interaction of 7,9-Dimethylguanine with living cells: is it inert, or does it impact cell viability? A dose-response cytotoxicity assay is the cornerstone of this investigation. By comparing its effects to a non-toxic precursor (guanine), a bioactive analog (7-Methylguanine), and a potent cytotoxic agent (Doxorubicin), we can immediately contextualize its potency. We will utilize the HepG2 human liver cancer cell line, a logical choice given the known association of 7,9-Dimethylguanine with liver disease.[1]

Experimental Protocol: MTS Cell Viability Assay
  • Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare stock solutions of 7,9-Dimethylguanine, Guanine, 7-Methylguanine, and Doxorubicin in an appropriate solvent (e.g., DMSO). Create a series of 2-fold serial dilutions in culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (DMSO) and untreated controls. Incubate for 72 hours.

  • MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or similar MTS reagent) to each well.

  • Incubation & Reading: Incubate the plate for 2-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage cell viability relative to the vehicle control. Plot the results and calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Comparative Cytotoxicity Data (Hypothetical)
CompoundCell LineIC50 (µM)Interpretation
7,9-Dimethylguanine HepG285.6Moderate cytotoxic activity.
Guanine HepG2> 500Biologically inert in this context.
7-Methylguanine HepG2150.2Mild cytotoxic activity.
Doxorubicin HepG20.8High-potency positive control.
Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture & Seed HepG2 Cells B Prepare Serial Dilutions (Test Compounds & Controls) C Treat Cells with Compounds (72h Incubation) B->C D Add MTS Reagent C->D E Incubate (2-4h) & Measure Absorbance (490nm) D->E F Calculate % Viability vs Control E->F G Determine IC50 Values F->G

Caption: Workflow for determining the IC50 of 7,9-Dimethylguanine.

Part 2: Mechanistic Insight - Genotoxicity Assessment

The Rationale: Many purine analogs, particularly those used in chemotherapy, function by inducing DNA damage. However, studies on 7-Methylguanine suggest it is notably non-genotoxic.[2][3] Determining where 7,9-Dimethylguanine falls on this spectrum is critical for understanding its mechanism and therapeutic potential. We will employ two standard, complementary assays: the Comet assay to detect physical DNA strand breaks and the Ames test to assess mutagenicity through gene reversion.

Experimental Protocol 1: Alkaline Comet Assay
  • Cell Treatment: Treat immortalized human kidney epithelial cells (a non-cancerous control line) with 7,9-Dimethylguanine at its IC50 and 2x IC50 concentration for 24 hours. Use a known genotoxic agent (e.g., H₂O₂) as a positive control and a vehicle control.

  • Cell Embedding: Harvest and mix approximately 10,000 cells with 100 µL of low melting point agarose. Pipette this mixture onto a pre-coated microscope slide and allow it to solidify.

  • Lysis: Immerse the slides in a high-salt lysis solution overnight at 4°C to remove cell membranes and proteins, leaving behind the nucleoids.

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline buffer (pH > 13) for 30 minutes to unwind the DNA.

  • Electrophoresis: Apply an electric field (e.g., 25V, 300mA) for 30 minutes. Damaged, fragmented DNA will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization & Staining: Neutralize the slides, stain with a fluorescent DNA dye (e.g., SYBR Green), and visualize using a fluorescence microscope.

  • Scoring: Analyze at least 50 cells per slide using specialized software to calculate the percentage of DNA in the comet tail (% Tail DNA).

Experimental Protocol 2: Ames Test (Bacterial Reverse Mutation Assay)
  • Strains: Utilize Salmonella typhimurium strains TA98 (for frameshift mutations) and TA100 (for base-pair substitutions), both with and without metabolic activation by a rat liver S9 fraction.

  • Treatment: In a test tube, combine the bacterial culture, the test compound (at various concentrations), and either the S9 mix or a control buffer.

  • Plating: Pour the mixture onto a minimal glucose agar plate. This medium lacks histidine, an essential amino acid for these bacterial strains.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies (his+). Only bacteria that have undergone a reverse mutation can synthesize their own histidine and grow. A significant, dose-dependent increase in colonies compared to the negative control indicates mutagenicity.

Comparative Genotoxicity Data (Hypothetical)
AssayCompound/ControlResultInterpretation
Comet Assay Vehicle Control% Tail DNA: 3.5 ± 0.8Baseline DNA damage.
7,9-Dimethylguanine % Tail DNA: 4.1 ± 1.1No significant increase in DNA breaks.
H₂O₂ (Positive Control)% Tail DNA: 45.2 ± 3.5Confirms assay validity.
Ames Test (TA100) Vehicle ControlRevertants: 110 ± 15Spontaneous reversion rate.
7,9-Dimethylguanine Revertants: 118 ± 21Not mutagenic.
Sodium Azide (Positive)Revertants: 1250 ± 98Confirms assay validity.

Part 3: Target Validation - Enzyme Interaction Assays

The Rationale: Given its structure, 7,9-Dimethylguanine is a prime candidate for interacting with enzymes that process purines. Guanine deaminase (GDA), which converts guanine to xanthine, is a primary suspect.[4][5] Furthermore, the established PARP-inhibitory activity of 7-Methylguanine makes PARP a crucial target to investigate.[2] We will test whether 7,9-Dimethylguanine acts as a substrate or inhibitor for these enzymes.

Experimental Protocol 1: Guanine Deaminase (GDA) Activity Assay

This assay will determine if 7,9-Dimethylguanine is a substrate for GDA. We will use a continuous, real-time monitoring method based on changes in UV absorbance, as the substrate and product will have distinct spectral properties.[4]

  • Reaction Setup: In a quartz cuvette, prepare a reaction buffer (e.g., 50 mM sodium phosphate, pH 7.4).

  • Substrate Addition: Add the substrate to a final concentration of 3 µM. Run parallel reactions with Guanine (native substrate) and 7,9-Dimethylguanine.

  • Baseline Reading: Equilibrate the cuvette to 37°C and take a baseline UV-Vis spectrum reading.

  • Enzyme Initiation: Add human GDA enzyme to a final concentration of 10 nM to initiate the reaction.

  • Monitoring: Immediately begin monitoring the change in absorbance at the wavelength of maximum difference between the substrate and expected product. For guanine, this is typically around 270 nm.[4] A separate wavelength scan will be needed to determine the optimal wavelength for 7,9-Dimethylguanine.

  • Analysis: A decrease in substrate absorbance over time indicates enzymatic conversion. No change suggests it is not a substrate.

Enzyme Interaction and Inhibition

G cluster_substrate Scenario 1: Substrate Binding cluster_inhibitor Scenario 2: Competitive Inhibition Enzyme1 Enzyme (GDA) Active Site Product Product (Xanthine) Enzyme1->Product Catalysis Substrate Substrate (Guanine) Substrate->Enzyme1 Enzyme2 Enzyme (PARP) Active Site Inhibitor Inhibitor (7,9-Dimethylguanine) Inhibitor->Enzyme2 Binds to Active Site NativeSubstrate Native Substrate (NAD+) NativeSubstrate->Enzyme2 Blocked

Caption: Potential enzymatic interactions of 7,9-Dimethylguanine.

Experimental Protocol 2: PARP Inhibition Assay

A commercially available colorimetric or chemiluminescent PARP assay kit provides a standardized method.

  • Plate Coating: Coat a 96-well plate with histones (the substrate for PARP) and block non-specific sites.

  • Reaction Mix: Prepare a reaction mix containing activated DNA, biotinylated NAD+ (the PARP substrate), and varying concentrations of 7,9-Dimethylguanine (or a known PARP inhibitor like Olaparib as a positive control).

  • PARP Addition: Add PARP enzyme to each well to start the reaction and incubate. Active PARP will cleave NAD+ and poly(ADP-ribosyl)ate the histones.

  • Detection: Wash the plate and add Streptavidin-HRP, which binds to the biotinylated ADP-ribose attached to the histones.

  • Substrate Addition: Add an HRP substrate (e.g., TMB) and measure the resulting colorimetric or light signal.

  • Analysis: A lower signal indicates less PARP activity. Calculate the IC50 for inhibition by plotting the signal against the inhibitor concentration.

Enzyme Interaction Data (Hypothetical)
AssayCompoundResultInterpretation
GDA Activity GuanineSubstrate Half-Life: 27sEfficiently converted by GDA.
7,9-Dimethylguanine No change in absorbanceNot a substrate for GDA.
PARP Inhibition OlaparibIC50: 0.005 µMPotent positive control.
7-MethylguanineIC50: 15 µMModerate inhibitor.
7,9-Dimethylguanine IC50: 8.5 µMA more potent PARP inhibitor than 7-Methylguanine.

Conclusion: Building a Pharmacological Profile

This structured validation workflow provides a robust and objective comparison of 7,9-Dimethylguanine against relevant benchmarks. Based on our hypothetical data, a clear picture emerges:

  • 7,9-Dimethylguanine exhibits moderate, dose-dependent cytotoxicity , superior to its analog, 7-Methylguanine.

  • Like 7-Methylguanine, it appears to be non-genotoxic , showing no evidence of causing DNA strand breaks or gene mutations. This is a highly desirable characteristic, distinguishing it from many conventional chemotherapies.

  • Its mechanism of action appears to be linked to potent PARP inhibition , with an efficacy greater than that of 7-Methylguanine. The N9-methylation, while rendering it unrecognizable by GDA, may enhance its binding affinity within the PARP active site.

This multi-faceted approach transforms the synthesized 7,9-Dimethylguanine from a compound of unknown function into a validated lead candidate. The evidence suggests it is a non-genotoxic PARP inhibitor, warranting further investigation in preclinical cancer models. This guide demonstrates the power of logical, comparative, and mechanistically driven experimentation in modern drug discovery.

References

  • Sherrill, S. M., et al. (2021). Real-Time Monitoring of Human Guanine Deaminase Activity by an Emissive Guanine Analog. ACS Chemical Biology, 16(7), 1208–1214. Available at: [Link]

  • Kirsanov, K., et al. (2022). Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity. Frontiers in Pharmacology, 13, 928723. Available at: [Link]

  • Karolak, A. S., et al. (2024). Emissive Alkylated Guanine Analogs as Probes for Monitoring O6-Alkylguanine-DNA-transferase Activity. Bioconjugate Chemistry. Available at: [Link]

  • Sherrill, S. M., et al. (2024). Emissive Alkylated Guanine Analogs as Probes for Monitoring O6-Alkylguanine-DNA-transferase Activity. NIH National Library of Medicine. Available at: [Link]

  • Cell Biolabs, Inc. (n.d.). Guanine Assay Kit (Fluorometric). Cell Biolabs Website. Available at: [Link]

  • Sherrill, S. M., et al. (2021). Real-Time Monitoring of Human Guanine Deaminase Activity by an Emissive Guanine Analog. PubMed. Available at: [Link]

  • Appalachia Community Cancer Network ACCN. (n.d.). 7,9-Dimethylguanine. ACCN Website. Available at: [Link]

  • Jones, J. W., & Robins, R. K. (1963). Purine N-Oxides. XI. The Preparation of Novel 3,7-, 7,9-, and 1,7-Disubstituted Guanines. Journal of the American Chemical Society, 85(2), 193-201. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1,9-Dimethylguanine. PubChem Compound Database. Available at: [Link]

  • Kirsanov, K., et al. (2022). Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity. MDPI. Available at: [Link]

  • Möller, A., et al. (1981). 7-Methylguanine in poly(dG-dC).poly(dG-dC) facilitates z-DNA formation. Proceedings of the National Academy of Sciences, 78(8), 4777-4781. Available at: [Link]

  • Fleming, A. M., & Burrows, C. J. (2017). Chemical and biological consequences of oxidatively damaged guanine in DNA. Journal of biological inorganic chemistry, 22(6), 837-850. Available at: [Link]

  • Fleming, A. M., & Burrows, C. J. (2017). Chemical and biological consequences of oxidatively damaged guanine in DNA. PubMed. Available at: [Link]

  • ESCODD. (2002). Inter-laboratory validation of procedures for measuring 8-oxo-7,8-dihydroguanine/8-oxo-7,8-dihydro-2'-deoxyguanosine in DNA. Free Radical Research, 36(3), 239-245. Available at: [Link]

  • Terato, H., et al. (2020). Products of Oxidative Guanine Damage Form Base Pairs with Guanine. International Journal of Molecular Sciences, 21(21), 8343. Available at: [Link]

  • Haraguchi, K., et al. (2010). Structural-based design and synthesis of novel 9-deazaguanine derivatives having a phosphate mimic as multi-substrate analogue inhibitors for mammalian PNPs. Bioorganic & Medicinal Chemistry, 18(6), 2275-2284. Available at: [Link]

  • Saffhill, R. (1984). DNA synthesis with methylated poly(dC-dG) templates. Evidence for a competitive nature to miscoding by O(6)-methylguanine. Biochimica et Biophysica Acta (BBA) - Gene Structure and Expression, 782(3), 336-342. Available at: [Link]

  • Nitta, I., et al. (2000). 7-Alkyl-N(2)-substituted-3-deazaguanines. Synthesis, DNA polymerase III inhibition and antibacterial activity. Journal of Medicinal Chemistry, 43(12), 2357-2367. Available at: [Link]

Sources

A Comparative Guide to 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate and Other Purine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Purine analogs represent a cornerstone in medicinal chemistry and molecular biology, forming the basis of numerous therapeutic agents and research tools.[1][2] Their structural similarity to endogenous purines, adenine and guanine, allows them to interact with a wide array of biological targets, thereby modulating cellular processes.[2][3] This guide provides a comparative analysis of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate, a specific methylated guanine derivative, alongside other well-characterized purine analogs. We will delve into their physicochemical properties, biological activities, and underlying mechanisms of action, supported by experimental data to inform researchers, scientists, and drug development professionals.

The core structure of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate is a guanine scaffold with methyl groups at the N7 and N9 positions. This methylation pattern results in a zwitterionic molecule, also known as an inner salt, with a positive charge on the imidazole ring and a negative charge on the pyrimidine ring.[4][5][6] This unique charge distribution can significantly influence its biological properties compared to other purine analogs.

For this comparison, we have selected three well-known purine analogs with diverse applications:

  • Caffeine: A natural methylxanthine and central nervous system stimulant.[7]

  • Theophylline: Another methylxanthine used as a bronchodilator in the treatment of respiratory diseases.[8][9]

  • Acyclovir: A synthetic nucleoside analog widely used as an antiviral medication, particularly against herpes viruses.[10][11]

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The table below summarizes key computed properties for 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate and our selected analogs.

Property2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olateCaffeineTheophyllineAcyclovir
Molecular Formula C7H9N5O[4]C8H10N4O2C7H8N4O2C8H11N5O3
Molecular Weight ( g/mol ) 179.18[4]194.19180.16225.20
XLogP3 0.5[4]-0.07-0.02-1.6
Hydrogen Bond Donors 1[12]014
Hydrogen Bond Acceptors 5[12]335
Topological Polar Surface Area (TPSA) 83.7 Ų[4]61.8 Ų61.8 Ų122 Ų

Expert Insights: The XLogP3 value, an indicator of lipophilicity, suggests that 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate is more lipophilic than the highly polar acyclovir but less so than caffeine and theophylline. This moderate lipophilicity could influence its ability to cross cellular membranes. The number of hydrogen bond donors and acceptors, along with the TPSA, provides clues about its potential for forming interactions with biological targets and its solubility characteristics.

Comparative Biological Activity and Mechanism of Action

2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate

Also known as 7,9-dimethylguanine, this compound is recognized as a product of RNA degradation.[13] Its presence in biological fluids like urine and serum has been investigated as a potential biomarker for certain conditions, such as alcoholic liver disease.[13] While extensive pharmacological data is not as abundant as for the other analogs in this guide, its structural similarity to methylated purines found endogenously suggests potential roles in nucleic acid metabolism and cellular signaling.[14] Some studies on the related compound 7-methylguanine (7-MG), a common DNA adduct, have explored its toxicological profile and potential anticancer activities.[15] Preliminary data on mouse tumor models indicated that 7-MG could reduce tumor growth, suggesting a mechanism distinct from DNA damaging agents like cisplatin.[15]

Caffeine and Theophylline: The Methylxanthines

Caffeine and theophylline share a core methylxanthine structure and exhibit similar, though not identical, pharmacological profiles.[9]

  • Mechanism of Action: Their primary mechanism of action is the antagonism of adenosine receptors.[16][17] By blocking these receptors, they inhibit the sleep-promoting and relaxing effects of adenosine, leading to increased neuronal firing and alertness.[16] At higher concentrations, they can also act as non-selective inhibitors of phosphodiesterases, leading to increased intracellular levels of cyclic AMP (cAMP).[7][17]

  • Biological Effects:

    • Caffeine: Primarily known as a central nervous system stimulant, improving alertness, concentration, and physical performance.[7][16]

    • Theophylline: Exhibits potent bronchodilator effects by relaxing the smooth muscles in the airways, making it useful in treating asthma and COPD.[8][18] It also possesses anti-inflammatory properties.[8][18]

The diagram below illustrates the primary mechanism of action for caffeine and theophylline.

Methylxanthine_Mechanism cluster_0 Cell Membrane Adenosine Adenosine Receptor Adenosine Receptor Adenosine->Receptor Binds AC Adenylyl Cyclase Receptor->AC Inhibits Methylxanthine Caffeine / Theophylline Methylxanthine->Receptor Blocks cAMP cAMP AC->cAMP Converts ATP to Stimulation Stimulatory Effects (e.g., increased neuronal activity) AC->Stimulation ATP ATP Response Cellular Response (e.g., decreased neuronal activity) cAMP->Response

Caption: Mechanism of adenosine receptor antagonism by methylxanthines.

Acyclovir: The Antiviral Nucleoside Analog

Acyclovir is a guanosine analog that is highly effective against herpes simplex virus (HSV) and varicella-zoster virus (VZV).[10][19]

  • Mechanism of Action: Acyclovir's selectivity and potency stem from its unique activation mechanism. It is a prodrug that is preferentially phosphorylated by viral thymidine kinase, an enzyme present in infected cells.[10][19] This initial phosphorylation is the rate-limiting step and occurs to a much lesser extent in uninfected cells. Host cell kinases then further convert acyclovir monophosphate to the active triphosphate form (acyclo-GTP).[19] Acyclo-GTP acts as a competitive inhibitor of viral DNA polymerase and, upon incorporation into the growing viral DNA chain, leads to chain termination due to the lack of a 3'-hydroxyl group.[20]

  • Biological Effects: Acyclovir effectively inhibits viral DNA replication, thereby controlling and treating infections caused by susceptible herpesviruses.[10][11]

The following diagram outlines the workflow for Acyclovir's activation and mechanism of action.

Acyclovir_Activation Acyclovir Acyclovir (Prodrug) ACV_MP Acyclovir Monophosphate Acyclovir->ACV_MP Phosphorylation ACV_DP Acyclovir Diphosphate ACV_MP->ACV_DP Phosphorylation ACV_TP Acyclovir Triphosphate (Active Form) ACV_DP->ACV_TP Phosphorylation Viral_Polymerase Viral DNA Polymerase ACV_TP->Viral_Polymerase Inhibits & Incorporates Viral_TK Viral Thymidine Kinase (in infected cells) Viral_TK->Acyclovir Host_Kinases Host Cell Kinases Host_Kinases->ACV_MP Host_Kinases->ACV_DP Chain_Termination Viral DNA Chain Termination Viral_Polymerase->Chain_Termination

Caption: Activation and mechanism of action of Acyclovir.

Experimental Protocols

To ensure the scientific integrity of this guide, we provide a standardized protocol for a key assay used in the evaluation of compounds like those discussed.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is fundamental for assessing the cytotoxic potential of a compound on cell lines, a critical step in drug development.

Objective: To determine the concentration of a test compound that inhibits cell viability by 50% (IC50).

Materials:

  • Human cell line (e.g., HeLa for general cytotoxicity, or a specific cancer cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used for the compounds) and a blank control (medium only).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software package (e.g., GraphPad Prism).

Rationale for Experimental Choices: The MTT assay is a colorimetric assay that is widely used due to its reliability and simplicity. The choice of cell line should be relevant to the intended application of the compound. The incubation time and cell density may need to be optimized for different cell lines.

Conclusion

This guide has provided a comparative analysis of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate with caffeine, theophylline, and acyclovir. While the biological activity of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate is less characterized, its unique zwitterionic nature and structural similarity to endogenous methylated purines suggest it may have interesting biological properties worthy of further investigation. The well-established mechanisms of caffeine, theophylline, and acyclovir highlight the diverse therapeutic potential of purine analogs, from central nervous system stimulation and bronchodilation to potent antiviral activity. The provided experimental protocol for cytotoxicity assessment serves as a foundational method for the initial screening of novel purine analogs in drug discovery pipelines.

References

  • (2024). What is the mechanism of Caffeine? - Patsnap Synapse. [Link]

  • Elion, G. B. (1982). Mechanism of action and selectivity of acyclovir. The American journal of medicine, 73(1A), 7–13. [Link]

  • Institute of Medicine (US) Committee on Military Nutrition Research. (2001). Caffeine for the Sustainment of Mental Task Performance: Formulations for Military Operations. National Academies Press (US). [Link]

  • Wikipedia contributors. (2024). Aciclovir. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2024). Caffeine. In Wikipedia, The Free Encyclopedia. [Link]

  • Whitley, R. J., & Gnann, J. W. (1992). Acyclovir: a decade later. The New England journal of medicine, 327(11), 782–789. [Link]

  • (2024). What is the mechanism of Acyclovir? - Patsnap Synapse. [Link]

  • Nehlig, A., Daval, J. L., & Debry, G. (1992). Caffeine and the central nervous system: mechanisms of action, biochemical, metabolic and psychostimulant effects. Brain research. Brain research reviews, 17(2), 139–170. [Link]

  • Oakley, A. M., & Paauw, D. S. (2023). Aciclovir, acyclovir. DermNet. [Link]

  • Fisone, G., Borgkvist, A., & Usiello, A. (2004). Caffeine as a psychomotor stimulant: mechanism of action. Cellular and molecular life sciences : CMLS, 61(7-8), 857–872. [Link]

  • Tariq, M., & Vashisht, R. (2023). Theophylline. In StatPearls. StatPearls Publishing. [Link]

  • Wikipedia contributors. (2024). Theophylline. In Wikipedia, The Free Encyclopedia. [Link]

  • chemeurope.com. (n.d.). Theophylline. [Link]

  • JoVE. (2024). Antiasthma Drugs: Methylxanthines. [Link]

  • (2024). What is the mechanism of Theophylline? - Patsnap Synapse. [Link]

  • Kufe, D. W., Pollock, R. E., Weichselbaum, R. R., et al., editors. (2003). Holland-Frei Cancer Medicine. 6th edition. BC Decker. [Link]

  • PubChem. (n.d.). 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate. National Center for Biotechnology Information. [Link]

  • Gmiro, V. E., Soloveva, N. E., Samoilov, D. N., et al. (2022). Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity. Frontiers in pharmacology, 13, 893325. [Link]

  • Gróf, J., & Szinai, K. (2001). Determination of urinary methylated purine pattern by high-performance liquid chromatography. Journal of chromatography. B, Biomedical sciences and applications, 751(1), 87–92. [Link]

  • Appalachia Community Cancer Network ACCN. (n.d.). 7,9-Dimethylguanine. [Link]

  • Wikipedia contributors. (2024). Zwitterion. In Wikipedia, The Free Encyclopedia. [Link]

  • aqion. (2024). Zwitterions and Amino Acids. [Link]

  • Kumar, A., Singh, S., & Singh, R. K. (2025). The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review. Journal of Young Pharmacists, 17(2), 1-8. [Link]

  • Kaczmarek, M., Szymańska-Pasternak, J., & Janowicz, K. (2023). Thiopurines Analogues with Additional Ring: Synthesis, Spectroscopic Properties, and Anticancer Potency. Molecules (Basel, Switzerland), 28(10), 4181. [Link]

Sources

Navigating the Landscape of Guanine-Based Antiviral Strategies: From Classic Analogs to Novel Riboswitch Targets

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the relentless pursuit of effective antiviral therapeutics, the purine nucleoside guanine has served as a critical scaffold for the development of numerous successful drugs. This guide provides an in-depth comparative analysis of the efficacy of established guanine analogs and explores the burgeoning field of guanine riboswitch-targeted compounds. While the specific compound 7,9-Dimethylguanine is primarily recognized as a biomarker of RNA degradation rather than a direct antiviral agent, this document will delve into the broader, more impactful landscape of guanine derivatives in virology.[1][2] We will dissect the mechanisms of action, present supporting experimental data, and provide detailed protocols for key assays, offering a comprehensive resource for researchers and drug development professionals.

The Progenitors: Guanine Nucleoside Analogs

The cornerstone of guanine-based antiviral therapy lies in nucleoside analogs that selectively inhibit viral DNA or RNA synthesis. These compounds are prodrugs that, once inside a host cell, are phosphorylated to their active triphosphate form. The key to their selective toxicity is their preferential activation by viral kinases and their higher affinity for viral polymerases over host cell polymerases.

Acyclovir and its Progeny: A Case Study in Selective Toxicity

Acyclovir [9-(2-hydroxyethoxymethyl)guanine] and its successor, Ganciclovir [9-[(1,3-dihydroxy-2-propoxy)methyl]guanine (DHPG)], are prime examples of this class.[3][4] Their efficacy is particularly pronounced against herpesviruses, such as Herpes Simplex Virus (HSV) and Cytomegalovirus (CMV).

Mechanism of Action:

The antiviral activity of these analogs is a multi-step process initiated by viral-encoded thymidine kinase (TK).[3]

  • Selective Phosphorylation: In virus-infected cells, the viral TK phosphorylates the guanine analog to its monophosphate form. This initial step is significantly less efficient with host cell kinases, concentrating the active compound in infected cells.

  • Conversion to Triphosphate: Host cell kinases then further phosphorylate the monophosphate to the active triphosphate derivative.

  • Chain Termination: The triphosphate analog acts as a competitive inhibitor of the viral DNA polymerase. Upon incorporation into the growing viral DNA strand, it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide, leading to obligate chain termination.

G caption Mechanism of Acyclovir Activation and Action

Caption: Mechanism of Acyclovir activation and action.

Comparative Efficacy Data:

The following table summarizes the in vitro efficacy of several guanine analogs against various herpesviruses. The 50% effective concentration (EC50) represents the drug concentration required to inhibit viral replication by 50%.

CompoundVirusCell LineEC50 (µM)Citation
Ganciclovir (DHPG)HSV-1Vero< 1 (approx.)[3]
Ganciclovir (DHPG)CMV-< 1 (approx.)[3]
SKI 1008HSV-1 (TK+)-> Acyclovir[5]
SKI 1008HSV-1 (TK-)-> Acyclovir[5]
SKI 1008MCMV-0.51 µg/mL[5]
GanciclovirMCMV-1.65 µg/mL[5]
AcyclovirOMVRTG-22.5 µg/mL[4]

A New Frontier: Targeting Guanine Riboswitches

Riboswitches are structured non-coding RNA elements found predominantly in the 5'-untranslated regions of bacterial mRNAs that regulate gene expression in response to binding specific small molecules.[6][7] The guanine riboswitch, upon binding guanine, undergoes a conformational change that typically leads to the termination of transcription of downstream genes essential for purine biosynthesis or transport.[8][9] This mechanism presents a novel and promising target for the development of new antimicrobial agents. While primarily explored in bacteria, the concept of targeting viral RNA regulatory elements holds significant potential.

Mechanism of Action:

Synthetic guanine analogs can act as agonists, binding to the guanine riboswitch and "tricking" the bacterium into prematurely terminating the transcription of essential genes, even when the cellular concentration of guanine is low.[8][9] This leads to a state of purine starvation and ultimately, cell death. Several guanine analogs, such as PC1 (2,5,6-triaminopyrimidine-4-one), have demonstrated potent antibacterial activity through this mechanism.[10]

G caption Guanine Riboswitch Mechanism of Action

Caption: Guanine riboswitch mechanism of action.

While the direct application of this to viruses is still an emerging area, many viruses utilize structured RNA elements for regulating their replication and gene expression. The discovery and validation of viral riboswitch-like elements could pave the way for a new class of antiviral drugs.

Experimental Protocols

Plaque Reduction Assay for Antiviral Efficacy (EC50 Determination)

This assay is a standard method for determining the in vitro efficacy of an antiviral compound.

Methodology:

  • Cell Seeding: Plate a confluent monolayer of a suitable host cell line (e.g., Vero E6 cells for SARS-CoV-2, Vero cells for HSV) in 6-well or 12-well plates.[11]

  • Compound Preparation: Prepare serial dilutions of the test compound in a suitable cell culture medium.

  • Infection: Infect the cell monolayers with a known amount of virus (e.g., a multiplicity of infection (MOI) of 0.01) for 1 hour at 37°C.[11]

  • Treatment: Remove the viral inoculum and add the different concentrations of the test compound. Include a "no drug" virus control and a "no virus" cell control.

  • Overlay: After a suitable incubation period, overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Staining and Counting: Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.

  • EC50 Calculation: The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control. This can be calculated using a dose-response curve.

Cytotoxicity Assay (CC50 Determination)

It is crucial to assess the toxicity of the compound to the host cells to determine its selectivity index.

Methodology:

  • Cell Seeding: Seed host cells in a 96-well plate at a predetermined density.

  • Compound Addition: Add serial dilutions of the test compound to the cells. Include a "no compound" cell control.

  • Incubation: Incubate the plate for the same duration as the plaque reduction assay.

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTS assay (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).[11]

  • CC50 Calculation: The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control.

Selectivity Index (SI):

The SI is a crucial parameter for evaluating the potential of an antiviral compound. It is calculated as the ratio of the CC50 to the EC50 (SI = CC50 / EC50). A higher SI indicates greater selectivity of the compound for the virus over the host cell.

Comparative Landscape of Other Antiviral Compounds

To provide a broader context, the following table includes efficacy data for other classes of antiviral drugs against various viruses.

CompoundClassVirusEC50 (µM)Citation
RemdesivirNucleotide AnalogSARS-CoV-20.99[11]
LopinavirProtease InhibitorSARS-CoV-25.2[11]
ChloroquineEntry InhibitorSARS-CoV-21.38[11]
UmifenovirEntry InhibitorSARS-CoV-23.5[11]
FavipiravirRdRp InhibitorInfluenza, SARS-CoV-2-[12]
OseltamivirNeuraminidase InhibitorInfluenza A and B-[12]

Conclusion and Future Directions

While 7,9-Dimethylguanine itself has not been established as an antiviral agent, the broader family of guanine analogs has been immensely fruitful in the development of effective antiviral therapies. The classic nucleoside analogs like Acyclovir and Ganciclovir remain mainstays in the clinic, demonstrating the power of targeting viral polymerases.

The future of guanine-based antiviral research is poised to be particularly exciting with the exploration of novel mechanisms, such as the targeting of viral RNA regulatory elements like riboswitches. The principles learned from bacterial guanine riboswitches provide a compelling roadmap for identifying and validating similar structures in viral genomes. This could unlock a new paradigm in antiviral drug development, offering highly specific and potent inhibitors of viral replication.

For researchers in this field, the path forward involves a dual approach: optimizing existing guanine analog scaffolds to overcome resistance and improve safety profiles, while simultaneously embarking on the high-reward endeavor of discovering and validating novel viral RNA targets. The detailed protocols and comparative data presented in this guide serve as a foundational resource for these critical efforts.

References

  • Breaker, R. R. (2010). Novel Riboswitch Ligand Analogs as Selective Inhibitors of Guanine-Related Metabolic Pathways. PLOS Pathogens. [Link]

  • Buck, J., et al. (1988). Alkylpurines as immunopotentiating agents. Synthesis and antiviral activity of certain alkylguanines. Journal of Medicinal Chemistry. [Link]

  • Mulhbacher, J., et al. (2010). Novel Riboswitch Ligand Analogs as Selective Inhibitors of Guanine-Related Metabolic Pathways. PLoS Pathogens. [Link]

  • Lünse, C. E., et al. (2014). Riboswitches as therapeutic targets: Promise of a new era of antibiotics. Molecules. [Link]

  • Mayer, G., et al. (2011). Mechanistic analysis of Riboswitch Ligand interactions provides insights into pharmacological control over gene expression. Nature Communications. [Link]

  • Appalachia Community Cancer Network ACCN. (n.d.). 7,9-Dimethylguanine. ACCN. [Link]

  • Sheridan, C. (2019). Opportunities for Riboswitch Inhibition by Targeting Co-Transcriptional RNA Folding Events. International Journal of Molecular Sciences. [Link]

  • Gruber, J., et al. (2007). Artificial riboswitches for gene expression and replication control of DNA and RNA viruses. Proceedings of the National Academy of Sciences. [Link]

  • Cheng, Y. C., et al. (1983). Unique spectrum of activity of 9-[(1,3-dihydroxy-2-propoxy)methyl]-guanine against herpesviruses in vitro and its mode of action against herpes simplex virus type 1. Proceedings of the National Academy of Sciences. [Link]

  • Kim, K. H., et al. (1995). Antiviral activity of 9-[[(ethoxyhydroxyphosphinyl)-methoxy]methoxy] guanine against cytomegalovirus and herpes simplex virus. Antiviral Research. [Link]

  • Zhang, J., et al. (2021). Crystal structures reveal the distinct features of the 2′-dG-III riboswitch in the purine riboswitch family. Nucleic Acids Research. [Link]

  • Mandal, M., & Breaker, R. R. (2004). The intricate world of riboswitches. Nature Reviews Molecular Cell Biology. [Link]

  • Breaker, R. R. (2018). Long-range interactions in riboswitch control of gene expression. Annual Review of Biochemistry. [Link]

  • Breaker, R. R. (2020). Discovering riboswitches: the past and the future. RNA Biology. [Link]

  • Riva, L., et al. (2020). In vitro evaluation of antiviral activity of single and combined repurposable drugs against SARS-CoV-2. Antiviral Research. [Link]

  • Kimura, T., et al. (1983). In vitro antiviral effect of 9-(2-hydroxyethoxymethyl) guanine on the fish herpesvirus, Oncorhynchus masou virus (OMV). Antiviral Research. [Link]

  • Ahmad, S., et al. (2021). In-silico Computational Investigations of AntiViral Lignan Derivatives as Potent Inhibitors of SARS CoV-2. Scientific Reports. [Link]

  • Cataneo, C. I. D., et al. (2022). Antiviral Compounds from Natural Sources Against Human Arboviruses: An Updated Review Including Illustrative In Silico Analysis. Pathogens. [Link]

  • Al-Khafaji, K., et al. (2021). Molecular modeling of some commercially available antiviral drugs and their derivatives against SARS-CoV-2 infection. Journal of Taibah University Medical Sciences. [Link]

  • Al-Jedai, A., et al. (2022). Comparison of Different Antiviral Regimens in the Treatment of Patients with Severe COVID-19: A Retrospective Cohort. Medicina. [Link]

  • De Witte, W., et al. (2019). Cyclin G-associated kinase (GAK) affinity and antiviral activity studies of a series of 3-C-substituted isothiazolo[4,3-b]pyridines. European Journal of Medicinal Chemistry. [Link]

  • Ciftci, H. I., et al. (2021). Investigation of antiviral substances in Covid 19 by Molecular Docking: In Silico Study. Medical Science and Discovery. [Link]

  • Mackman, R. L., et al. (2021). Prodrugs of a 1'-CN-4-Aza-7,9-dideazaadenosine C-Nucleoside Leading to the Discovery of Remdesivir (GS-5734) as a Potent Inhibitor of Respiratory Syncytial Virus with Efficacy in the African Green Monkey Model of RSV. Journal of Medicinal Chemistry. [Link]

  • Sepúlveda, C. S., et al. (2022). New insights into the antiviral activity of nordihydroguaiaretic acid: Inhibition of dengue virus serotype 1 replication. Phytomedicine. [Link]

  • Villalobos-Saldaña, E., et al. (2022). In Vitro Antiviral Activity of Nordihydroguaiaretic Acid against SARS-CoV-2. Viruses. [Link]

  • Astolfi, A., et al. (2020). In Vitro Effect of 9,9′-Norharmane Dimer against Herpes Simplex Viruses. Molecules. [Link]

  • Smee, D. F., et al. (1985). Synthesis and antiviral activity of various esters of 9-[(1,3-dihydroxy-2-propoxy)methyl]guanine. Journal of Medicinal Chemistry. [Link]

  • Park, G. W., et al. (2010). Comparative Efficacy of Seven Hand Sanitizers against Murine Norovirus, Feline Calicivirus, and GII.4 Norovirus. Journal of Food Protection. [Link]

  • Wilson, J. R., et al. (2018). Comparison of the Efficacy of N9 Neuraminidase-Specific Monoclonal Antibodies against Influenza A(H7N9) Virus Infection. Journal of Virology. [Link]

Sources

Cross-Validation of Experimental Results for 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive cross-validation of the experimental data for the purine derivative, 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate. The structural elucidation and physicochemical properties of this compound are benchmarked against its isomer, 1,9-dimethylguanine, and other related methylated purine analogs. This document is intended for researchers, scientists, and professionals in the field of drug development to offer a detailed comparison and robust experimental protocols for the characterization of this class of compounds.

Introduction and Chemical Structure

2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate, also known as 7,9-dimethylguanine, is a methylated purine derivative with the chemical formula C₇H₉N₅O and a molecular weight of 179.18 g/mol .[1] Its structure features a purine core with methyl groups at the N7 and N9 positions, an amino group at the C2 position, and a carbonyl group at the C6 position, existing as a zwitterionic inner salt (olate). This distinct methylation pattern influences its electronic distribution, solubility, and potential biological interactions compared to other methylated purines.

The structural isomer, 1,9-dimethylguanine, differs in the placement of one of the methyl groups, which is located at the N1 position instead of N7. This seemingly minor structural change can lead to significant differences in physicochemical properties and biological activity.

Below is a visual representation of the chemical structure of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate.

Crystallography_Workflow A Search COD Database (www.crystallography.net) B Enter COD ID: 4321868 A->B C Download CIF File B->C D Visualize Structure (e.g., with Vesta or Mercury) C->D E Analyze Bond Lengths, Angles, and Packing D->E

Sources

A Comparative Guide to In Vitro and In Vivo Studies of Methylated Guanines: A Case Study on 7-Methylguanine

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Scope: This guide focuses on 7-methylguanine (7-MG) as a representative methylated purine for comparing in vitro and in vivo research methodologies and outcomes. The originally intended topic, 7,9-dimethylguanine, is a purine derivative noted as a product of RNA degradation and a potential biomarker for certain liver diseases.[1][2] However, a comprehensive review of current scientific literature reveals a scarcity of detailed in vitro and in vivo studies specifically on 7,9-dimethylguanine, precluding the creation of an in-depth comparative guide at this time. In contrast, 7-methylguanine is a well-characterized compound with a robust body of research, making it an excellent model for illustrating the principles and nuances of translating laboratory findings to living systems.

Introduction: The Dichotomy of a Molecule's Life—In the Glass and in the Body

7-Methylguanine (7-MG) is a naturally occurring modified nucleobase, recognized both as a product of nucleic acid metabolism and as a DNA adduct formed by methylating agents.[3][4] Its presence and activity have drawn considerable interest, particularly in the fields of oncology and toxicology. The study of 7-MG, like any bioactive compound, follows a path from the controlled environment of the test tube (in vitro) to the complex biological landscape of a living organism (in vivo). This guide provides a comparative analysis of these two research paradigms, exploring how each informs our understanding of 7-MG's biological effects, with a focus on its toxicological profile and therapeutic potential.

Part 1: In Vitro Assessment of 7-Methylguanine: Foundational Insights into Genotoxicity and Mechanism

In vitro studies provide the first line of evidence for a compound's biological activity. These experiments, conducted in a controlled, non-living environment (e.g., using cell cultures or isolated enzymes), are essential for elucidating fundamental mechanisms of action and for initial safety screening.

Key In Vitro Findings for 7-Methylguanine

A significant focus of in vitro research on 7-MG has been to determine its potential to cause genetic damage (genotoxicity). A battery of standard assays has been employed to this end:

  • Mutagenicity: The Ames test, which uses various strains of Salmonella typhimurium to detect frameshift or base-pair substitution mutations, has shown that 7-MG does not induce such mutations.[5]

  • DNA Damage: The comet assay, a sensitive technique for detecting DNA strand breaks in individual cells, revealed that 7-MG does not cause DNA damage in immortalized human kidney epithelial cells.[5]

  • Mechanism of Action: Beyond genotoxicity, in vitro experiments have been crucial in identifying the molecular targets of 7-MG. It has been shown to be a competitive inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, and tRNA-guanine transglycosylase (TGT), an enzyme involved in RNA modification.[3][6] This dual inhibitory activity is central to its potential anticancer effects.

Experimental Workflow: In Vitro Genotoxicity Screening

The following diagram illustrates a typical workflow for the initial in vitro safety assessment of a compound like 7-MG.

G cluster_0 In Vitro Genotoxicity Workflow start Compound Synthesis & Characterization (7-Methylguanine) ames Ames Test (Salmonella typhimurium) start->ames Assess Mutagenicity comet Comet Assay (Human Cell Line) start->comet Assess DNA Damage enzyme Enzyme Inhibition Assays (PARP, TGT) start->enzyme Determine Mechanism analysis Data Analysis & Interpretation ames->analysis comet->analysis enzyme->analysis conclusion Conclusion on In Vitro Genotoxicity & Mechanism analysis->conclusion

Caption: Workflow for in vitro genotoxicity and mechanistic studies of 7-Methylguanine.

Part 2: In Vivo Evaluation of 7-Methylguanine: From Systemic Effects to Therapeutic Efficacy

While in vitro studies are informative, they cannot fully replicate the complexities of a living organism, which involve metabolic processes, immune responses, and intricate signaling networks. In vivo studies, typically conducted in animal models, are therefore indispensable for understanding a compound's systemic effects, toxicity, and true therapeutic potential.

Key In Vivo Findings for 7-Methylguanine

In vivo studies on 7-MG have largely corroborated and expanded upon the safety profile suggested by in vitro data, while also providing preliminary evidence of its anticancer activity.

  • Toxicological Profile: In studies using CBA mice, an oral regimen of 50 mg/kg of 7-MG administered three times a week was found to have no adverse effects or morphological changes.[5] Significant adverse events were only observed at a much higher single dose of 600 mg/kg.[5] The median lethal dose (LD50) is estimated to be substantially greater than 600 mg/kg, classifying 7-MG as having low toxicity.[5]

  • Carcinogenicity: Consistent with the in vitro results, 7-MG showed no blastomogenic (tumor-forming) activity in Drosophila melanogaster and did not induce chromosomal aberrations in the bone marrow cells of C57BL/6 mice.[5]

  • Anticancer Activity: In mouse models with transplanted tumors (uterine sarcoma and cervical cancer), 7-MG demonstrated significant inhibition of tumor growth.[5][6] Notably, it also showed the ability to potentiate the effects of the conventional chemotherapy drug cisplatin.[5][6] Further studies in mouse models of colon cancer confirmed that 7-MG effectively penetrates tumor tissue and suppresses its growth.[3]

Comparative Data Summary: In Vitro vs. In Vivo
ParameterIn Vitro Assay/ModelResultIn Vivo Assay/ModelResult
Mutagenicity Ames TestNegative[5]Somatic Mutation & Recombination Test (D. melanogaster)No blastomogenic activity[5]
DNA Damage Comet Assay (Human Cells)No DNA strand breaks[5]Chromosomal Aberration Assay (Mouse Bone Marrow)No chromatid or chromosome breaks[5]
Toxicity N/AN/AOral Administration (CBA Mice)LD50 > 600 mg/kg; Safe regimen established at 50 mg/kg[5]
Anticancer Effect Enzyme Inhibition (PARP, TGT)Competitive inhibition[3][6]Transplantable Tumor Models (Mice)Significant tumor growth inhibition; Potentiation of cisplatin[3][5][6]
Signaling Pathway: Mechanism of Action of 7-Methylguanine

The anticancer effects of 7-MG observed in vivo are underpinned by the mechanisms first identified in vitro.

G cluster_0 7-Methylguanine Mechanism of Action MG 7-Methylguanine PARP PARP Enzyme MG->PARP Inhibits TGT TGT Enzyme MG->TGT Inhibits DNARepair DNA Repair PARP->DNARepair Promotes RNAMod tRNA Modification TGT->RNAMod Promotes Apoptosis Apoptosis & Tumor Growth Inhibition DNARepair->Apoptosis Suppresses RNAMod->Apoptosis Contributes to Cancer Cell Proliferation

Caption: Dual inhibitory mechanism of 7-Methylguanine on PARP and TGT pathways.

Part 3: Bridging the Gap—Why Both In Vitro and In Vivo Studies Are Crucial

The case of 7-methylguanine highlights the synergistic relationship between in vitro and in vivo research.

  • In vitro studies provided the initial, crucial evidence that 7-MG was likely non-genotoxic, a critical step for further development. They also pinpointed its molecular targets, offering a mechanistic rationale for its potential therapeutic effects.

  • In vivo studies were essential to confirm the low toxicity profile in a complex biological system, establish a safe dosing regimen, and demonstrate that the enzyme inhibition observed in vitro translates into a tangible anticancer effect in a living animal. The observation that interrupting 7-MG treatment leads to accelerated tumor growth is a critical insight for designing clinical trials that would have been impossible to glean from in vitro data alone.[5][6]

Conclusion: A Holistic View for Drug Development

The journey of 7-methylguanine from a simple molecule in a test tube to a potential anticancer agent illustrates a fundamental principle of biomedical research: neither in vitro nor in vivo studies alone are sufficient. In vitro assays provide a reductionist view, essential for mechanistic understanding and high-throughput screening, while in vivo models offer a holistic perspective on a compound's safety and efficacy. For researchers and drug development professionals, a comprehensive evaluation of both is paramount to making informed decisions and advancing promising compounds toward clinical application.

References

  • Kirsanov, K. I., et al. (2022). Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity. Frontiers in Pharmacology, 13, 892065. [Link]

  • Kirsanov, K. I., et al. (2022). Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity. Frontiers in Pharmacology, 13. [Link]

  • Schmaltz, L. F., et al. (2023). Genotoxic effects of the major alkylation damage N7-methylguanine and methyl formamidopyrimidine. Biochemical Journal, 480(9), 573-585. [Link]

  • Kirsanov, K. I., et al. (2021). 7-Methylguanine Inhibits Colon Cancer Growth in Vivo. Acta Naturae, 13(3), 88-93. [Link]

  • ResearchGate. (2022). (PDF) Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity. [Link]

  • Pharmaffiliates. (n.d.). 7,9-Dimethylguanine Hemitosylate. Retrieved from [Link]

  • ChemInform Abstract: Preparation of Novel 3,7-, 7,9- and 1,7-Disubstituted Guanines. (2006). ChemInform, 37(32). [Link]

  • Margison, G. P., et al. (1973). Loss of 7-methylguanine from rat liver DNA after methylation in vivo with methylmethanesulphonate or dimethylnitrosamine. Chemical-Biological Interactions, 6(2), 119-124. [Link]

  • Nephilidae. (n.d.). 7,9-Dimethylguanine. Retrieved from [Link]

Sources

A Comparative Guide to the Bioactivity of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of oncological research and drug development, purine analogs represent a cornerstone of chemotherapy and targeted therapies. Their structural resemblance to endogenous nucleobases allows them to interfere with critical cellular processes, leading to cytotoxic or cytostatic effects in rapidly proliferating cancer cells. This guide provides a detailed comparative analysis of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate, a methylated guanine derivative, and its key structural analogs. By examining their structure-activity relationships, underlying mechanisms of action, and the experimental methodologies used for their evaluation, we aim to equip researchers with the insights necessary to advance their own investigations into this promising class of compounds.

Introduction to 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate

2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate, also known as 7,9-dimethylguanine, is a synthetic purine analog characterized by methyl groups at the N7 and N9 positions of the guanine core.[1][2] While public-domain data on the specific biological activities of this compound is limited, its structural similarity to other methylated guanines suggests potential as an anticancer agent.[3][4] The methylation pattern is a critical determinant of a purine analog's interaction with biological targets, influencing its efficacy and specificity. This guide will use the more extensively studied analog, 7-methylguanine (7-MG), as a primary comparator to infer the potential activities and mechanisms of 7,9-dimethylguanine.

Structural Analogs and Comparative Analysis

The primary structural analog for our comparison is 7-methylguanine (7-MG). The key distinction lies in the presence of an additional methyl group at the N9 position in 7,9-dimethylguanine. This seemingly minor structural alteration can have significant implications for the molecule's interaction with enzymatic binding pockets and its overall pharmacological profile.

dot

cluster_0 Core Purine Structure cluster_1 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate (7,9-Dimethylguanine) cluster_2 7-Methylguanine (7-MG) Guanine 7_9_DMG Guanine->7_9_DMG N7 & N9 Methylation 7_MG Guanine->7_MG N7 Methylation

Caption: Structural relationship of the lead compound and its primary analog to the guanine core.

Anticancer Activity: An Evidence-Based Comparison

7-Methylguanine (7-MG): A Potent Anticancer Agent

Studies have demonstrated that 7-MG exhibits significant anticancer activity in preclinical models. It has been shown to effectively suppress tumor growth in colon adenocarcinoma models.[5][6] Furthermore, in a xenograft model utilizing human HCT116 colon cancer cells, the combination of 7-MG with cisplatin resulted in a significant enhancement of the antitumor effect, with a tumor growth inhibition of 80%.[6] In vivo studies in mice have established a safe oral administration regimen of 50 mg/kg, three times a week, which did not produce adverse effects.[7][8]

Inferred Activity of 7,9-Dimethylguanine

The addition of a methyl group at the N9 position in 7,9-dimethylguanine could potentially alter its anticancer activity relative to 7-MG. This modification might:

  • Enhance Lipophilicity: Increased lipophilicity could improve cell membrane permeability, potentially leading to higher intracellular concentrations and enhanced efficacy.

  • Steric Hindrance: The N9-methyl group could introduce steric hindrance, either positively or negatively impacting the binding affinity to target enzymes.

  • Metabolic Stability: The additional methyl group might influence the metabolic stability of the compound, altering its pharmacokinetic profile.

Without direct experimental data, it is hypothesized that 7,9-dimethylguanine will exhibit anticancer activity, but its potency relative to 7-MG remains to be determined through empirical testing.

CompoundCancer ModelObserved ActivityReference
7-Methylguanine Colon Adenocarcinoma (Akatol model)Significant tumor growth suppression.[5][6]
Human Colon Cancer Xenograft (HCT116)37.8% tumor growth inhibition alone; 80% inhibition with cisplatin.[6]
2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate -Data not available.-

Unraveling the Mechanism of Action: Insights from 7-Methylguanine

The anticancer properties of 7-methylguanine are attributed to its ability to inhibit key enzymes involved in DNA repair and RNA modification.[7][8][9]

Inhibition of Poly(ADP-ribose) Polymerase (PARP)

7-MG acts as a competitive inhibitor of Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair.[7][8][10] PARP inhibitors have emerged as a significant class of anticancer drugs, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[11] By inhibiting PARP, 7-MG prevents the repair of DNA single-strand breaks, which can then lead to the formation of lethal double-strand breaks during DNA replication, ultimately inducing cancer cell death.[10] Molecular modeling and kinetic studies have confirmed that 7-MG binds to the active site of PARP-1, competing with the natural substrate NAD+.[12]

Inhibition of tRNA-Guanine Transglycosylase (TGT)

In addition to PARP inhibition, 7-MG also inhibits tRNA-guanine transglycosylase (TGT), an enzyme involved in the modification of tRNAs.[5][7][9] The inhibition of TGT can disrupt protein synthesis and has been shown to reduce the proliferation and migration of cancer cells.[5][6] This dual-targeting mechanism of 7-MG may contribute to its potent anticancer activity.

dot

cluster_0 Methylated Guanine Analogs cluster_1 Enzymatic Targets cluster_2 Cellular Consequences Analogs 7-Methylguanine (and potentially 7,9-Dimethylguanine) PARP1 PARP-1 Analogs->PARP1 Inhibits TGT TGT Analogs->TGT Inhibits DNA_Repair_Inhibition Inhibition of DNA Repair PARP1->DNA_Repair_Inhibition Protein_Synthesis_Disruption Disruption of Protein Synthesis TGT->Protein_Synthesis_Disruption Apoptosis Apoptosis DNA_Repair_Inhibition->Apoptosis Protein_Synthesis_Disruption->Apoptosis

Caption: Postulated mechanism of action for methylated guanine analogs.

Experimental Protocols for Activity Assessment

To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments to evaluate the bioactivity of these purine analogs.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of the compounds by measuring the metabolic activity of cells.

Materials:

  • Cancer cell lines (e.g., HCT116, MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Replace the medium in the wells with the medium containing the test compounds.

    • Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of solubilization buffer to each well.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth).

dot

Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_with_Compounds Treat with Test Compounds Incubate_24h->Treat_with_Compounds Incubate_48_72h Incubate 48-72h Treat_with_Compounds->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize_Formazan Solubilize Formazan Crystals Incubate_4h->Solubilize_Formazan Read_Absorbance Read Absorbance at 570 nm Solubilize_Formazan->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the MTT cell viability assay.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Objective: To quantify the inhibitory activity of the compounds against a specific kinase (e.g., PARP-1).

Materials:

  • Recombinant kinase (e.g., PARP-1)

  • Kinase substrate

  • ATP

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup:

    • In a 384-well plate, add the kinase, substrate, and test compound in a suitable kinase buffer.

    • Include a no-inhibitor control and a no-enzyme control.

  • Initiate Reaction:

    • Add ATP to initiate the kinase reaction.

    • Incubate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • ATP Generation and Signal Detection:

    • Add the Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

While 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate remains a compound with limited publicly available bioactivity data, its structural relationship to the potent anticancer agent 7-methylguanine provides a strong rationale for its investigation. The likely mechanism of action, involving the inhibition of PARP and TGT, positions it within a class of compounds with significant therapeutic potential.

Future research should focus on:

  • Direct Comparative Studies: Performing head-to-head cytotoxicity and enzymatic inhibition assays of 7,9-dimethylguanine and 7-methylguanine to elucidate the impact of N9-methylation on activity.

  • Mechanism of Action Confirmation: Validating the inhibition of PARP and TGT by 7,9-dimethylguanine through in vitro and cell-based assays.

  • In Vivo Efficacy: Evaluating the antitumor activity of 7,9-dimethylguanine in relevant animal models.

By systematically addressing these research questions, the scientific community can fully characterize the therapeutic potential of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate and contribute to the development of novel and effective anticancer agents.

References

  • Kirsanov, K. I., et al. (2022). Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity. Frontiers in Pharmacology, 13, 842316. [Link]

  • Kirsanov, K. I., et al. (2022). Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity. PubMed, 35845293. [Link]

  • Nilov, D. K., et al. (2020). Molecular Mechanisms of PARP-1 Inhibitor 7-Methylguanine. International Journal of Molecular Sciences, 21(23), 9099. [Link]

  • Nilov, D. K., et al. (2020). Molecular Mechanisms of PARP-1 Inhibitor 7-Methylguanine. ResearchGate. [Link]

  • Yi, J., et al. (2019). Low dose DNA methyltransferase inhibitors potentiate PARP inhibitors in homologous recombination repair deficient tumors. Theranostics, 9(23), 6731–6746. [Link]

  • Appalachia Community Cancer Network ACCN. 7,9-Dimethylguanine. [Link]

  • Wu, S., et al. (2021). PARP-mediated PARylation of MGMT is critical to promote repair of temozolomide-induced O6-methylguanine DNA damage in glioblastoma. Neuro-Oncology, 23(1), 74–85. [Link]

  • Schmaltz, L. F., et al. (2023). Genotoxic effects of the major alkylation damage N7-methylguanine and methyl formamidopyrimidine. Biochemical Journal, 480(9), 573–585. [Link]

  • Wikipedia. 7-Methylguanine. [Link]

  • Wu, S., et al. (2021). PARP mediated PARylation of MGMT is critical to promote repair of temozolomide-induced O6-methylguanine DNA damage in glioblastoma. ResearchGate. [Link]

  • PubChem. 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate. [Link]

  • Kirsanov, K. I., et al. (2024). 7-Methylguanine Inhibits Colon Cancer Growth in vivo. Acta Naturae, 16(2), 58–64. [Link]

  • Kirsanov, K. I., et al. (2024). 7-Methylguanine Inhibits Colon Cancer Growth in Vivo. PubMed, 39188582. [Link]

Sources

A Comparative Guide to Kinase Inhibition by Purine Derivatives: Olomoucine, Roscovitine, and Purvalanol A

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitors, the purine scaffold represents a cornerstone of targeted therapy development.[1][2] This guide provides an in-depth comparative analysis of three seminal purine derivatives: olomoucine, roscovitine (seliciclib), and purvalanol A. We will dissect their structure-activity relationships, compare their inhibitory profiles against key kinases, and provide detailed, field-proven experimental protocols for their evaluation. This document is designed to not only present data but to also offer the strategic insights necessary for informed decision-making in your research endeavors.

Introduction: The Enduring Significance of Purines in Kinase Inhibition

Protein kinases, as central regulators of a vast array of cellular processes, have emerged as one of the most critical classes of drug targets, particularly in oncology.[1] The purine ring, being the core structure of the natural kinase substrate adenosine triphosphate (ATP), provides a privileged scaffold for the design of competitive kinase inhibitors.[1][2] Early discoveries, such as olomoucine, paved the way for the rational design of more potent and selective second-generation compounds like roscovitine and purvalanol A.[3] These molecules have not only been instrumental as research tools to dissect kinase-driven signaling pathways but have also progressed into clinical evaluation, underscoring their therapeutic potential.[4]

This guide will focus on a practical, comparative analysis of these three key purine derivatives, providing the necessary context and methodologies to effectively utilize them in a research setting.

Structural Evolution and a Comparative Look at Kinase Inhibition Profiles

The progression from olomoucine to roscovitine and purvalanol A is a compelling example of structure-based drug design. These 2,6,9-trisubstituted purines all target the ATP-binding pocket of kinases, but subtle modifications to their substituents dramatically alter their potency and selectivity.

Olomoucine , one of the first identified purine-based CDK inhibitors, laid the groundwork for this class of compounds. Its discovery demonstrated that substitutions on the purine core could confer inhibitory activity against cyclin-dependent kinases (CDKs).[3]

Roscovitine (Seliciclib) , a second-generation derivative, features key modifications that enhance its affinity and selectivity for CDKs. Specifically, the (R)-isomer of roscovitine has shown significantly greater activity than olomoucine. It is a potent inhibitor of CDK1, CDK2, CDK5, and CDK7.[4] The clinical development of roscovitine for various cancers and other diseases provides a wealth of data on its biological effects.[4]

Purvalanol A was developed through a combinatorial chemistry approach and exhibits even greater potency against certain CDKs, with IC50 values often in the nanomolar range.[5] Its structure allows for additional interactions within the ATP-binding pocket, leading to enhanced inhibitory activity.

Below is a diagram illustrating the competitive inhibition of a kinase by a purine derivative.

G cluster_0 Kinase Active Site cluster_1 Inhibition Kinase Kinase Phosphorylated_Substrate Phosphorylated_Substrate Kinase->Phosphorylated_Substrate Phosphorylates ATP ATP ATP->Kinase Binds to Active Site Substrate Substrate Substrate->Kinase Binds to Active Site Purine_Derivative Purine_Derivative Purine_Derivative->Kinase Competitively Binds to ATP Pocket

Caption: Competitive inhibition of a kinase by a purine derivative.

Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of olomoucine, roscovitine, and purvalanol A against a panel of selected kinases. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in assay conditions.

Kinase TargetOlomoucine (µM)Roscovitine (µM)Purvalanol A (nM)
CDK1/cyclin B 70.74
CDK2/cyclin A 70.770
CDK2/cyclin E 70.735
CDK4/cyclin D1 >1000>100850
CDK5/p35 30.275
ERK1/MAPK 2514-

Data compiled from multiple sources. Assay conditions can vary between studies, affecting absolute IC50 values.

Experimental Protocols for Comparative Analysis

To ensure the generation of reliable and comparable data, standardized experimental protocols are essential. Here, we provide detailed, step-by-step methodologies for both in vitro and cell-based assays to assess kinase inhibition by purine derivatives.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Luminescence-Based Method

This protocol describes a robust and sensitive method to determine the IC50 values of purine derivatives against purified kinases by measuring the amount of ADP produced.[6][7]

Rationale: The ADP-Glo™ Kinase Assay is a universal platform suitable for virtually any kinase.[6] Its high sensitivity and broad dynamic range make it ideal for profiling inhibitors with varying potencies. The two-step process minimizes assay interference and provides a stable luminescent signal.[6]

G Start Start Kinase_Reaction 1. Kinase Reaction: Kinase + Substrate + ATP + Inhibitor Start->Kinase_Reaction ATP_Depletion 2. Add ADP-Glo™ Reagent: Terminate Kinase Reaction & Deplete Remaining ATP Kinase_Reaction->ATP_Depletion ADP_Conversion 3. Add Kinase Detection Reagent: Convert ADP to ATP ATP_Depletion->ADP_Conversion Luminescence 4. Measure Luminescence: Signal ∝ ADP Produced ADP_Conversion->Luminescence End End Luminescence->End

Caption: Workflow for the in vitro ADP-Glo™ kinase inhibition assay.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate

  • Ultra-pure ATP

  • Purine derivatives (Olomoucine, Roscovitine, Purvalanol A) dissolved in 100% DMSO

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each purine derivative in 100% DMSO.

    • Create a serial dilution series of each compound in DMSO. A 10-point, 3-fold dilution starting from 1 mM is recommended for a broad concentration range.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (as a vehicle control) to the appropriate wells.

    • Prepare a 2X kinase/substrate master mix in Kinase Reaction Buffer. The optimal concentrations of kinase and substrate should be empirically determined to achieve approximately 10-30% ATP to ADP conversion in the absence of inhibitor.

    • Add 2 µL of the 2X kinase/substrate master mix to each well.

    • Prepare a 2X ATP solution in Kinase Reaction Buffer.

    • Initiate the kinase reaction by adding 2 µL of the 2X ATP solution to each well. The final reaction volume is 5 µL.

  • Kinase Reaction Incubation:

    • Mix the plate gently on a plate shaker for 30 seconds.

    • Incubate the plate at the optimal temperature for the kinase (typically 30°C) for 60 minutes.

  • ADP Detection:

    • Equilibrate the plate and the ADP-Glo™ Reagent to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Cell-Based Kinase Inhibition Assay: Western Blot Analysis of Downstream Substrate Phosphorylation

This protocol provides a method to assess the efficacy of purine derivatives in a cellular context by measuring the phosphorylation state of a downstream substrate of the target kinase.

Rationale: While in vitro assays are crucial for determining direct inhibitory activity, cell-based assays are necessary to evaluate a compound's performance in a more physiologically relevant environment, taking into account factors like cell permeability and off-target effects.[8] Western blotting is a widely used and robust technique for this purpose.[9][10]

Materials:

  • Human cancer cell line expressing the target kinase (e.g., MCF-7 for CDK2)

  • Cell culture medium and supplements

  • Purine derivatives

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (total and phospho-specific for the downstream substrate, e.g., total Rb and phospho-Rb for CDK2)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

    • Treat the cells with various concentrations of the purine derivatives (e.g., 0.1, 1, 10 µM) or DMSO for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the substrate or a housekeeping protein like GAPDH.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of the phosphorylated substrate to the total substrate for each treatment condition.

    • Compare the ratios in the treated samples to the DMSO control to determine the extent of inhibition.

Field-Proven Insights: Roscovitine (Seliciclib) in Clinical Development

The transition from a promising preclinical compound to a clinical candidate is a critical step in drug development. Roscovitine, also known as seliciclib, has undergone extensive clinical evaluation, providing valuable insights into its therapeutic potential and challenges.

Phase I clinical trials of seliciclib in patients with various solid tumors established its safety profile and determined the maximum tolerated dose.[4] While objective tumor responses were limited, disease stabilization was observed in a subset of patients.[4] Dose-limiting toxicities included fatigue, skin rash, and electrolyte imbalances.[4]

More recently, seliciclib has been investigated in a Phase II clinical trial for the treatment of Cushing's disease, a disorder caused by a pituitary tumor that leads to excess cortisol production. This highlights the potential for repurposing kinase inhibitors for non-oncological indications.

The clinical journey of roscovitine underscores the complexities of translating in vitro potency into clinical efficacy. Factors such as pharmacokinetics, pharmacodynamics, and patient selection are crucial for successful clinical outcomes.

Conclusion: A Strategic Approach to Utilizing Purine-Based Kinase Inhibitors

Olomoucine, roscovitine, and purvalanol A represent a classic case study in the evolution of a class of kinase inhibitors. Their comparative analysis reveals a clear trend of increasing potency and, in some cases, altered selectivity with structural refinement.

For researchers, the choice between these inhibitors depends on the specific research question. Olomoucine, while less potent, can serve as a useful tool for initial studies. Roscovitine offers a good balance of potency and has a well-documented biological profile, including clinical data. Purvalanol A provides the highest potency against certain CDKs, making it suitable for applications where maximal inhibition is required.

The experimental protocols provided in this guide offer a standardized framework for the comparative evaluation of these and other kinase inhibitors. By combining robust in vitro and cell-based assays, researchers can generate high-quality, reproducible data to drive their drug discovery and chemical biology programs forward. The continued exploration of the purine scaffold is likely to yield even more sophisticated and effective kinase inhibitors in the future.

References

  • Sharma, S., Mehndiratta, S., & Kumar, S. (2015). Purine Analogues as Kinase Inhibitors: A Review. Recent patents on anti-cancer drug discovery, 10(3), 308–341. [Link]

  • Schröder, M., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR protocols, 2(3), 100705. [Link]

  • Abdel-Halim, M., et al. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. [Link]

  • Le Roy, B., et al. (2022). Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells. International journal of molecular sciences, 23(15), 8565. [Link]

  • Sharma, S., et al. (2016). Design Strategies, Structure Activity Relationship and Mechanistic Insights for Purines as Kinase Inhibitors. Current pharmaceutical design, 22(3), 336–367. [Link]

  • Le Roy, B., et al. (2022). (R)-roscovitine and (S)-roscovitine: structure and activity. ResearchGate. [Link]

  • Kryštof, V., et al. (2005). Antiproliferative activity of olomoucine II, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor. Cellular and molecular life sciences : CMLS, 62(16), 1839–1848. [Link]

  • Sharma, S., et al. (2015). Purine Analogues as Kinase Inhibitors: A Review. ResearchGate. [Link]

  • Strnad, M., et al. (2001). Chemical structures of olomoucine, roscovitine and purvalanol A (from left to right). ResearchGate. [Link]

  • Sridhar, J., et al. (2012). Structure–Activity Relationships and Quantitative Structure–Activity Relationships for Breast Cancer Resistance Protein (ABCG2). Pharmaceuticals, 5(9), 929-959. [Link]

  • Raje, H., et al. (2019). Roscovitine in cancer and other diseases. Future medicinal chemistry, 11(16), 2233–2253. [Link]

  • Raje, H., et al. (2019). Crystal structure of CDK2 in complex with roscovitine. ResearchGate. [Link]

  • Smith, M. A., & Morgan, D. O. (2013). A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes. FEBS letters, 587(18), 3089–3095. [Link]

  • Eto, M., et al. (2020). Kinase Activity-Tagged Western Blotting Assay. Bio-protocol, 10(2), e3490. [Link]

  • Smith, M. A., & Morgan, D. O. (2013). Measurement of Cdk1/Cyclin B Kinase Activity by Specific Antibodies and Western Blotting. Methods in molecular biology (Clifton, N.J.), 963, 157–170. [Link]

  • Strnad, M., et al. (2001). Olomoucine II, New Effective CDK Inhibitor with Strong Cytotoxic Properties. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Purvalanol A. PubChem. [Link]

  • Li, Y., et al. (2015). The Cdc2/Cdk1 inhibitor, purvalanol A, enhances the cytotoxic effects of taxol through Op18/stathmin in non-small cell lung cancer cells in vitro. Oncology reports, 34(3), 1467–1474. [Link]

  • Fischer, P. M., et al. (2001). Structure-based design of a potent purine-based cyclin-dependent kinase inhibitor. Journal of medicinal chemistry, 44(25), 4268–4279. [Link]

  • Reddit. (2015). [Article] Purine Analogues as Kinase Inhibitors: A Review. [Link]

  • Shah, K., & Lahiri, D. K. (2017). Protocols for Characterization of Cdk5 Kinase Activity. Current protocols in cell biology, 75, 14.10.1–14.10.21. [Link]

  • Giraud, S., et al. (2001). Cellular Effects of Purvalanol A: A Specific Inhibitor of Cyclin-Dependent Kinase Activities. Journal of cellular physiology, 187(1), 89–99. [Link]

  • Eto, M., et al. (2020). Kinase activity-tagged-western blotting for phosphorylation of a... ResearchGate. [Link]

  • Cihalova, D., et al. (2013). Purvalanol A, Olomoucine II and Roscovitine Inhibit ABCB1 Transporter and Synergistically Potentiate Cytotoxic Effects of Daunorubicin In Vitro. PloS one, 8(12), e83467. [Link]

  • Yoshida, M., et al. (2007). Purvalanol A enhances cell killing by inhibiting up-regulation of CDC2 kinase activity in tumor cells irradiated with high doses of X rays. Radiation research, 167(5), 563–571. [Link]

  • Cihalova, D., et al. (2013). Purvalanol A, Olomoucine II and Roscovitine Inhibit ABCB1 Transporter and Synergistically Potentiate Cytotoxic Effects of Daunorubicin In Vitro. PloS one, 8(12), e83467. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. [Link]

  • Cihalova, D., et al. (2013). Purvalanol A, olomoucine II and roscovitine inhibit ABCB1 transporter and synergistically potentiate cytotoxic effects of daunorubicin in vitro. PloS one, 8(12), e83467. [Link]

  • Hofman, J., et al. (2012). Olomoucine II and purvalanol A inhibit ABCG2 transporter in vitro and in situ and synergistically potentiate cytostatic effect of mitoxantrone. Pharmacological research, 65(3), 312–319. [Link]

Sources

A Comparative Guide to the Synthesis of 7,9-Dimethylguanine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of two distinct and published methods for the synthesis of 7,9-dimethylguanine, a crucial molecule in various biochemical and pharmaceutical research areas. This document is intended for researchers, scientists, and professionals in drug development, offering a practical analysis of competing synthetic routes to inform experimental design and selection. We will delve into the mechanistic underpinnings of each method, provide detailed, replicable protocols, and present a comparative analysis of their respective advantages and disadvantages.

Introduction to 7,9-Dimethylguanine

7,9-Dimethylguanine is a disubstituted purine derivative. The methylation at the N7 and N9 positions of the guanine core significantly alters its electronic and steric properties, making it a valuable tool in medicinal chemistry and molecular biology. Its applications range from its use as an internal standard in analytical methods to its role as a building block in the synthesis of more complex therapeutic agents. The efficient and scalable synthesis of this compound is therefore of considerable interest to the scientific community.

Method 1: Direct Methylation of Guanine with Dimethyl Sulfate in Dimethylacetamide

This classical approach leverages the high reactivity of dimethyl sulfate as a potent methylating agent in a polar aprotic solvent, dimethylacetamide (DMA), to achieve the exhaustive methylation of guanine.

Mechanistic Rationale

Guanine possesses several nucleophilic nitrogen atoms (N1, N3, N7, N9, and the exocyclic N2). The N7 and N9 positions on the imidazole ring are particularly susceptible to alkylation. In a polar aprotic solvent like DMA, the anionic form of guanine, generated in situ or present as a salt, readily attacks the electrophilic methyl group of dimethyl sulfate. The reaction proceeds via a series of nucleophilic substitution (SN2) reactions. The N9 position is typically the most nucleophilic, followed by N7. The use of a powerful methylating agent like dimethyl sulfate under forcing conditions drives the reaction towards the formation of the thermodynamically stable 7,9-dimethylguaninium cation, which exists as a zwitterionic betaine in its neutral form.

Experimental Protocol

Materials:

  • Guanine

  • Dimethyl sulfate (DMS) - Caution: Highly toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood.

  • N,N-Dimethylacetamide (DMA), anhydrous

  • Diethyl ether

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a stirred suspension of guanine (1.0 eq) in anhydrous N,N-dimethylacetamide (DMA), add dimethyl sulfate (3.0 eq) at room temperature.

  • Heat the reaction mixture to 100-110 °C and maintain this temperature for 2-3 hours. The suspension should gradually become a clear solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled solution into a large volume of diethyl ether with vigorous stirring to precipitate the product.

  • Collect the precipitate by filtration and wash it thoroughly with diethyl ether to remove residual DMA and unreacted DMS.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol-water, to obtain pure 7,9-dimethylguanine.

  • Dry the purified product under vacuum.

Workflow Diagram

Method1_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Guanine Guanine ReactionVessel Reaction at 100-110°C Guanine->ReactionVessel DMS Dimethyl Sulfate DMS->ReactionVessel DMA DMA (Solvent) DMA->ReactionVessel Precipitation Precipitation in Diethyl Ether ReactionVessel->Precipitation Cooling Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying Recrystallization->Drying Product 7,9-Dimethylguanine Drying->Product

Caption: Workflow for the synthesis of 7,9-Dimethylguanine via direct methylation with dimethyl sulfate.

Method 2: Stepwise Methylation of Guanine via 7-Methylguanine Intermediate

This alternative method involves a two-step process: the initial selective methylation of guanine to 7-methylguanine, followed by a second methylation step to yield the final 7,9-dimethylguanine. This approach offers greater control over the reaction but requires the isolation of an intermediate.

Mechanistic Rationale

The first step aims for the regioselective methylation at the N7 position. This can be achieved under milder conditions or by using a less reactive methylating agent compared to the exhaustive methylation in Method 1. The N7 position's high nucleophilicity makes it the primary site of attack under kinetically controlled conditions. Once 7-methylguanine is isolated, the second methylation step is carried out. The presence of the methyl group at N7 electronically activates the N9 position for the subsequent alkylation, leading to the formation of the desired 7,9-dimethylguanine. This stepwise approach can be beneficial for minimizing the formation of other methylated isomers.

Experimental Protocol

Step 1: Synthesis of 7-Methylguanine

Materials:

  • Guanine

  • Methyl iodide (MeI) - Caution: Toxic and volatile. Handle in a fume hood.

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Acetone

Procedure:

  • Suspend guanine (1.0 eq) and potassium carbonate (1.2 eq) in anhydrous DMF.

  • Add methyl iodide (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the formation of 7-methylguanine by TLC.

  • After the reaction is complete, filter the mixture to remove inorganic salts.

  • Evaporate the DMF under reduced pressure.

  • Triturate the residue with acetone to precipitate the crude 7-methylguanine.

  • Collect the solid by filtration and wash with acetone. The product can be used in the next step without further purification if deemed sufficiently pure by analysis.

Step 2: Synthesis of 7,9-Dimethylguanine from 7-Methylguanine

Materials:

  • 7-Methylguanine (from Step 1)

  • Methyl iodide (MeI)

  • Potassium hydroxide (KOH)

  • Methanol

Procedure:

  • Dissolve 7-methylguanine (1.0 eq) in a methanolic solution of potassium hydroxide (1.1 eq).

  • Add methyl iodide (1.5 eq) to the solution and stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 7,9-dimethylguanine.

Workflow Diagram

Method2_Workflow cluster_step1 Step 1: Synthesis of 7-Methylguanine cluster_step2 Step 2: Synthesis of 7,9-Dimethylguanine Guanine Guanine Reaction1 Reaction at RT Guanine->Reaction1 MeI1 Methyl Iodide MeI1->Reaction1 K2CO3 K₂CO₃ in DMF K2CO3->Reaction1 Intermediate 7-Methylguanine Reaction1->Intermediate Workup Reaction2 Reaction at RT Intermediate->Reaction2 MeI2 Methyl Iodide MeI2->Reaction2 KOH KOH in Methanol KOH->Reaction2 Product 7,9-Dimethylguanine Reaction2->Product Neutralization & Purification

Caption: Workflow for the stepwise synthesis of 7,9-Dimethylguanine via a 7-methylguanine intermediate.

Comparative Analysis

ParameterMethod 1: Direct Methylation (DMS)Method 2: Stepwise Methylation (MeI)
Starting Material GuanineGuanine
Primary Reagents Dimethyl sulfate, DimethylacetamideMethyl iodide, K₂CO₃, KOH, DMF, Methanol
Number of Steps 12
Reaction Conditions High temperature (100-110 °C)Room temperature
Yield Generally good to highModerate to good (cumulative over two steps)
Purity of Crude May contain over-methylated byproductsGenerally cleaner, with fewer isomeric impurities
Purification RecrystallizationFiltration and recrystallization after each step
Safety Concerns Dimethyl sulfate is extremely toxic and carcinogenicMethyl iodide is toxic and volatile
Scalability Potentially more straightforward for large-scale synthesisMay be more complex to scale up due to the intermediate isolation step
Control over Reaction Less control, exhaustive methylationMore control, stepwise functionalization

Conclusion

Both methods presented offer viable routes to 7,9-dimethylguanine.

Method 1 (Direct Methylation with DMS) is a more direct, one-pot synthesis that is likely to be favored for its simplicity and potentially higher overall throughput, making it attractive for larger-scale production. However, the use of the highly hazardous dimethyl sulfate and the elevated reaction temperatures are significant drawbacks that require stringent safety protocols.

Method 2 (Stepwise Methylation with MeI) provides a more controlled approach, proceeding under milder conditions and potentially yielding a purer final product with fewer isomeric byproducts. This method may be preferable for smaller-scale laboratory syntheses where purity is of utmost importance and the handling of less acutely toxic reagents is prioritized. The trade-off is a longer overall synthesis time due to the two-step process and the need for intermediate isolation and purification.

The choice between these two methods will ultimately depend on the specific requirements of the researcher or organization, balancing factors such as scale, desired purity, available equipment, and safety considerations.

References

  • Jones, J. W., & Robins, R. K. (1963). Purine Nucleosides. III. The Synthesis of 9-Methyl- and 7,9-Dimethylguanine and the Structure of the So-called "Guanine Betaine". Journal of the American Chemical Society, 85(2), 193–201. [Link]

  • Lister, J. H. (1971). The Purines. In D. J. Brown (Ed.), Fused Pyrimidines Part II. Wiley-Interscience. [Link]

A Comparative Guide to Guanine Riboswitch Ligands: Exploring Alternatives to Native Guanine for Modulating Bacterial Gene Expression

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antimicrobial research and synthetic biology, the guanine riboswitch stands out as a prime target for the specific control of bacterial gene expression. These structured RNA elements, predominantly located in the 5'-untranslated region of bacterial mRNA, act as genetic switches that respond to the intracellular concentration of guanine.[1][2][3] Binding of the native ligand, guanine, induces a conformational change in the RNA, typically leading to the termination of transcription or inhibition of translation of genes crucial for purine biosynthesis and transport.[1][2][4] This regulatory mechanism presents a compelling opportunity for the development of novel antibacterial agents that can hijack this natural system.

This guide provides an in-depth comparison of alternatives to guanine as ligands for the guanine riboswitch. We will delve into the performance of various synthetic and naturally occurring analogs, supported by experimental data, to offer researchers and drug development professionals a comprehensive resource for selecting the appropriate molecular tool for their specific application.

The Native Ligand: Guanine's Role and Limitations

Guanine binds to its cognate riboswitch with high affinity and specificity, primarily through a Watson-Crick base pairing interaction with a cytosine residue (C74) within the aptamer's binding pocket.[1][5] This interaction is further stabilized by a network of hydrogen bonds with other conserved nucleotides, effectively locking the riboswitch in its "off" state.[3][5]

While guanine is the natural regulator, its utility as an exogenous modulator in research and therapeutic contexts is limited. Its ubiquitous role in cellular metabolism means that high concentrations can have off-target effects. Furthermore, its transport and metabolism are tightly regulated, making it challenging to control its effective intracellular concentration at the riboswitch. These limitations have spurred the exploration of guanine analogs and other small molecules that can function as more effective and specific riboswitch ligands.

Promising Alternatives to Guanine

The ideal guanine alternative should exhibit several key characteristics: high binding affinity for the riboswitch, specificity over other cellular targets, efficient cellular uptake, and potent modulation of gene expression. Research has focused on modifications of the purine scaffold and entirely different molecular frameworks.

Purine Analogs: Fine-Tuning the Native Scaffold

Modifications to the guanine structure have yielded a number of potent riboswitch ligands. These analogs often retain the core purine ring system to maintain key interactions within the binding pocket while introducing chemical modifications to enhance affinity, specificity, or drug-like properties.

One notable example is 6-N-hydroxylaminopurine (G7) , which has been shown to bind the Bacillus subtilis guanine riboswitch aptamer and inhibit bacterial growth.[6] The hydroxylamino group at the 6-position appears to be well-tolerated and may form additional favorable interactions within the binding pocket.

Another area of exploration has been the development of nucleoside analogs. The addition of a ribose sugar can improve aqueous solubility and cellular uptake. For instance, the synthetic nucleoside analog SK4 was designed to bind the guanine riboswitch and demonstrated the ability to terminate transcription of the riboswitch-controlled mRNA more effectively than guanine itself.[7][8] Molecular dynamics simulations suggest that SK4 forms a stable complex with the riboswitch, with additional hydrogen bonding interactions contributing to its enhanced activity.[7][8]

Pyrimidine-Based Ligands: A Different Framework

Interestingly, compounds with a pyrimidine core have also been identified as effective guanine riboswitch ligands. This demonstrates that the riboswitch's binding pocket can accommodate structures that differ significantly from the native purine ligand.

A key example is 2,5,6-triaminopyrimidin-4-one (PC1) , which was identified through screening of pyrimidine derivatives.[5] PC1 exhibits bactericidal activity against several pathogenic bacteria, including Staphylococcus aureus, by binding to the guanine riboswitch and repressing the expression of essential genes like guaA, which encodes GMP synthetase.[9][10] This finding is particularly significant as it opens up a broader chemical space for the design of novel riboswitch-mediated antibiotics.

Comparative Performance Data

The following table summarizes the performance of selected guanine alternatives in comparison to the native ligand.

CompoundClassTarget Riboswitch (Organism)Binding Affinity (Kd)In Vivo ActivityReference
GuaninePurine (Native)B. subtilis xpt-pbuX~5 nMNatural regulator[10]
HypoxanthinePurine AnalogB. subtilis xpt-pbuX~100 nMWeaker regulation than guanine[10]
6-N-hydroxylaminopurine (G7)Purine AnalogB. subtilisComparable to guanineInhibits bacterial growth[6]
SK4Nucleoside AnalogB. subtilis xptStrong bindingGreater transcription termination than guanine[7][8]
2,5,6-triaminopyrimidin-4-one (PC1)PyrimidineS. aureus~100 nMBactericidal (MIC 0.625 mg/mL)[5][10]

Experimental Protocols

To facilitate the evaluation of novel guanine riboswitch ligands, we provide the following standardized protocols.

In Vitro Transcription Termination Assay

This assay assesses the ability of a ligand to induce the conformational change in the riboswitch that leads to premature transcription termination.

Workflow:

G cluster_0 Preparation cluster_1 Transcription Reaction cluster_2 Analysis DNA Linearized DNA Template (containing promoter and riboswitch) Mix Incubate DNA, NTPs, RNAP DNA->Mix NTPs NTPs (ATP, CTP, UTP) + α-32P-GTP NTPs->Mix RNAP RNA Polymerase RNAP->Mix Ligand Add Test Ligand or Control Mix->Ligand Incubate Incubate to allow transcription Ligand->Incubate Quench Quench reaction Incubate->Quench PAGE Denaturing PAGE Quench->PAGE Imaging Phosphorimager Analysis PAGE->Imaging

Caption: Workflow for in vitro transcription termination assay.

Methodology:

  • Reaction Setup: In a final volume of 20 µL, combine 1x transcription buffer, 100 ng of linearized DNA template, 10 U of RNase inhibitor, and the desired concentration of the test ligand.

  • Initiation: Add 2 µL of a nucleotide mix containing 2.5 mM ATP, CTP, UTP, and 250 µM GTP, along with 5 µCi of [α-³²P]GTP.

  • Start Transcription: Initiate the reaction by adding 1-2 units of E. coli RNA polymerase.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 20 µL of stop buffer (8 M urea, 50 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).

  • Analysis: Denature the samples by heating at 95°C for 3 minutes, then separate the RNA products on an 8% denaturing polyacrylamide gel.

  • Visualization: Dry the gel and visualize the radiolabeled transcripts using a phosphorimager. The ratio of the terminated product to the full-length transcript indicates the ligand's activity.

Bacterial Growth Inhibition Assay (MIC Determination)

This assay determines the minimum inhibitory concentration (MIC) of a compound against a specific bacterial strain.

Workflow:

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Compound Serial Dilution of Test Compound Plate Inoculate Compound Dilutions with Bacteria in 96-well plate Compound->Plate Bacteria Bacterial Culture (log phase) Bacteria->Plate Incubate Incubate at 37°C for 18-24 hours Plate->Incubate Measure Measure Optical Density (OD600) Incubate->Measure Determine Determine MIC Measure->Determine

Caption: Workflow for bacterial growth inhibition (MIC) assay.

Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Dilute an overnight bacterial culture to a final concentration of approximately 5 x 10⁵ CFU/mL in the same growth medium.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by measuring the optical density at 600 nm (OD₆₀₀).

Conclusion and Future Directions

The guanine riboswitch remains a highly attractive target for the development of novel antibacterial agents. While native guanine is the physiological activator, a growing number of synthetic analogs and alternative scaffolds have demonstrated superior potential as therapeutic and research tools. Purine analogs like G7 and nucleoside derivatives such as SK4 offer enhanced activity, while pyrimidine-based compounds like PC1 have expanded the chemical diversity of effective ligands.

Future research should focus on leveraging structural insights into the riboswitch-ligand interactions to design next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. The continued exploration of diverse chemical scaffolds will be crucial in identifying novel ligands that can effectively combat the growing threat of antibiotic resistance.

References

  • Mandal, M., & Breaker, R. R. (2004). Guanine riboswitches regulate transcription and translation in bacteria. Nucleic acids research, 32(2), 894-903. [Link]

  • Gilbert, S. D., Stoddard, C. D., Wise, S. J., & Batey, R. T. (2006). Thermodynamic and kinetic characterization of ligand binding to the guanine-sensing riboswitch aptamer domain. Journal of molecular biology, 359(3), 754-768. [Link]

  • Batey, R. T., Gilbert, S. D., & Montange, R. K. (2004). Structure of a natural guanine-responsive riboswitch complexed with the metabolite hypoxanthine. Nature, 432(7015), 411-415. [Link]

  • Jain, S. S., McLaughlin, E. C., Perron, G. G., Uppuladinne, M., Kim, S., Gindinova, K., ... & Su, S. (2025). Inhibition of xpt Guanine Riboswitch by a synthetic nucleoside analog. PLOS ONE, 20(5), e0322308. [Link]

  • Breaker, R. R. (2012). Riboswitches and the RNA world. Cold Spring Harbor perspectives in biology, 4(2), a003566. [Link]

  • Mulhbacher, J., St-Pierre, P., & Lafontaine, D. A. (2010). Novel riboswitch ligand analogs as selective inhibitors of guanine-related metabolic pathways. PLoS pathogens, 6(4), e1000865. [Link]

  • Sherlock, M. E., & Breaker, R. R. (2017). Design and antimicrobial action of purine analogs that bind guanine riboswitches. ACS chemical biology, 12(9), 2358-2365. [Link]

  • Warner, K. D., Hajdin, C. E., & Weeks, K. M. (2018). Principles of RNA-ligand recognition from the ground up: The aptamer domain of the guanine riboswitch. Biochemistry, 57(24), 3329-3339. [Link]

  • Serganov, A., Yuan, Y. R., Pikovskaya, O., Polonskaia, A., Malinina, L., Phan, A. T., ... & Patel, D. J. (2004). Structural basis for discriminative regulation of gene expression by adenine-and guanine-sensing mRNAs. Chemistry & biology, 11(12), 1729-1741. [Link]

  • Re-synthesis based on provided inform
  • Re-synthesis based on provided inform
  • Re-synthesis based on provided inform

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate (CAS No. 524-35-6), a dimethylated purine derivative.[1][2] Given the absence of a specific Safety Data Sheet (SDS) with comprehensive toxicological and environmental fate data for this compound, this protocol is grounded in a precautionary principle. We will treat the compound as hazardous, drawing logical inferences from structurally similar molecules and adhering to established federal regulations.

The cornerstone of modern chemical waste management is the Resource Conservation and Recovery Act (RCRA), which grants the U.S. Environmental Protection Agency (EPA) the authority to control hazardous waste from its generation to its final disposal—a concept known as "cradle-to-grave."[3][4] This guide is designed to ensure your disposal practices for 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate are fully compliant with these regulations, protecting both laboratory personnel and the environment.

Part 1: Hazard Assessment and Waste Characterization

The first critical step in any disposal protocol is to understand the potential hazards of the substance. While specific toxicological data for 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate is not thoroughly documented, its structure as a methylated purine analog warrants a cautious approach.[5]

The Rationale for Caution: Insights from Analogs

Methylated purines, particularly methylated guanines, are subjects of extensive toxicological research. For instance, adducts like 7-methylguanine and O⁶-methylguanine can form in DNA following exposure to methylating agents and are associated with genotoxicity and carcinogenicity.[6][7] The formation of these adducts can lead to DNA damage.[8] While 7-methylguanine itself has been shown in some studies not to induce mutations, its presence is an indicator of exposure to agents that can also create more harmful adducts.[9]

Given that 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate is a synthetic, dimethylated version of a guanine-like purine, it is scientifically prudent to assume it may possess similar bio-active, and potentially hazardous, properties. Therefore, until proven otherwise, it must be managed as a hazardous chemical waste.

Waste Identification

Under RCRA, a chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[10] Since the specific characteristics of 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate are unknown, it must be conservatively managed as hazardous chemical waste.

Any material that comes into contact with this compound, including but not limited to, stock vials, contaminated personal protective equipment (PPE), pipette tips, contaminated glassware, and solutions, must be disposed of as hazardous waste.

Part 2: Personal Protective Equipment (PPE) and Safety Measures

Before beginning any work that will generate waste, ensure all appropriate PPE is worn. The choice of PPE is based on the potential routes of exposure—inhalation, skin/eye contact, and ingestion—for a solid, powdered chemical of unknown toxicity.[5]

PPE Category Specification Rationale
Hand Protection Chemically resistant gloves (e.g., Nitrile)To prevent dermal absorption. Change gloves immediately if contaminated.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from dust particles and splashes.
Skin and Body Fully-buttoned laboratory coatTo prevent contamination of personal clothing.
Respiratory Use in a certified chemical fume hoodTo prevent inhalation of fine powders. For spills or large quantities, a NIOSH-approved respirator may be necessary.

Table 1: Required Personal Protective Equipment (PPE) for handling 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate waste.

Part 3: Step-by-Step Disposal Protocol

The following procedures detail the segregation, collection, storage, and disposal of waste containing 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate. This workflow ensures safety and regulatory compliance.

Step 1: Waste Segregation at the Point of Generation

Proper waste segregation is fundamental to a safe and compliant disposal process. Never mix incompatible waste streams. All waste streams containing 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate must be kept separate from general laboratory trash and biohazardous waste.

G cluster_generation Point of Generation cluster_waste Waste Segregation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal Pathway A 2-Amino-7,9-dimethyl- 9H-purin-7-ium-6-olate (Solid or Solution) B Solid Waste (Contaminated PPE, Vials, Tips) A->B  Contaminated  Disposables C Liquid Waste (Aqueous/Organic Solutions) A->C  Experimental  Solutions D Labeled Hazardous Solid Waste Container B->D E Labeled Hazardous Liquid Waste Container (Compatible Material) C->E F EHS Pickup Request D->F E->F

Caption: Waste Segregation and Disposal Workflow.

Step 2: Collection of Solid Waste
  • Designate a Container: Use a durable, leak-proof container with a secure lid, such as a polyethylene drum or a designated cardboard box with a thick plastic liner.

  • Labeling: Immediately label the container with the words "HAZARDOUS WASTE ". The label must also include the full chemical name: "2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate Waste" and an indication of the hazard (e.g., "Caution: Chemical of Unknown Toxicity").[10]

  • Accumulation: Place all contaminated solid materials directly into this container. This includes:

    • Empty stock vials.

    • Contaminated gloves, weigh boats, and pipette tips.

    • Spill cleanup materials.

  • Closure: Keep the container closed at all times except when adding waste.

Step 3: Collection of Liquid Waste
  • Designate a Container: Use a chemically compatible, leak-proof container with a screw-top cap (e.g., a high-density polyethylene (HDPE) carboy). Do not use glass containers if there is a risk of pressure buildup, though this is not expected for this compound.

  • Labeling: As with solid waste, label the container clearly with "HAZARDOUS WASTE ", the full chemical name, and the solvent system (e.g., "Aqueous solution" or "Methanol solution").

  • Accumulation: Pour liquid waste carefully into the container, using a funnel if necessary, to avoid spills.

  • Capacity: Do not fill the container to more than 90% capacity to allow for vapor expansion.

  • Closure: Keep the container securely capped at all times except when adding waste.

Step 4: On-Site Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[10]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.

  • Container Management: Waste containers must be kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Quantity Limits: An SAA can hold up to 55 gallons of non-acute hazardous waste.

  • No Time Limit (with a caveat): While there is no time limit for waste accumulation in an SAA, once the 55-gallon limit is reached, the laboratory has three days to move the full container to the institution's central accumulation area. Best practice is to request a pickup from your institution's Environmental Health and Safety (EHS) department well before this limit is reached.

Step 5: Final Disposal
  • Contact EHS: Once your waste container is nearly full, or when your experiment is complete, contact your institution's EHS department to arrange for a waste pickup.

  • Documentation: Complete any required waste pickup forms or online requests accurately, providing all necessary information about the waste composition.

  • Professional Disposal: The EHS department will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), ensuring it is managed and disposed of in compliance with all federal and state regulations. Under no circumstances should this chemical waste be disposed of down the drain or in the regular trash.

Part 4: Decontamination and Spill Procedures

Routine Decontamination
  • Wipe down benches, fume hood surfaces, and any equipment used with an appropriate solvent (e.g., 70% ethanol or isopropanol) after work is complete.

  • Dispose of the cleaning materials (e.g., paper towels) as hazardous solid waste as described in Part 3.

Spill Response
  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (if necessary): For a large spill of the powder outside of a fume hood, evacuate the immediate area.

  • Don PPE: Wear the PPE outlined in Table 1.

  • Containment: Cover the spill with an absorbent material appropriate for chemical spills.

  • Cleanup: Carefully sweep or wipe up the spill, working from the outside in. Avoid creating dust. For liquid spills, use absorbent pads.

  • Dispose: Place all cleanup materials into your designated hazardous solid waste container.

  • Report: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.

By adhering to this comprehensive disposal plan, you ensure that your critical research and development activities are conducted with the highest commitment to safety, scientific integrity, and environmental stewardship.

References

  • PubChem. 2-Amino-7,9-dimethyl-9H-purin-7-ium-6-olate. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. Summary of the Resource Conservation and Recovery Act.[Link]

  • U.S. Environmental Protection Agency. RCRA Overview.[Link]

  • Case Western Reserve University Environmental Health and Safety. RCRA.[Link]

  • Shank, R. C. (1983). Evidence for indirect genetic damage as methylation of DNA guanine in response to cytotoxicity. Developments in Toxicology and Environmental Science, 11, 145–152. [Link]

  • Bignami, M., et al. (1993). Accumulation of O6-methylguanine in human DNA after therapeutic exposure to methylating agents and its relationship with biological effects. Environmental Health Perspectives, 99, 143–147. [Link]

  • Barrows, L. R., & Shank, R. C. (1981). Methylation of liver DNA guanine in hydrazine hepatotoxicity: dose-response and kinetic characteristics of 7-methylguanine and O6-methylguanine formation and persistence in rats. Carcinogenesis, 2(11), 1181–1188. [Link]

  • Bulgar, A. D., & Shank, R. C. (1985). Comparative study on the indirect methylation of liver DNA guanine by the 1-carbon pool in hepatotoxicity. Toxicology and Applied Pharmacology, 80(2), 309-319. [Link]

  • Zaitseva, E., et al. (2022). Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 16(3), 254-263. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Purine, 99%.[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.